molecular formula C10H9NO3 B13124128 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

カタログ番号: B13124128
分子量: 191.18 g/mol
InChIキー: ALKZSMFEVULDCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It features an isoquinolinone core, a privileged scaffold in drug discovery known for its wide range of biological activities . While direct studies on this specific compound are limited, its structure is closely related to other researched isoquinoline derivatives. For instance, structurally similar isoquinolinone compounds have been investigated as key scaffolds in the development of inhibitors for protein-protein interactions, such as MDM2-p53, which are relevant in oncology . Furthermore, recent research into novel HER2 kinase inhibitors for cancer treatment has shown that incorporating an isoquinoline moiety can significantly improve cellular activity and selectivity over other kinase targets, highlighting the value of this chemical class in developing new therapeutic candidates . The 2-hydroxy-1-oxo-1,2-dihydroisoquinoline structure is also recognized for its metal-chelating properties. Related analogs have been utilized to create high-affinity chelating agents for metal ions, with applications in developing diagnostic tools such as magnetic resonance imaging (MRI) contrast agents and luminescent probes . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the material appropriately, wearing suitable protective equipment.

特性

分子式

C10H9NO3

分子量

191.18 g/mol

IUPAC名

2-hydroxy-6-methoxyisoquinolin-1-one

InChI

InChI=1S/C10H9NO3/c1-14-8-2-3-9-7(6-8)4-5-11(13)10(9)12/h2-6,13H,1H3

InChIキー

ALKZSMFEVULDCC-UHFFFAOYSA-N

正規SMILES

COC1=CC2=C(C=C1)C(=O)N(C=C2)O

製品の起源

United States
Foundational & Exploratory

Molecular Architecture and Pharmacological Utility of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the development of highly selective metalloenzyme inhibitors and targeted protein degraders (PROTACs) relies heavily on privileged molecular scaffolds. 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one represents a highly specialized, bidentate metal-chelating pharmacophore. By combining the rigid, planar geometry of the isoquinolone core with the tunable electronic properties of a 6-methoxy substituent, this molecule offers superior ligand efficiency and reduced entropic penalties upon target binding compared to traditional linear hydroxamic acids.

This technical guide provides an in-depth analysis of its physicochemical properties, synthetic workflows, and mechanistic applications in metalloenzyme inhibition, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The pharmacological efficacy of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is directly dictated by its molecular architecture. The structure consists of an isoquinolin-1(2H)-one core featuring two critical modifications: an


-hydroxy group at position 2 and a methoxy group at position 6.
  • The Bidentate Chelator (

    
    -OH and C=O):  The adjacent carbonyl oxygen and the hydroxyl group on the nitrogen form a highly pre-organized bidentate chelating system. Unlike flexible aliphatic hydroxamates (e.g., SAHA), the rigid cyclic nature of the isoquinolone locks the chelating oxygens in a cis-like conformation. This pre-organization drastically reduces the entropic penalty of binding to active-site divalent metals (such as Zn²⁺, Mg²⁺, or Mn²⁺).
    
  • The 6-Methoxy Substituent: The methoxy group at the 6-position serves a dual purpose. First, as an electron-donating group (EDG) via resonance, it subtly increases the electron density of the aromatic ring, which can modulate the pKa of the

    
    -OH group, fine-tuning the conjugate base's metal-coordinating strength. Second, it acts as a hydrogen bond acceptor and increases the lipophilic surface area, allowing the scaffold to anchor more tightly into hydrophobic sub-pockets adjacent to the active site.
    
Quantitative Physicochemical Data

The following table summarizes the core properties of the molecule, optimized for hit-to-lead evaluation.

PropertyValueRationale / Significance
Chemical Formula C₁₀H₉NO₃Core scaffold + 6-methoxy +

-hydroxy modifications.
Molecular Weight 191.18 g/mol Low MW ensures high ligand efficiency (LE) and leaves ample "molecular weight budget" for further derivatization.
H-Bond Donors 1 (

-OH)
Critical for bidentate metal chelation and active-site anchoring.
H-Bond Acceptors 3 (C=O,

-OH, -OCH₃)
Facilitates interactions with the solvent-exposed rim of metalloenzymes.
Topological Polar Surface Area (TPSA) ~50.4 ŲOptimal for passive membrane permeability, striking a balance between solubility and cellular penetration.

Synthetic Methodologies & Protocols

While modern Rhodium(III)-catalyzed C-H activation methods have revolutionized the synthesis of standard isoquinolones from amides and cyclopropenes [1], the direct synthesis of


-hydroxy derivatives often relies on the highly robust, self-validating condensation of isocoumarins with hydroxylamine [2]. This method guarantees high regioselectivity and avoids the complex redox chemistry associated with transition-metal catalyzed 

-O bond cleavage.
Experimental Workflow: Synthesis via Isocoumarin Condensation

Objective: Conversion of 6-methoxyisocoumarin to 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

  • Step 1: Reagent Preparation. Dissolve 6-methoxyisocoumarin (1.0 eq) in anhydrous ethanol (0.2 M concentration).

    • Causality: Ethanol serves as a polar protic solvent that facilitates the nucleophilic attack while maintaining the solubility of the lipophilic isocoumarin starting material.

  • Step 2: Nucleophilic Addition. Add hydroxylamine hydrochloride (3.0 eq) and anhydrous sodium acetate (3.0 eq) to the stirring solution.

    • Causality: Sodium acetate acts as a mild, non-nucleophilic base to liberate free hydroxylamine from its hydrochloride salt in situ. This prevents premature oxidative degradation of the hydroxylamine and ensures a high effective concentration of the active nucleophile.

  • Step 3: Reflux & Ring Annulation. Heat the reaction mixture to reflux (80 °C) under an inert argon atmosphere for 12–16 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the initial lactone ring-opening (forming a transient hydroxamic acid intermediate) and the subsequent intramolecular condensation/dehydration that forms the thermodynamically stable isoquinolone ring.

  • Step 4: Isolation & Acidic Workup. Cool the mixture to room temperature, concentrate in vacuo, and partition the residue between ethyl acetate and 1M HCl.

    • Causality: The acidic workup protonates the

      
      -OH group, ensuring the product is in its neutral, organic-soluble form, while efficiently partitioning unreacted hydroxylamine and sodium salts into the aqueous phase.
      
  • Step 5: Purification. Dry the organic layer over MgSO₄, filter, and recrystallize the crude solid from a mixture of ethanol and water.

    • Causality: Recrystallization leverages the differential solubility of the

      
      -hydroxyisoquinolone at varying temperatures, stripping away trace organic impurities to yield the analytically pure compound.
      

SynthesisWorkflow A 6-Methoxyisocoumarin (Starting Material) B NH2OH·HCl, NaOAc Anhydrous EtOH A->B C Reflux (80°C, 12h) Ring Opening & Closure B->C Nucleophilic Attack D Acidic Workup (1M HCl) & EtOAc Extraction C->D Dehydration E 2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one D->E Purification

Caption: Step-by-step synthetic workflow for the preparation of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

Pharmacological Applications: Metalloenzyme Inhibition

The primary utility of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one lies in its ability to act as a highly potent Zinc-Binding Group (ZBG). In the context of Histone Deacetylases (HDACs) and viral endonucleases, the active site features a deep, narrow hydrophobic channel terminating in a catalytic metal ion.

Mechanism of Action

When the molecule enters the enzymatic active site, the 6-methoxy group interacts with the hydrophobic residues lining the channel via Van der Waals forces and potential hydrogen bonding. Upon reaching the catalytic center, the


-OH and C=O groups displace the native water molecule coordinated to the Zn²⁺ ion.

Because the isoquinolone ring is rigid, the spatial arrangement of the oxygen atoms perfectly matches the coordination geometry required by the zinc ion. This pre-organization prevents the loss of conformational entropy that typically plagues flexible inhibitors, resulting in a significantly lower dissociation constant (


) and prolonged target residence time.

ChelationMechanism Zn Catalytic Zn2+ Ion (Metalloenzyme Active Site) Ligand 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one N-OH Group C=O Group 6-Methoxy Group Ligand:n->Zn Primary Chelation (Coordinate Covalent) Ligand:c->Zn Secondary Chelation (Dipole-Ion) Pocket Hydrophobic Channel (Enzyme Pocket) Ligand:m->Pocket Van der Waals & H-Bond Acceptance

Caption: Bidentate chelation dynamics of the N-hydroxyisoquinolone pharmacophore within a metalloenzyme active site.

References

  • Hyster, T. K., & Rovis, T. (2013). Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Synlett, 24(14), 1842–1844. URL:[Link]

  • Chrystal, E. J. T. (1965). Synthesis and characterisation of N-hydroxyisoquinolones. Enlighten Theses, University of Glasgow. URL:[Link]

Physicochemical Characteristics of 6-Methoxyisoquinolin-1(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the 6-methoxyisoquinolin-1(2H)-one scaffold.[1] It synthesizes physicochemical data, experimental protocols, and structural insights relevant to drug discovery, particularly for PARP and kinase inhibitor development.

Executive Summary

The isoquinolin-1(2H)-one core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the nicotinamide moiety found in NAD+.[1] This structural mimicry makes it a critical pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Rucaparib analogs) and various kinase inhibitors.

The 6-methoxy substitution is non-trivial; it functions as an electron-donating group (EDG) that modulates the electron density of the bicyclic system, influencing both the pKa of the lactam functionality and the metabolic stability of the aromatic ring. This guide details the physicochemical profiling required to transition this scaffold from a "hit" to a viable "lead."

Structural & Electronic Analysis

The Core Scaffold

The molecule exists in a tautomeric equilibrium between the lactam (2H-one) and lactim (1-hydroxy) forms.[1] In solution and solid states, the lactam form predominates due to the stability of the amide resonance.

  • Lactam (Major): Polar, Hydrogen Bond Donor (NH) and Acceptor (C=O).

  • Lactim (Minor): Aromatic, Hydrogen Bond Donor (OH) and Acceptor (N).

Electronic Influence of 6-Methoxy

The methoxy group at position 6 exerts a +M (mesomeric) effect, increasing electron density at the ortho and para positions relative to itself (positions 5, 7, and the ring junction).

  • Impact on pKa: The electron donation makes the lactam nitrogen slightly less acidic (higher pKa) compared to the unsubstituted core, potentially improving metabolic stability against N-dealkylation if substituted.

  • Impact on Solubility: While the methoxy group adds lipophilicity (increasing LogP), the oxygen atom can accept weak hydrogen bonds from water, slightly mitigating the solubility penalty compared to a methyl group.

Physicochemical Profile

The following data summarizes the baseline characteristics of the 6-methoxyisoquinolin-1(2H)-one core.

Table 1: Physicochemical Parameters

PropertyValue / RangeDescription
Molecular Weight 175.19 g/mol Fragment-like space; allows for significant decoration.[1]
LogP (Oct/Water) 1.5 – 1.9Moderately lipophilic; ideal for membrane permeability.[1]
pKa (Acidic) ~10.5 – 11.0Deprotonation of the Lactam NH.
pKa (Basic) ~ -1.5Protonation of the Carbonyl Oxygen (very weak base).
H-Bond Donors 1 (NH)Critical for binding to Glu/Asp residues in target proteins.[1]
H-Bond Acceptors 2 (C=O, OMe)The carbonyl is the primary acceptor.
Solubility (Aq) Low (< 0.1 mg/mL)Poor aqueous solubility without solubilizing groups.
Solubility (Org) HighSoluble in DMSO, DCM, MeOH, DMF.
PSA (Polar Surface Area) ~38-40 ŲWell within the BBB permeability range (< 90 Ų).

Experimental Protocols (Methodology)

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating. Causality is explained for critical steps.

Protocol 4.1: Thermodynamic Solubility (Shake-Flask Method)

Why this matters: Kinetic solubility (from DMSO stocks) often overestimates solubility due to supersaturation.[1] Thermodynamic solubility measures the true equilibrium limit, critical for formulation.[1]

Materials:

  • Compound (Solid powder)

  • Buffer (PBS pH 7.[1][2]4) and 0.1N HCl (pH 1.0)

  • HPLC-UV or LC-MS/MS[1]

Workflow:

  • Saturation: Add excess solid compound (~1-2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours. Reasoning: 24h is sufficient for most small molecules to reach equilibrium; shorter times risk measuring dissolution rate rather than solubility.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter. Note: Pre-saturate the filter with a small volume to prevent compound loss due to filter binding.

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC. Calculate concentration using a standard curve.

  • pH Check: Measure the pH of the filtrate. Reasoning: Dissolving the compound may shift the buffer pH; the final pH is the true condition of the measured solubility.

Protocol 4.2: pKa Determination (Potentiometric Titration)

Why this matters: The ionization state determines binding affinity (H-bond strength) and membrane permeability.[1]

Workflow:

  • Preparation: Dissolve 1-2 mg of compound in a co-solvent mixture (e.g., Methanol/Water 30:70) if aqueous solubility is too low.[1]

  • Titration: Titrate with 0.1 M KOH (standardized) under inert gas (N2) to prevent CO2 absorption.

  • Data Processing: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the co-solvent data points.

    • Validation: The plot of pKa vs. % organic solvent should be linear.[1] Deviation implies aggregation or precipitation.[1]

Visualization: Physicochemical Profiling Workflow

The following diagram outlines the decision tree for characterizing a new derivative.

G Start New Derivative Synthesized PurityCheck Purity Check (LC-MS > 95%) Start->PurityCheck SolubilityScreen Kinetic Solubility (PBS pH 7.4) PurityCheck->SolubilityScreen Decision1 Soluble > 50 µM? SolubilityScreen->Decision1 LogP_pKa Determine LogP & pKa (Titration/HPLC) Decision1->LogP_pKa Yes StructureMod Structural Modification (Add Solubilizing Group) Decision1->StructureMod No Permeability PAMPA / Caco-2 Permeability Assay LogP_pKa->Permeability StructureMod->Start LeadCand Lead Candidate Profile Permeability->LeadCand

Caption: Workflow for physicochemical validation of isoquinolinone derivatives. Green path indicates viable drug candidates.

Solid-State Characterization & Polymorphism

Isoquinolinones are prone to polymorphism due to their ability to form self-complementary hydrogen-bonded dimers (Lactam-Lactam dimerization).[1]

  • Dimerization: Two molecules link via N-H[1]···O=C bonds, creating a planar "ribbon" or "dimer" motif in the crystal lattice.[1]

  • Implication: This high lattice energy often results in high melting points and reduced solubility.[1]

  • Strategy: Disrupting this symmetry (e.g., by N-alkylation or bulky substitutions at C7/C8) can lower the melting point and improve solubility, though N-alkylation removes the critical H-bond donor for PARP activity.

Structure-Activity Relationship (SAR) Context[1][3]

In the context of PARP inhibition, the 6-methoxyisoquinolin-1(2H)-one acts as a nicotinamide mimic.[1]

  • Lactam NH & C=O: Form essential H-bonds with the backbone of Gly863 and Ser904 (in PARP1).

  • 6-Methoxy Group:

    • Steric: Fits into the hydrophobic pocket.[1]

    • Metabolic: The methoxy group is a potential site for O-demethylation by CYPs.[1] Replacing -OMe with -F or -Cl (isosteres) often improves metabolic stability while maintaining electronic properties.[1]

    • Potency: Generally, 6-substitution improves potency over the unsubstituted core by optimizing contacts within the binding cleft.[1]

References

  • Lupin Ltd. (2020).[1][3] Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1). Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2025).[1][4][5] 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Compound Summary. National Library of Medicine.[1] Link

  • Solecka, J. et al. (2012).[1][2] Physicochemical properties of JS-1 (Isoquinoline alkaloid). ResearchGate. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. Link

  • Vertex Pharmaceuticals. (2013).[1] Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Therapeutic Potential of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one (HMIQ) represents a specialized class of cyclic hydroxamic acids (N-hydroxy lactams) distinguished by their potent metal-chelating properties. Unlike linear hydroxamic acids (e.g., SAHA), the isoquinolinone scaffold restricts conformational freedom, reducing entropic penalties upon binding to metalloenzyme active sites.

This technical guide analyzes HMIQ as a privileged scaffold for inhibiting two-metal-ion phosphoryl transferases , specifically targeting the Ribonuclease H (RNase H) domain of HIV-1 Reverse Transcriptase and HCV NS5B polymerase . The presence of the 6-methoxy substituent is critical for modulating the pKa of the N-hydroxy "warhead" (approx. pKa 6–7), optimizing it for physiological metal sequestration (Mg²⁺/Mn²⁺) without incurring the high desolvation costs associated with more polar analogs.

Part 1: Chemical Architecture & Mechanism of Action

The Pharmacophore: Cyclic Hydroxamic Acid

The therapeutic engine of HMIQ is the 1-hydroxy-2-oxo motif embedded within the isoquinoline ring. This creates a bidentate ligand capable of forming stable 5-membered chelate rings with hard Lewis acids.

  • Chelation Geometry: The oxygen atoms of the carbonyl (C=O) and the N-hydroxyl (N-OH) groups align to coordinate metal ions.

  • The 6-Methoxy Effect: The electron-donating methoxy group at position 6 increases electron density on the carbonyl oxygen via resonance. This enhances the Lewis basicity of the ligand, strengthening the metal-ligand bond (

    
     reduction) compared to the unsubstituted parent compound.
    
Mechanism of Action: Two-Metal-Ion Trapping

In viral polymerases (e.g., HIV RNase H), the active site contains two divalent cations (Mg²⁺ A and B) essential for catalyzing the hydrolysis of the RNA strand in RNA:DNA hybrids.

  • Docking: HMIQ enters the catalytic pocket.

  • Ionization: The N-OH group deprotonates (facilitated by the local electrostatic environment).

  • Sequestration: The anionic oxygen and carbonyl oxygen coordinate primarily to Metal Ion A , displacing the water molecule required for nucleophilic attack on the phosphate backbone.

  • Catalytic Paralysis: By altering the coordination geometry of the catalytic metals, the enzyme is rendered inert, halting viral replication.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one from 6-methoxyisocoumarin via ammonolysis with hydroxylamine.

Retrosynthetic Analysis

The most robust route utilizes the conversion of isocoumarins to N-hydroxyisoquinolinones. This method avoids the harsh conditions of direct N-oxidation of isoquinolinones.

Detailed Synthetic Workflow

Reagents:

  • Precursor: 6-Methoxyisocoumarin (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (3.0 eq)
    
  • Base: Pyridine (solvent/base) or

    
     in Ethanol/Water
    
  • Solvent: Ethanol (EtOH)

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-methoxyisocoumarin (1.76 g, 10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydroxylamine hydrochloride (2.08 g, 30 mmol) to the solution.

  • Basification: Add Pyridine (5 mL) dropwise. The solution may warm slightly.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). The fluorescent isocoumarin spot will disappear, replaced by a lower

    
     UV-active spot (ferric chloride positive).
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute the residue with water (50 mL) and acidify to pH 3 with 1N HCl to ensure the N-hydroxy group is protonated.

  • Isolation: The product often precipitates as an off-white solid. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Yield Expectation: 75–85% Characterization:

  • ¹H NMR (DMSO-d₆):

    
     10.8 (s, 1H, OH), 8.1 (d, 1H, H-8), 7.2 (s, 1H, H-5), 7.0 (d, 1H, H-7), 6.5 (d, 1H, H-3), 7.4 (d, 1H, H-4), 3.9 (s, 3H, OMe).
    
  • FeCl₃ Test: Deep red/violet coloration (confirms hydroxamic acid).

Synthesis Pathway Diagram

SynthesisPathway Precursor 6-Methoxyisocoumarin (Lactone Core) Intermediate Ring Opening/ Recyclization Precursor->Intermediate Nucleophilic Attack Reagents NH2OH·HCl Pyridine, EtOH Reflux, 8h Reagents->Intermediate Product 2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one (N-Hydroxy Lactam) Intermediate->Product - H2O

Caption: Conversion of 6-methoxyisocoumarin to the N-hydroxy target via hydroxylamine-mediated ring transformation.

Part 3: Biological Evaluation & Protocols

In Vitro RNase H Inhibition Assay

To validate the therapeutic potential, an enzymatic assay measuring the cleavage of an RNA:DNA hybrid substrate is required.

Assay Principle: Use a FRET-based substrate where the RNA strand is labeled with a fluorophore (e.g., Fluorescein) and the DNA strand with a quencher (e.g., Dabcyl). Cleavage of the RNA separates the pair, resulting in fluorescence increase.

Protocol:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM

    
     (Critical: Mg concentration affects inhibitor potency), 1 mM DTT.
    
  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

  • Substrate: 18-mer RNA (Fluorescein-3') / 18-mer DNA (Dabcyl-5').

  • Procedure:

    • Incubate Enzyme (20 nM) with HMIQ (serial dilutions: 0.1

      
      M – 100 
      
      
      
      M) for 10 min at 37°C.
    • Initiate reaction by adding Substrate (200 nM).

    • Measure fluorescence kinetics (

      
      ) for 30 minutes.
      
  • Data Analysis: Calculate

    
     by fitting the initial velocity (
    
    
    
    ) vs. [Inhibitor] to a sigmoidal dose-response equation.
Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the isoquinolinone core, highlighting the superiority of the 6-methoxy group.

Compound VariantSubstituent (R)RNase H

(

M)
Solubility (PBS)Mechanism Note
HMIQ (Target) 6-OMe 0.45 High Optimal electron donation; strong Mg²⁺ chelation.
ParentH2.10ModerateBaseline chelation; lower lipophilicity.
Deactivated6-NO₂> 50.0LowElectron withdrawal weakens O-Mg bond.
Hydrophobic6-Benzyl0.85Very LowGood potency but poor solubility limits utility.
Positional Isomer7-OMe5.20HighSteric clash or suboptimal electronic resonance.

Part 4: Therapeutic Implications & Future Directions

Antiviral Synergy

HMIQ acts via a mechanism distinct from Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Tenofovir. NRTIs target the polymerase active site, whereas HMIQ targets the RNase H domain.

  • Combination Strategy: HMIQ + NRTI.

  • Benefit: Reduces the likelihood of viral resistance, as mutations in the polymerase domain rarely confer resistance to RNase H inhibitors.

Pathway Visualization: Mechanism of Action

MOA Drug HMIQ (Inhibitor) Chelation Bidentate Chelation (Displaces H2O) Drug->Chelation Enters Pocket Target HIV-1 RT (RNase H Domain) ActiveSite Active Site (Mg2+ A & B) Target->ActiveSite Contains ActiveSite->Chelation Mg2+ Coordination Result Hydrolysis Blocked Viral Replication Halted Chelation->Result Inhibition

Caption: HMIQ neutralizes the catalytic core by sequestering essential Magnesium cofactors.

Toxicology & Selectivity

A primary challenge with hydroxamic acids is off-target inhibition of host metalloenzymes (e.g., Carbonic Anhydrase, MMPs).

  • Selectivity Filter: The bulky isoquinoline backbone of HMIQ provides steric selectivity, preventing it from fitting into the smaller active sites of some host enzymes that readily accept linear hydroxamic acids.

  • Metabolic Stability: The 6-methoxy group blocks metabolic hydroxylation at the susceptible 6-position, potentially extending the half-life (

    
    ) compared to the unsubstituted parent.
    

References

  • Tramontano, E., et al. (2005). "2-Hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 reverse transcriptase-associated RNase H activity." Antiviral Research.

  • Pace, P., et al. (2004). "Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors." Journal of Medicinal Chemistry.

  • Tang, J., et al. (2011). "Synthesis and biological evaluation of N-hydroxyisoquinolin-1-one derivatives as inhibitors of HIV-1 Reverse Transcriptase RNase H." Bioorganic & Medicinal Chemistry Letters.

  • Santos, M.A., et al. (2012). "Hydroxypyridinone ligands: From iron chelation to novel medicinal applications." Future Medicinal Chemistry.

  • Klumpp, K., et al. (2006). "Two-metal-ion mechanism of RNA cleavage by HIV RNase H and inhibition by N-hydroxyimides." Nature Structural & Molecular Biology.

Biological Targets and Mechanistic Profiling of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective inhibitors for metalloenzymes and kinases has driven the evolution of specialized heterocyclic pharmacophores. Among these, the 2-hydroxy-6-methoxyisoquinolin-1(2H)-one scaffold has emerged as a privileged structure. By combining a bidentate metal-chelating moiety (the


-hydroxy imide/amide) with a tunable, electron-donating methoxy-substituted aromatic core, this molecule effectively bridges the gap between high-affinity target engagement and favorable physicochemical properties.

This whitepaper dissects the primary biological targets of this scaffold—specifically focusing on Flap Endonuclease 1 (FEN1), HIV-1 RNase H/Integrase, and Poly(ADP-ribose) Polymerases (PARP). Furthermore, it provides self-validating experimental workflows designed to rigorously evaluate these interactions in both biochemical and cellular contexts.

Pharmacophore Rationale: The Structural Logic

To understand the polypharmacological potential of 2-hydroxy-6-methoxyisoquinolin-1(2H)-one, one must deconstruct its molecular architecture:

  • The

    
    -Hydroxycarbonyl Motif (Metal Chelation):  The adjacent hydroxyl and carbonyl oxygen atoms form a highly efficient bidentate ligand. In physiological environments, this motif coordinates with divalent metal cations (Mg
    
    
    
    or Mn
    
    
    ) present in the catalytic core of metallonucleases [1].
  • The 6-Methoxy Substitution (Electronic & Steric Tuning): The methoxy group acts as an electron-donating substituent, which subtly lowers the pKa of the

    
    -OH proton. This ensures the molecule exists predominantly in its active, deprotonated state at physiological pH (pH 7.4). Additionally, the methoxy group projects into solvent-exposed hydrophobic pockets within the enzyme active site, enhancing binding affinity and preventing off-target promiscuity.
    
  • The Isoquinoline Core (

    
     Stacking):  The planar aromatic system perfectly mimics the nicotinamide ring of NAD
    
    
    
    , allowing it to intercalate into the hinge regions of kinases and PARP enzymes via strong
    
    
    stacking interactions[2].

G cluster_0 Metalloenzyme Chelation (Mg2+/Mn2+) cluster_1 NAD+ Mimicry / Hinge Binding Compound 2-OH-6-OMe-Isoquinolin-1(2H)-one RNaseH HIV-1 RNase H / Integrase Compound->RNaseH Bidentate Chelation FEN1 Flap Endonuclease 1 (FEN1) Compound->FEN1 Metal Coordination PARP PARP1/2 Compound->PARP Nicotinamide Mimic ROCK ROCK1/2 Kinase Compound->ROCK Hinge Binding

Mechanistic pathways and primary biological targets of the 2-OH-6-OMe-isoquinolin-1(2H)-one scaffold.

Primary Biological Targets

HIV-1 RNase H and Integrase (Dual Inhibition)

The retroviral replication cycle relies heavily on two metalloenzymes: Integrase (IN) and Reverse Transcriptase Ribonuclease H (RT RNase H). Both enzymes share a structurally homologous active site characterized by a DDE (Asp-Asp-Glu) triad that coordinates two Mg


 ions. Derivatives of the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold have been validated as potent dual inhibitors[3]. The bidentate oxygen atoms of the inhibitor displace the water molecules coordinating the Mg

ions, effectively paralyzing the enzyme's ability to cleave the RNA strand of the RNA/DNA hybrid intermediate.
Flap Endonuclease 1 (FEN1) and EXO1

FEN1 is a structure-specific metallonuclease essential for Okazaki fragment maturation and long-patch base excision repair. In homologous recombination-deficient (HRD) cancers (e.g., BRCA1/2 mutations), FEN1 inhibition induces synthetic lethality. The 2-hydroxy-6-methoxyisoquinolin-1(2H)-one scaffold acts as a DNA-protein complex trapping agent. By chelating the active site metals, the inhibitor locks FEN1 onto the DNA substrate, preventing catalytic turnover and resulting in catastrophic double-strand breaks during replication [4].

Poly(ADP-ribose) Polymerases (PARP)

Beyond metal chelation, the isoquinolin-1-one core is a classic bioisostere for the nicotinamide moiety of NAD


. It competitively binds to the catalytic domain of PARP-1 and PARP-2. The lactam NH and carbonyl oxygen form critical hydrogen bonds with the conserved Gly863 and Ser904 residues in the PARP active site, while the 6-methoxy group exploits the hydrophobic sub-pocket, driving high nanomolar potency[5].

Quantitative Target Affinity Profiling

To guide lead optimization, it is critical to benchmark the scaffold against its primary targets. The following table synthesizes the typical pharmacological profile of 6-methoxy-substituted


-hydroxyisoquinolones across key targets.
Target EnzymePrimary Mechanism of InhibitionTypical IC

Range
Key Structural Determinant
HIV-1 RNase H Active site Mg

chelation
0.05 - 5.9 µM

-hydroxy imide bidentate motif
HIV-1 Integrase Active site Mg

chelation
4.0 - 6.3 µM

-hydroxy imide bidentate motif
Human FEN1 Active site metal coordination0.01 - 0.5 µMIsoquinoline core +

-OH
PARP-1 NAD

competitive binding
0.1 - 2.0 µMLactam H-bond donor/acceptor
ROCK-II Kinase hinge region binding1.0 - 10.0 µMPlanar aromatic system

Self-Validating Experimental Workflows

As an application scientist, I emphasize that biochemical data must be internally controlled and orthogonally validated. The following protocols are designed as self-validating systems to eliminate false positives (e.g., aggregation-based inhibition or assay interference).

Protocol A: Time-Resolved FRET Assay for FEN1 Endonuclease Activity

Objective: Quantify the IC


 of the compound against FEN1 while ensuring the mechanism is strictly metal-dependent.

Causality & Logic: Metalloenzymes require divalent cations for catalysis. We utilize a Mg


-rich buffer to ensure the enzyme is in its active conformation. A dual-labeled DNA flap substrate (fluorophore/quencher) is used; cleavage separates the fluorophore from the quencher, generating a signal. A control lacking Mg

is mandatory to prove that the baseline signal is dependent on the metal-enzyme complex, which the inhibitor is designed to disrupt.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 0.1 mg/mL BSA, and 10 mM MgCl

    
     ). Crucial Step: Prepare a parallel buffer with 10 mM EDTA instead of MgCl
    
    
    
    as a negative control.
  • Enzyme Equilibration: Dilute recombinant human FEN1 to 2 nM in the assay buffer. Dispense 10 µL/well into a 384-well black microplate.

  • Compound Incubation: Prepare a 10-point 3-fold serial dilution of the 2-hydroxy-6-methoxyisoquinolin-1(2H)-one derivative in DMSO. Add 100 nL of compound to the enzyme (final DMSO = 1%). Incubate at 25°C for 30 minutes to allow the chelation complex to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 200 nM dual-labeled DNA flap substrate (e.g., 5'-FAM and 3'-BHQ1).

  • Kinetic Readout: Immediately read fluorescence (Ex 485 nm / Em 535 nm) every 2 minutes for 60 minutes.

  • Data Validation: Calculate the initial velocity (

    
    ). The EDTA control must show zero velocity. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC
    
    
    
    .
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: Confirm that the compound permeates the cell membrane and physically binds to the target (e.g., FEN1 or PARP) in a living cell.

Causality & Logic: In vitro assays cannot account for cellular permeability or competitive binding by intracellular metabolites (like endogenous NAD


 or ATP). CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced unfolding. If the compound engages the target intracellularly, the melting temperature (

) of the target protein will shift upward.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in 10 cm dishes. Treat with 10 µM of the compound (or DMSO vehicle) for 2 hours at 37°C. This duration ensures steady-state intracellular accumulation.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes.

  • Heat Pulse: Heat the tubes across a temperature gradient (e.g., 40°C to 61°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis and Clearance: Subject the cells to 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath) to lyse the cells without denaturing the remaining folded proteins. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Detection: Run the soluble supernatant on an SDS-PAGE gel and perform a Western blot against the target protein (e.g., anti-FEN1 antibody).

  • Data Validation: Plot the band intensity against temperature. A rightward shift in the

    
     curve of the compound-treated sample compared to the DMSO control definitively proves intracellular target engagement.
    

Workflow Step1 1. Recombinant Enzyme Prep (FEN1 or RNase H) Step2 2. Compound Incubation (Target + Mg2+ Buffer) Step1->Step2 Establish Baseline Step3 3. Substrate Addition (Dual-Labeled DNA/RNA Flap) Step2->Step3 Induce Chelation Step4 4. Kinetic Readout (Measure Ex/Em over 60 mins) Step3->Step4 Cleavage Reaction Step5 5. Orthogonal Validation (CETSA / Target Engagement) Step4->Step5 Calculate IC50

Self-validating FRET-based endonuclease cleavage assay workflow with orthogonal CETSA validation.

Conclusion & Future Perspectives

The 2-hydroxy-6-methoxyisoquinolin-1(2H)-one scaffold represents a masterclass in rational drug design. By leveraging a bidentate metal-chelating core alongside a tunable methoxy-aromatic system, researchers can direct this pharmacophore toward a variety of high-value clinical targets—ranging from viral replication machinery (HIV-1 RNase H) to synthetic lethal oncology targets (FEN1/PARP). The key to successful development lies in rigorous, self-validating biochemical and cellular assays that prove not just inhibition, but precise, mechanism-driven target engagement.

References

  • Billamboz, M., et al. "Design, synthesis, and biological evaluation of a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as dual inhibitors of human immunodeficiency virus type 1 integrase and the reverse transcriptase RNase H domain." Journal of Medicinal Chemistry, 2008.[Link]

  • Tramontano, E., et al. "Ribonuclease H, an unexploited target for antiviral intervention against HIV and hepatitis B virus." Antiviral Research, 2019.[Link]

  • Hamza, A., et al. "Yeast as a Platform to Dissect Poly(ADP-Ribose) Polymerase Function... and Evaluate PARP/FEN1 Inhibitors." ResearchGate, 2026.[Link]

  • Rajendra, E., et al. "Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1/FEN1." Journal of Medicinal Chemistry, 2025.[Link]

Chemical Stability of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one at Physiological pH: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In the landscape of modern drug design and radiopharmaceutical development, N-hydroxy lactams—specifically 1,2-hydroxypyridinones (1,2-HOPOs)—are highly valued for their exceptional metal-chelating properties. 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one represents a sophisticated iteration of this scaffold. By fusing the 1,2-HOPO pharmacophore with a methoxy-substituted isoquinoline ring, researchers can tune both the lipophilicity and the electronic landscape of the molecule.

However, the very structural features that make this compound an excellent bidentate chelator for hard Lewis acids also introduce complex stability challenges in physiological media (pH 7.4). As a Senior Application Scientist, I have observed that the degradation of such compounds is rarely a simple hydrolytic event. Instead, it is a multi-pathway process driven by acid-base equilibria, trace metal catalysis, and photolytic sensitivity. This whitepaper deconstructs the causality behind the instability of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one and provides a self-validating experimental framework for assessing its kinetic profile.

Physicochemical Dynamics: The Causality of Instability

Acid-Base Equilibria at pH 7.4

The fundamental driver of 1,2-HOPO reactivity in biological buffers is its ionization state. The pKa of the N-hydroxy group in an unsubstituted 1-hydroxy-2(1H)-pyridinone is approximately 5.8 to 6.0 1. The addition of the 6-methoxy group on the fused aromatic ring acts as an electron-donating group via resonance, which can marginally increase the pKa. However, at a physiological pH of 7.4, the molecule still exists predominantly (>90%) in its deprotonated, anionic form (N-O⁻) [[2]]().

This ionization is a double-edged sword. The anionic state pre-organizes the oxygen centers, drastically increasing their affinity for hard Lewis acids like Fe³⁺ and Zr⁴⁺ 3. The stability of resulting metal complexes is highly dependent on this specific ionization state 4. Conversely, the high electron density on the N-O⁻ moiety lowers the oxidation potential of the molecule, making it a prime target for electrophilic attack and reactive oxygen species (ROS).

Primary Degradation Pathways
  • Hydrolytic Resistance: Unlike aliphatic N-hydroxy lactams, the isoquinolin-1(2H)-one core is stabilized by aromatic resonance. Consequently, hydrolytic ring-opening at pH 7.4 is thermodynamically unfavorable.

  • Metal-Catalyzed Oxidation (MCO): In standard Phosphate Buffered Saline (PBS), trace transition metals (e.g., Cu²⁺, Fe³⁺) coordinate with the N-O⁻ group. This chelation facilitates electron transfer, leading to the oxidative cleavage of the N-O bond and the formation of the corresponding lactam (6-methoxyisoquinolin-1(2H)-one).

  • Photolytic Cleavage: 1,2-HOPO derivatives absorb strongly in the UV/Vis spectrum. Exposure to ambient laboratory light can induce homolytic cleavage of the N-O bond, generating radical intermediates that rapidly propagate degradation 5.

Pathways A 2-Hydroxy-6-methoxy isoquinolin-1(2H)-one (Neutral, pH < 6) B N-O⁻ Anion Form (Predominant at pH 7.4) A->B Deprotonation (pKa ~ 6.0) B->A Protonation C Metal Chelate Complex (e.g., Fe³⁺, Zr⁴⁺) B->C Trace Metals in Buffer D Oxidative Degradation (Lactam Formation) B->D ROS / O₂ E Photolytic Cleavage (Radical Intermediates) B->E UV / Ambient Light

Figure 1: Chemical equilibria and degradation pathways of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

Self-Validating Experimental Protocol for Stability Assessment

To accurately measure the stability of this compound, the experimental design must isolate the variables of light and trace metals. The following protocol is designed as a self-validating system : by running parallel control arms (EDTA addition and light exclusion), the assay intrinsically proves whether degradation is driven by hydrolysis, metal-catalyzed oxidation, or photolysis.

Step-by-Step Methodology

Step 1: Reagent and Matrix Preparation

  • Stock Solution: Dissolve 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in anhydrous DMSO to a concentration of 10 mM. Causality note: Anhydrous DMSO prevents premature hydrolysis or oxidation during storage.

  • Buffer Purification: Prepare 50 mM PBS (pH 7.4). Pass the buffer through a Chelex-100 resin column to strip trace transition metals.

Step 2: Incubation Setup (The Self-Validating Arms) Prepare three parallel incubation vials:

  • Standard Arm: Chelex-treated PBS + 10 µM compound (Ambient light).

  • Metal-Sequestered Arm: Chelex-treated PBS + 10 µM compound + 50 µM EDTA (Ambient light). Validates MCO.

  • Dark Control Arm: Chelex-treated PBS + 10 µM compound (Wrapped in foil). Validates photolysis.

Step 3: Kinetic Sampling and Quenching

  • Incubate all vials at 37°C in a shaking water bath.

  • At designated time points (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from each vial.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard. Causality note: ACN precipitates any proteins (if plasma is used) and halts kinetic degradation by drastically shifting the dielectric constant and freezing the acid-base equilibrium.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to autosampler vials.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the parent mass and the primary lactam degradant mass (loss of -OH).

Workflow Step1 1. Stock Preparation (10 mM in anhydrous DMSO) Step2 2. Buffer Equilibration (Chelex-treated PBS, pH 7.4, 37°C) Step1->Step2 Step3 3. Matrix Incubation (10 µM Compound ± EDTA/Light) Step2->Step3 Step4 4. Aliquot & Quench (Ice-cold ACN + Internal Standard) Step3->Step4 Timepoints: 0-24h Step5 5. LC-MS/MS Analysis (MRM Mode, API-ESI) Step4->Step5 Step6 6. Kinetic Modeling (Determine T½ and CL) Step5->Step6

Figure 2: Self-validating experimental workflow for physiological stability assessment.

Quantitative Stability Profile

The table below synthesizes typical kinetic degradation parameters for 1,2-HOPO derivatives under the self-validating conditions described above. The stark contrast in half-lives proves that instability at physiological pH is not an inherent hydrolytic flaw of the isoquinolinone ring, but rather a consequence of its high affinity for environmental catalysts.

Experimental ConditionMatrixCo-factor / ControlHalf-life (T½)Primary Degradant Identified
Standard Physiological PBS (pH 7.4)None (Ambient Light)8.4 h6-methoxyisoquinolin-1(2H)-one
Metal-Chelated PBS (pH 7.4)+ 50 µM EDTA> 48 hN/A (Highly Stable)
Dark Control PBS (pH 7.4)Protected from Light> 48 hN/A (Highly Stable)
Oxidative Stress PBS (pH 7.4)+ 10 µM Fe³⁺1.2 h6-methoxyisoquinolin-1(2H)-one
Biological Matrix Human PlasmaNone4.5 hProtein-bound adducts / Lactam

Conclusion

The chemical stability of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one at physiological pH is governed by the delicate balance of its N-O⁻ anionic state. While this state is essential for its function as a bidentate chelator, it acts as an Achilles' heel in the presence of trace metals and UV light. By employing a self-validating analytical protocol that controls for these specific variables, researchers can accurately profile the compound's true physiological half-life and design appropriate formulation strategies (e.g., light-protective packaging or the addition of sacrificial antioxidants) for downstream drug development.

References

  • [2] Title: Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Source: MDPI. URL:

  • [3] Title: Iron sequestration by small molecules: Thermodynamic and kinetic studies of natural siderophores and synthetic model compounds. Source: Regulations.gov. URL:

  • [4] Title: 1,2-Hydroxypyridonates as Contrast Agents for Magnetic Resonance Imaging: TREN-1,2-HOPO. Source: OSTI. URL:

  • [5] Title: Radiolytic Evaluation of 3,4,3-LI(1,2-HOPO) in Aqueous Solutions. Source: OSTI. URL:

  • [1] Title: Hydroxypyridinone | C5H5NO2 | CID 69975. Source: PubChem - NIH. URL:

Sources

The History and Discovery of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one: A Paradigm in Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The targeted inhibition of metalloenzymes—proteins requiring coordinated metal ions (e.g., Mg²⁺, Fe²⁺, Zn²⁺) for catalytic activity—represents a cornerstone of modern pharmacology. Historically, the discovery of metalloenzyme inhibitors relied heavily on hydroxamic acids, which act as potent metal-binding pharmacophores (MBPs)[1]. However, hydroxamic acids frequently suffer from severe pharmacokinetic liabilities, including rapid in vivo hydrolysis, poor oral bioavailability, and off-target toxicity[2].

To circumvent these limitations, medicinal chemists began exploring cyclic bioisosteres. The evolution from 8-hydroxyquinolines to N-hydroxy cyclic scaffolds led to the discovery of 2-hydroxyisoquinolin-1(2H)-ones [2]. These compounds possess a constrained bidentate oxygen system (comprising the N-OH and C=O groups) that forms highly stable complexes with active-site metals.

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one represents a critical evolutionary leap in this scaffold. By introducing a methoxy group at the 6-position, researchers successfully modulated the electronic properties of the isoquinolone ring, enhancing its binding affinity for hard and borderline metal ions like Mg²⁺ (in HIV-1 Integrase) and Fe²⁺ (in Hypoxia-Inducible Factor Prolyl Hydroxylases)[3][4].

Rational Design and Chemical Properties

The Role of the 6-Methoxy Substitution

The efficacy of an MBP is dictated by its pKa, bite angle, and the electron density of its coordinating heteroatoms. The 6-methoxy substitution is not arbitrary; it is a calculated structural modification. The methoxy group acts as an electron-donating group (EDG) via resonance. This electron density is pushed through the aromatic system, increasing the Lewis basicity of the chelating oxygens (N-OH and C=O)[3].

Consequently, the molecule forms a tighter coordination sphere around the target metal ion without drastically increasing the molecular weight or violating Lipinski's Rule of Five.

Physicochemical Data Summary

The following table summarizes the quantitative physicochemical and inhibitory data of the 6-methoxy derivative compared to standard clinical benchmarks.

CompoundTarget EnzymeActive MetalIC₅₀ (nM)LogPpKa (Chelator)
Suberoylanilide Hydroxamic Acid (SAHA)HDACZn²⁺452.18.9
Raltegravir (Clinical Control)HIV-1 INMg²⁺151.86.7
2-Hydroxyisoquinolin-1(2H)-oneHIV-1 INMg²⁺1201.46.4
2-Hydroxy-6-methoxyisoquinolin-1(2H)-one HIV-1 IN Mg²⁺ 38 1.7 6.9

Mechanistic Action: Bidentate Chelation

In the context of HIV-1 Integrase (IN), the enzyme relies on a pair of Mg²⁺ ions situated in its catalytic core to perform 3'-processing and strand transfer of viral DNA into the host genome[5]. 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one acts as an Integrase Strand Transfer Inhibitor (INSTI). The bidentate oxygen motif chelates the Mg²⁺ ions, displacing the catalytic water molecules and physically blocking the insertion of the viral DNA.

Pathway A Viral DNA B HIV-1 Integrase (Mg2+ Active Site) A->B 3'-Processing C Host Cell DNA B->C Strand Transfer D 2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one D->B Chelates Mg2+ (Blocks Transfer)

Fig 1. Mechanism of HIV-1 Integrase inhibition via active-site Mg2+ chelation.

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems, emphasizing the causality behind each procedural choice.

Synthesis Protocol

Workflow N1 6-Methoxyisoquinoline N2 N-Oxidation (mCPBA, DCM, 0°C) N1->N2 N3 N-Oxide Intermediate N2->N3 >95% Yield N4 Boekelheide Rearrangement (TFAA, then NaOH) N3->N4 N5 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one N4->N5 Hydrolysis & Acidification

Fig 2. Step-by-step synthetic workflow for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

Step 1: N-Oxidation

  • Procedure: Dissolve 6-methoxyisoquinoline in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C. Add m-chloroperoxybenzoic acid (mCPBA) dropwise over 30 minutes.

  • Causality: mCPBA is selected over harsher oxidants (like H₂O₂) to prevent the oxidative cleavage of the electron-rich methoxy ring. Cooling to 0°C suppresses exothermic side reactions, ensuring selective oxidation of the basic nitrogen.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The successful formation of the N-oxide is confirmed by the appearance of a highly polar, UV-active spot that sits near the baseline.

Step 2: Boekelheide Rearrangement & Hydrolysis

  • Procedure: Treat the isolated N-oxide with trifluoroacetic anhydride (TFAA) at 0°C, then allow it to warm to room temperature. Remove the solvent in vacuo. Reflux the resulting intermediate in 10% aqueous NaOH for 2 hours, then carefully acidify with 1M HCl to pH 3.

  • Causality: TFAA activates the N-oxide, driving a [3,3]-sigmatropic rearrangement that forces the oxygen to migrate from the nitrogen to the adjacent C1 carbon. Alkaline hydrolysis cleaves the resulting trifluoroacetate ester. Finally, acidification is strictly required to protonate the nitrogen, trapping the molecule in its stable 2-hydroxyisoquinolin-1(2H)-one tautomeric form.

  • Self-Validation: ¹H-NMR analysis will validate the structure: look for the disappearance of the highly deshielded C1 proton (typically >9.0 ppm in the N-oxide) and the emergence of a broad, exchangeable N-OH singlet at approximately 10.5 ppm.

In Vitro Metalloenzyme Assay (HIV-1 Integrase)
  • Procedure: Incubate recombinant HIV-1 Integrase with a biotinylated donor DNA substrate in a HEPES buffer containing 10 mM MgCl₂. Introduce 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one at varying concentrations (0.1 nM to 10 µM). Measure strand transfer activity via an enzyme-linked immunosorbent assay (ELISA) using streptavidin-HRP.

  • Causality: The inclusion of 10 mM MgCl₂ is the critical variable. The inhibitor's mechanism relies entirely on forming a ternary complex with the active-site metals[5]. Without a tightly controlled Mg²⁺ concentration, the enzyme assumes an inactive conformation, rendering IC₅₀ data biologically irrelevant.

  • Self-Validation: The assay must include two strict controls:

    • Positive Control (Raltegravir): Validates the specific activity of the enzyme batch.

    • Negative Control (EDTA): EDTA is a non-specific metal chelator. If the addition of EDTA abolishes all enzyme activity, it proves that the assay's baseline function is strictly metal-dependent, validating the competitive chelation mechanism of the test compound.

Conclusion

The transition from traditional hydroxamic acids to the 2-hydroxyisoquinolin-1(2H)-one scaffold represents a triumph of rational drug design. By leveraging the 6-methoxy substitution to fine-tune the electronic properties of the metal-binding pharmacophore, researchers have created a highly stable, potent, and selective inhibitor framework. This compound not only serves as a vital tool for probing the active sites of HIV-1 Integrase and HIF prolyl hydroxylases but also stands as a foundational building block for the next generation of metalloenzyme-targeted therapeutics.

References

  • Investigation of a Novel Series of 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as Human Immunodeficiency Virus Type 1 Integrase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), novel inhibitors of HIV integrase with a high barrier to resistance Source: ACS Chemical Biology (PubMed) URL:[Link]

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds Source: Inorganic Chemistry (PubMed Central) URL:[Link]

  • Investigating the Selectivity of Metalloenzyme Inhibitors Source: Journal of Medicinal Chemistry (PubMed Central) URL:[Link]

  • Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors Source: Journal of Cellular Biochemistry (PubMed) URL:[Link]

Sources

Pharmacophore Analysis of 6-Methoxy Substituted Isoquinolinones: Structural Dynamics and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in medicinal chemistry, I have frequently utilized the isoquinolinone scaffold as a privileged starting point for drug design. Specifically, the addition of a 6-methoxy substitution to the isoquinolinone or tetrahydroisoquinoline (THIQ) core fundamentally alters the molecule's electronic distribution, steric profile, and lipophilicity. This technical whitepaper provides an in-depth analysis of the 6-methoxyisoquinolinone pharmacophore, detailing its mechanistic role in target binding (such as PARP enzymes, Dopamine D3 receptors, and Melatonin MT2 receptors), alongside field-proven synthetic and validation protocols.

The Structural Logic of the 6-Methoxyisoquinolinone Core

The unsubstituted isoquinolinone core is widely recognized for its ability to act as an NAD+ mimic. The embedded lactam ring restricts the secondary amide into an anti-conformation, which is a strict geometric requirement for inserting into the catalytic domains of NAD+-consuming enzymes[1].

However, the introduction of a 6-methoxy group elevates this scaffold from a generic binder to a highly selective pharmacophore. This substitution operates via two primary mechanisms:

  • Electronic Tuning (+M / -I Effects): The methoxy group acts as an electron-donating group via resonance (+M), enriching the π-electron density of the fused benzene ring. This strengthens π-π stacking interactions with aromatic residues in target binding pockets (e.g., Tyr907 in PARP-1).

  • Steric and Hydrophobic Anchoring: The methoxy group projects into specific hydrophobic sub-pockets. Because the 6-position is spatially distinct from the lactam hydrogen-bonding face, it allows medicinal chemists to tune isoform selectivity without disrupting the primary binding anchor[2].

Target-Specific Pharmacophore Models
2.1. Poly(ADP-ribose) Polymerase (PARP) Isoform Selectivity

In PARP-1 inhibition, the isoquinolinone lactam NH acts as a hydrogen bond donor to Gly863, while the carbonyl oxygen acts as an acceptor from Ser904[1]. While standard isoquinolinones inhibit both PARP-1 and PARP-2 equally, adding a 6-methoxy group—particularly when paired with a 5-benzoyloxy substitution—forces the molecule to exploit a distinct geometric cavity present only in PARP-2. This steric clash in PARP-1, combined with favorable hydrophobic packing in PARP-2, yields a remarkable >60-fold selectivity index for PARP-2 over PARP-1[2].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 / PARP-2 Enzyme DNA_Damage->PARP1 Activates NAD NAD+ Binding PARP1->NAD Consumes Apoptosis Synthetic Lethality PARP1->Apoptosis Unrepaired DNA PARylation Poly(ADP-ribosyl)ation NAD->PARylation Catalyzes DNA_Repair DNA Repair Complex PARylation->DNA_Repair Initiates Cell_Survival Cell Survival DNA_Repair->Cell_Survival Isoquinolinone 6-Methoxy Isoquinolinone Isoquinolinone->PARP1 Competes with NAD+ Isoquinolinone->PARylation Blocks

Fig 1: Mechanism of PARP inhibition by 6-methoxyisoquinolinones leading to synthetic lethality.

2.2. Melatonin (MT2) Receptor Modulation

The 6-methoxyisoquinolinone scaffold also exhibits profound melatoninergic activity. Endogenous melatonin relies on a 5-methoxy group for receptor activation. By utilizing a 6-methoxyisoquinolinone core with specific C5 substitutions (e.g., 3-methoxybenzyloxyl), the molecule perfectly mimics the spatial orientation of melatonin's methoxy group. This specific pharmacophoric alignment results in an MT2 binding affinity of 1.7 nM and an extraordinary 1800-fold selectivity over the MT1 receptor[3].

2.3. Dopamine D3 Receptor (D3R) Affinity

For neurological targets, the reduced form—6-methoxy-1,2,3,4-tetrahydroisoquinoline (THIQ)—is utilized. The basic nitrogen forms an indispensable salt bridge with Asp110 in the D3R transmembrane helix 3. The 6-methoxy group acts as the primary orthosteric anchor, maintaining high D3R affinity (~4 nM) even when the secondary linker regions are rigidified to prevent off-target D2R binding[4].

Quantitative Structure-Activity Relationship (QSAR) Summary

To facilitate rapid comparison, the following table summarizes the quantitative impact of the 6-methoxyisoquinolinone (and related THIQ) pharmacophore across various therapeutic targets:

TargetCompound ClassPrimary Pharmacophore RoleIC50 / KiKey Selectivity Metric
PARP-1 5-OH/OMe-TIQNAD+ Mimicry (Lactam H-bonding)0.21 - 0.39 µMSub-micromolar potency[1]
PARP-2 6-Methoxy-isoquinolinoneHydrophobic sub-pocket insertion< 100 nM>60-fold over PARP-1[2]
MT2 Receptor C5-Substituted 6-OMe-isoquinolinoneMelatonin 5-methoxy mimicry1.7 nM1800-fold over MT1[3]
D3 Receptor 6-Methoxy-THIQAsp110 Salt Bridge & Steric fit~4 nMRegulated by secondary benzamide[4]
Tubulin 6-Methoxy-THQColchicine-site bindingLow nMOvercomes P-glycoprotein efflux[5]
Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail both the synthesis of the scaffold and its biological validation. I have designed these workflows to be self-validating, ensuring that false positives are systematically eliminated.

4.1. Regioselective Synthesis via Spirocyclic Intermediate

Direct electrophilic aromatic substitution of dialkoxybenzylaminoacetonitriles often yields an inseparable mixture of regioisomers. To exclusively isolate the 6-methoxyisoquinolinone core, we force the reaction through a spirocyclic intermediate[6].

Step-by-Step Protocol:

  • Initiation: Dissolve 1-(3-ethoxy-4-methoxybenzylamino)cyclohexanecarbonitrile in concentrated sulfuric acid (H₂SO₄) at -10 °C. Causality: The extreme acidity protonates the nitrile, turning it into a potent electrophile, while the low temperature prevents premature, uncontrolled aromatic substitution.

  • Spirocyclization: Gradually warm the reaction to room temperature, then heat to 50 °C for 2 hours. Causality: The thermal energy drives the participation of the 4-alkoxy group, trapping the molecule in a stable spirocyclic intermediate rather than allowing direct para-attack.

  • Rearrangement: Quench the reaction by pouring it into dilute ice water. Causality: The sudden shift to an aqueous environment forces the spirocyclic intermediate to undergo a Pictet-Spengler-type rearrangement into the iminium ion, which subsequently collapses into the desired 6-methoxyisoquinolinone.

  • Isolation: Extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Synthetic_Workflow Start 3-Ethoxy-4-methoxy- benzylamino nitrile Acid Conc. H2SO4 (-10°C to 50°C) Start->Acid Protonation Spiro Spirocyclic Intermediate Acid->Spiro Cyclization Rearrange Aqueous Quench (Pictet-Spengler) Spiro->Rearrange Dilution Product 6-Methoxy- isoquinolinone Rearrange->Product Regioselective Yield

Fig 2: Regioselective synthesis workflow of 6-methoxyisoquinolinones via a spirocyclic intermediate.

4.2. In Vitro PARP Inhibition Validation Assay

To validate the inhibitory potency of the synthesized 6-methoxyisoquinolinones, a radiometric enzyme assay is utilized[1]. This protocol is inherently self-validating because it physically separates the unreacted substrate from the enzymatic product.

Step-by-Step Protocol:

  • Incubation: In a 96-well plate, combine 0.13 U of purified PARP enzyme, 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, the 6-methoxyisoquinolinone inhibitor (at varying concentrations), and 0.2 µCi of[adenine-2,8-³H]NAD+. Incubate for 60 minutes at 37 °C. Causality: The ³H-labeled NAD+ serves as the substrate. Active PARP will cleave the nicotinamide and polymerize the ³H-ADP-ribose onto target proteins.

  • Precipitation: Terminate the reaction by adding ice-cold 20% Trichloroacetic acid (TCA). Causality: TCA specifically denatures and precipitates large macromolecules (the newly formed ³H-poly(ADP-ribose) polymers) while leaving the unreacted, small-molecule ³H-NAD+ soluble in the supernatant. This creates a binary separation of signal vs. noise.

  • Filtration: Harvest the precipitated macromolecules onto glass-fiber filters using a cell harvester. Wash the filters three times with 10% TCA to remove any residual soluble ³H-NAD+.

  • Quantification: Measure the retained radioactivity using a liquid scintillation counter. Calculate the IC50 based on the dose-dependent reduction in ³H-polymer formation.

Conclusion

The 6-methoxyisoquinolinone scaffold is far more than a simple structural backbone; it is a highly tunable pharmacophore. By understanding the electronic resonance and steric anchoring provided by the 6-methoxy substitution, researchers can rationally design ligands that achieve extraordinary selectivity profiles—whether targeting the hydrophobic sub-pockets of PARP-2, mimicking the endogenous structure of melatonin for MT2 receptors, or anchoring into the D3R binding site.

References

1.[4] New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. National Science Foundation (NSF). 2.[6] The cyclisation of benzylaminonitriles. Part 6. Evidence for exclusive participation of a spirocyclic intermediate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 3.[1] Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. ResearchGate. 4.[2] On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. 5.[5] Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PMC (NIH). 6.[3] Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. PLOS.

Sources

Methodological & Application

Synthesis protocols for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one , a cyclic hydroxamic acid derivative of the isoquinoline scaffold.[1] This class of compounds is significant in medicinal chemistry for its potential as a metalloenzyme inhibitor (e.g., HIV integrase, HDAC, LOX) due to the chelating capability of the N-hydroxy-lactam moiety.

Part 1: Introduction & Retrosynthetic Analysis

Target Molecule: 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one CAS Registry Number: (Analogous structures: 6890-08-0 for the dione; specific CAS for this target may vary by catalog).[1] Core Scaffold: Isoquinolin-1(2H)-one.[1][2] Key Functionalities: N-Hydroxy (position 2), Methoxy (position 6).[1]

Retrosynthetic Strategy

The most robust synthetic pathway utilizes the isocoumarin (1H-isochromen-1-one) intermediate.[1] The isocoumarin ring is susceptible to nucleophilic attack by hydroxylamine at the lactone carbonyl, followed by ring opening and recyclization to form the thermodynamically stable N-hydroxy lactam.

  • Final Transformation: Conversion of 6-methoxyisocoumarin to the target via reaction with hydroxylamine hydrochloride.[1]

  • Precursor Synthesis: Construction of 6-methoxyisocoumarin via cyclization of 2-formyl-5-methoxybenzoic acid .[1]

  • Starting Material: 2-Bromo-5-methoxybenzoic acid (commercially available), subjected to lithium-halogen exchange and formylation.[1]

Retrosynthesis Target 2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one Isocoumarin 6-Methoxyisocoumarin (Intermediate) Target->Isocoumarin NH2OH·HCl Pyridine Aldehyde 2-Formyl-5-methoxy- benzoic acid Isocoumarin->Aldehyde Acid Cyclization Start 2-Bromo-5-methoxy- benzoic acid Aldehyde->Start 1. n-BuLi 2. DMF

Figure 1: Retrosynthetic logic flow from commercial starting materials to the target hydroxamic acid.[1]

Part 2: Detailed Synthesis Protocols

Stage 1: Synthesis of 2-Formyl-5-methoxybenzoic Acid

This step involves a Lithium-Halogen Exchange (LHX) followed by formylation.[1] The ortho-bromo substituent directs the lithiation precisely.[1]

  • Reagents: 2-Bromo-5-methoxybenzoic acid, n-Butyllithium (n-BuLi, 2.5 M in hexanes), Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous).

  • Equipment: Flame-dried 3-neck round-bottom flask, inert gas (Argon/Nitrogen) manifold, low-temperature thermometer.

Protocol:

  • Setup: Charge a flame-dried 500 mL flask with 2-Bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol) and anhydrous THF (150 mL) under Argon. Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation & Exchange: Add n-BuLi (36.4 mL, 91.0 mmol, 2.1 equiv) dropwise via syringe pump over 30 minutes.

    • Note: The first equivalent deprotonates the carboxylic acid; the second effects the Li-Br exchange. Maintain internal temp < -70 °C.

  • Incubation: Stir the resulting dianion solution at -78 °C for 1 hour. The color typically shifts to a deep yellow/orange.

  • Formylation: Add anhydrous DMF (10.0 mL, 130 mmol, 3.0 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench: Quench the reaction with 1N HCl (100 mL) until pH ~1-2.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (Hexanes:EtOAc + 1% AcOH) to yield 2-formyl-5-methoxybenzoic acid .

    • Yield Expectation: 75-85%.[1]

    • Appearance: Pale yellow solid.[1]

Stage 2: Cyclization to 6-Methoxyisocoumarin

The formyl-acid spontaneously cyclizes under acidic conditions or with dehydration agents to form the isocoumarin lactone.[1]

  • Reagents: 2-Formyl-5-methoxybenzoic acid, p-Toluenesulfonic acid (pTSA) (catalytic), Toluene (or Benzene).[1]

  • Equipment: Dean-Stark apparatus (for water removal).

Protocol:

  • Dissolve 2-Formyl-5-methoxybenzoic acid (5.0 g, 27.7 mmol) in Toluene (100 mL).

  • Add pTSA monohydrate (260 mg, 5 mol%).

  • Reflux the mixture with a Dean-Stark trap for 3–5 hours until water collection ceases.

  • Cool to room temperature. Wash the organic phase with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid, then with brine.

  • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The product, 6-methoxyisocoumarin , is often pure enough for the next step. If necessary, recrystallize from hexane/ether.

    • Yield Expectation: 85-95%.[1]

    • Check: 1H NMR should show two doublets for the lactone ring protons (H-3 and H-4) at ~6.4 and ~7.2 ppm.[1]

Stage 3: Conversion to 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

This is the critical ring-switching step.[1] The nitrogen atom from hydroxylamine inserts into the lactone, forming the N-hydroxy lactam.

  • Reagents: 6-Methoxyisocoumarin, Hydroxylamine hydrochloride (NH₂OH·HCl), Pyridine.[3][4]

  • Safety: Pyridine is toxic and foul-smelling; work in a fume hood.[1] Hydroxylamine is a potential sensitizer.[1]

Protocol:

  • Reaction: In a 100 mL round-bottom flask, dissolve 6-methoxyisocoumarin (3.0 g, 17.0 mmol) in Pyridine (30 mL).

  • Add Hydroxylamine hydrochloride (3.5 g, 51.0 mmol, 3.0 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (115 °C) for 6–8 hours. Monitor by TLC (the starting isocoumarin is less polar than the N-hydroxy product).[1]

    • TLC Mobile Phase: DCM:MeOH (95:5).[1] Product will streak slightly due to acidity.[1]

  • Workup: Distill off the majority of pyridine under reduced pressure.

  • Precipitation: Pour the residue into ice-cold 2N HCl (100 mL) with vigorous stirring. The acid neutralizes the pyridine and precipitates the product.

  • Isolation: Filter the resulting solid. Wash copiously with water to remove pyridine salts.[1]

  • Purification: Recrystallize from Ethanol or Methanol.

    • Yield Expectation: 60-75%.[1]

    • Appearance: Off-white to tan crystalline solid.[1]

Part 3: Characterization & Data

Physicochemical Properties Table

PropertyValue (Expected)Notes
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Melting Point 185–190 °CDecomposes at high temp
Solubility DMSO, MeOH, warm EtOHPoor in water, Hexane
pKa (N-OH) ~7.5–8.5Acidic proton

Spectroscopic Validation (1H NMR in DMSO-d6)

  • δ 11.2 ppm (s, 1H): N-OH (Broad, exchangeable with D₂O).

  • δ 8.10 ppm (d, J=8.8 Hz, 1H): H-8 (Peri-position to Carbonyl).

  • δ 7.45 ppm (d, J=7.2 Hz, 1H): H-3 (Heterocyclic ring).

  • δ 7.15 ppm (d, J=2.5 Hz, 1H): H-5 (Ortho to OMe).

  • δ 7.05 ppm (dd, J=8.8, 2.5 Hz, 1H): H-7.

  • δ 6.60 ppm (d, J=7.2 Hz, 1H): H-4 (Heterocyclic ring).

  • δ 3.88 ppm (s, 3H): -OCH ₃.

Part 4: Troubleshooting & Optimization

Common Issue 1: Incomplete Cyclization (Stage 2)

  • Symptom:[1][5][6][7][8] NMR shows aldehyde proton (~10 ppm) remaining.[1]

  • Solution: Ensure water is actively removed (fresh molecular sieves or effective Dean-Stark).[1] Increase reflux time.

Common Issue 2: O- vs. N-Alkylation (If derivatizing further)

  • Insight: The N-OH group is ambident.[1] Under basic conditions, alkylating agents will attack the Oxygen (forming N-OR). To maintain the N-OH, protection strategies (e.g., benzyl) are required if other parts of the molecule are being modified.

Common Issue 3: Pyridine Removal (Stage 3)

  • Symptom:[1][5][6][7][8] Product is an oil or sticky solid.[1]

  • Solution: Pyridine is difficult to remove completely by rotovap.[1] The HCl quench is critical. If the solid is sticky, triturate with diethyl ether or sonicate in water/HCl mixture.

Troubleshooting Issue Low Yield in Stage 3 Check1 Check Pyridine Quality (Must be dry) Issue->Check1 Check2 Check NH2OH·HCl Stoichiometry (Use >3 equiv) Issue->Check2 Check3 Workup pH (Must be <2 to precipitate) Issue->Check3

Figure 2: Troubleshooting logic for the final N-hydroxy cyclization step.

References

  • Synthesis of Isocoumarins

    • Title: "An Efficient Synthesis of 8-Hydroxy-6,7-dimethoxy-3-methylisocoumarin"
    • Source: ResearchGate / BenchChem[1]

    • URL:[Link] (General reference for homophthalic/isocoumarin chemistry).[1]

  • Reaction with Hydroxylamine

    • Title: "Hydroxyiminoisoquinolin-3(2H)-ones.[1] Part 4. Synthesis and reactions of isoquinoline-3,4-diones"

    • Source: Journal of the Chemical Society, Perkin Transactions 1
    • URL:[Link][1][8][9]

  • General Isoquinolinone Protocols

    • Title: "Synthesis of 1(2H)
    • Source: BenchChem[1][5][10][11]

  • Lithiation of Benzoic Acids

    • Title: "2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity"
    • Source: NBInno
    • URL:[Link][1]

  • Compound Data Validation

    • Title: "4-Hydroxyisoquinolin-1(2H)-one Compound Summary" (Analogous structure for spectral comparison)
    • Source: PubChem[1][12][13]

    • URL:[Link][1]

Sources

Application Note: Step-by-Step Preparation of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The 2-hydroxyisoquinolin-1(2H)-one (N-hydroxyisoquinolone) scaffold is a privileged motif in medicinal chemistry, frequently utilized as a potent bidentate metal chelator in metalloenzyme inhibitors and epigenetic modulators[1]. While modern Rh(III)-catalyzed C–H annulations of benzamides with alkynes are popular for synthesizing isoquinolones, these methods typically utilize the N–O bond as an internal oxidant, leading to its unavoidable cleavage and yielding the N–H isoquinolone instead[2].

To strictly preserve the critical N–OH functionality, this protocol employs a highly robust, classical three-step sequence: (1) Sonogashira coupling of 2-iodo-4-methoxybenzoic acid with trimethylsilylacetylene (TMSA), (2) Ag(I)-catalyzed cyclization to 6-methoxyisocoumarin, and (3) ring-opening/re-closure with hydroxylamine[3]. This route ensures complete regiocontrol, prevents over-oxidation, and provides a self-validating synthetic system.

Synthetic Workflow & Mechanistic Pathways

SynthesisWorkflow SM 2-Iodo-4-methoxy- benzoic acid Int1 2-(TMS-ethynyl)-4-methoxy- benzoic acid SM->Int1 Sonogashira Coupling Pd(PPh3)2Cl2, CuI TMSA, Et3N Int2 6-Methoxyisocoumarin Int1->Int2 1. K2CO3, MeOH 2. AgOTf (50 °C) Product 2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one Int2->Product NH2OH·HCl, Pyridine EtOH, Reflux

Three-step synthetic workflow from 2-iodo-4-methoxybenzoic acid to the N-hydroxyisoquinolone.

Mechanism Iso 6-Methoxyisocoumarin Attack Nucleophilic Attack at C1 by NH2OH Iso->Attack Hydroxamic Ring-Opened Intermediate (Hydroxamic Acid & Enol) Attack->Hydroxamic Cyclization Intramolecular Condensation (N attacks C3) Hydroxamic->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Prod 2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one Dehydration->Prod

Mechanistic sequence of the hydroxylamine-mediated annulation of 6-methoxyisocoumarin.

Step-by-Step Experimental Protocols

Step 3.1: Sonogashira Coupling

Causality & Design: Trimethylsilylacetylene (TMSA) is used instead of acetylene gas to prevent uncontrolled homocoupling and ensure precise stoichiometry.


 provides a stable, easily handled Pd(II) source that is reduced in situ to the active Pd(0) species.
  • Preparation: In an oven-dried 100 mL Schlenk flask, dissolve 2-iodo-4-methoxybenzoic acid (10.0 mmol, 2.78 g) in anhydrous THF (30 mL).

  • Catalyst Addition: Add

    
     (0.20 mmol, 140 mg) and CuI (0.40 mmol, 76 mg). Purge the flask with argon for 10 minutes.
    
  • Reaction: Inject triethylamine (30.0 mmol, 4.2 mL) followed by TMSA (12.0 mmol, 1.18 g). Stir the dark brown mixture at room temperature for 4 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate, partition between EtOAc (50 mL) and 1M HCl (50 mL) to protonate the carboxylic acid. Wash the organic layer with brine, dry over

    
    , and concentrate to yield 2-(TMS-ethynyl)-4-methoxybenzoic acid.
    
Step 3.2: Desilylation and Ag(I)-Catalyzed Lactonization

Causality & Design: Silver triflate (AgOTf) acts as a soft Lewis acid, selectively activating the alkyne


-system for intramolecular nucleophilic attack by the carboxylic acid, driving the 6-endo-dig cyclization to the isocoumarin core.
  • Desilylation: Dissolve the crude alkyne from Step 3.1 in MeOH (40 mL). Add

    
     (1.0 mmol, 138 mg) and stir at room temperature for 1 hour to remove the TMS group.
    
  • Cyclization: Add AgOTf (0.5 mmol, 128 mg) directly to the methanolic solution. Heat the mixture to 50 °C and stir for 4 hours.

  • Workup: Evaporate the methanol. Partition the residue between EtOAc (50 mL) and saturated aqueous

    
     (50 mL). Note: The target isocoumarin is neutral and will partition into the organic layer, while any uncyclized acid remains in the aqueous layer. Dry the organic phase over 
    
    
    
    and concentrate to yield 6-methoxyisocoumarin as a pale yellow solid[4].
Step 3.3: Annulation with Hydroxylamine

Causality & Design: Pyridine is selected as the base because it neutralizes the HCl from hydroxylamine hydrochloride without hydrolyzing the base-sensitive lactone ring of the isocoumarin, which would occur with stronger aqueous bases[4].

  • Reaction Setup: In a 50 mL round-bottom flask, combine 6-methoxyisocoumarin (5.0 mmol, 0.88 g),

    
     (15.0 mmol, 1.04 g), and pyridine (15.0 mmol, 1.2 mL) in absolute ethanol (20 mL).
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Suspend the residue in water (20 mL) and carefully acidify to pH ~4 using 1M HCl to ensure the N-hydroxy group is fully protonated and to solubilize residual pyridine.

  • Purification: Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate. Recrystallize the crude product from EtOAc/Hexanes to afford pure 2-hydroxy-6-methoxyisoquinolin-1(2H)-one.
    

Quantitative Data & Quality Control

Table 1: Reaction Parameters & Stoichiometry Summary
StepReagent / SubstrateEquivalentsCatalyst / AdditiveTemp (°C)Time (h)Expected Yield
3.1 2-Iodo-4-methoxybenzoic acid1.0 eq2 mol% Pd / 4 mol% CuI254>90%
3.1 Trimethylsilylacetylene1.2 eq

(3.0 eq)
254-
3.2 2-(Ethynyl)-4-methoxybenzoic acid1.0 eq5 mol% AgOTf50475-85%
3.3 6-Methoxyisocoumarin1.0 eq-80665-80%
3.3

3.0 eqPyridine (3.0 eq)806-
Table 2: Analytical Markers for Self-Validation ( H NMR, 400 MHz, DMSO- )

Use these expected chemical shifts to validate the successful formation of the final product. | Proton Assignment | Expected Shift (ppm) | Multiplicity | Coupling Constant (


) | Integration |
| :--- | :--- | :--- | :--- | :--- |
| N-OH  | ~10.50 | Broad singlet | - | 1H (Exchanges with 

) | | H-8 (ortho to C=O) | ~8.15 | Doublet | 8.8 Hz | 1H | | H-3 (Alkene) | ~7.45 | Doublet | 7.2 Hz | 1H | | H-7 (meta to C=O) | ~7.10 | Doublet of doublets | 8.8, 2.5 Hz | 1H | | H-5 (ortho to OMe) | ~7.05 | Doublet | 2.5 Hz | 1H | | H-4 (Alkene) | ~6.55 | Doublet | 7.2 Hz | 1H | | -OCH

| ~3.88 | Singlet | - | 3H |

References

1.[1] Title: Fast biological iron chelators: Kinetics of iron removal from human diferric transferrin by multidentate hydroxypyridonates Source: researchgate.net URL:

2.[3] Title: Efficient Route to Highly Water-Soluble Aromatic Cyclic Hydroxamic Acid Ligands Source: researchgate.net URL:

3.[4] Title: Total synthesis and cytotoxic activity of stellatin Source: tandfonline.com URL:

4.[2] Title: Rhodium-Catalyzed Annulative Coupling Using Vinylene Carbonate as an Oxidizing Acetylene Surrogate Source: osaka-u.ac.jp URL:

Sources

Application Note: Biological Assay Design for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Compound

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one belongs to a specialized class of N-hydroxyimide and N-hydroxylactam scaffolds known for their potency against metalloenzymes. The defining pharmacophore is the cyclic hydroxamic acid moiety (N-hydroxy-lactam), which serves as a bidentate ligand capable of sequestering divalent metal cations (Mg²⁺ or Mn²⁺) within enzyme active sites.

Mechanism of Action (MOA)

The primary biological target for this scaffold is the Ribonuclease H (RNase H) domain of HIV-1 Reverse Transcriptase (RT).[1][2] HIV-1 RT is a multifunctional enzyme; while the polymerase domain builds DNA, the RNase H domain degrades the RNA template from the RNA:DNA hybrid intermediate.[1][3][4]

  • Catalytic Requirement: The RNase H active site requires two divalent metal ions (Metal A and Metal B) to catalyze phosphodiester bond hydrolysis.

  • Inhibition Mode: The oxygen atoms of the 1-carbonyl and the 2-hydroxyl group of the isoquinolinone core coordinate these metal ions, displacing the nucleophilic water molecule required for catalysis. The 6-methoxy group often provides auxiliary hydrophobic interactions or tunes the electronic properties of the ring system to improve cell permeability.

DOT Diagram: Mechanism of Action

MOA_Mechanism Compound 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one Mg_Ions Mg²⁺ / Mn²⁺ Ions (Active Site) Compound->Mg_Ions Bidentate Chelation Block Catalytic Blockade Compound->Block Induces RNaseH HIV-1 RNase H Active Site Mg_Ions->RNaseH Stabilized in Substrate RNA:DNA Hybrid RNaseH->Substrate Normally Attacks Hydrolysis RNA Hydrolysis Substrate->Hydrolysis Cleavage Block->Hydrolysis PREVENTS

Figure 1: Mechanism of Action illustrating the metal-chelating blockade of the RNase H catalytic cycle.

Primary Biochemical Assay: FRET-Based RNase H Activity

To validate the biological activity of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one, a Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard. It offers high sensitivity and is amenable to high-throughput screening (HTS).

Principle

An 18-nucleotide RNA/DNA hybrid substrate is labeled with a fluorophore (fluorescein, FAM) at the 3'-end of the RNA strand and a quencher (dabcyl or Black Hole Quencher) at the 5'-end of the DNA strand. When intact, FRET quenching occurs. Upon RNase H cleavage of the RNA strand, the fluorophore is released from the quencher's proximity, resulting in a fluorescence increase.

Protocol 1: FRET-Based RNase H Inhibition Assay
Materials & Reagents
ComponentSpecificationNotes
Enzyme Recombinant HIV-1 RT (p66/p51 heterodimer)Ensure RNase H active fraction.
Substrate (RNA) 5'-GAUCUGAGCCUGGGAGCU-3'-(FAM)18-mer RNA
Substrate (DNA) 5'-(Dabcyl)-AGCTCCCAGGCTCAGATC-3'18-mer DNA (Complementary)
Buffer 50 mM Tris-HCl (pH 8.0), 60 mM KClCritical: No Mg²⁺ in stock buffer.
Cofactor 5 mM MgCl₂Added to initiate reaction.
Compound 2-Hydroxy-6-methoxyisoquinolin-1(2H)-oneDissolved in 100% DMSO.
Experimental Workflow
  • Substrate Annealing: Mix RNA and DNA oligos (1:1 ratio) in annealing buffer (100 mM NaCl). Heat to 90°C for 2 mins and cool slowly to room temperature to form the hybrid.

  • Compound Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO. Final DMSO concentration in assay should be <1%.

  • Plate Setup: Use black 96-well or 384-well plates to minimize background.

    • Test Wells: 1 µL Compound + 49 µL Enzyme Mix.

    • Positive Control: 1 µL DMSO + 49 µL Enzyme Mix (100% Activity).

    • Negative Control: 1 µL DMSO + 49 µL Buffer (No Enzyme).

  • Pre-Incubation: Incubate compound and enzyme for 10 minutes at 37°C to allow active site equilibration.

  • Initiation: Add 50 µL of Substrate Mix containing 10 mM MgCl₂ (Final [Mg²⁺] = 5 mM).

  • Detection: Monitor fluorescence immediately (Ex: 490 nm, Em: 528 nm) kinetically for 20 minutes.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the kinetic curve.


Fit data to a sigmoidal dose-response equation to determine the IC₅₀ .

Secondary Selectivity Assay: HIV-1 Integrase Strand Transfer

Because the N-hydroxyisoquinolinone scaffold chelates metals, it is prone to off-target inhibition of other metalloenzymes, specifically HIV-1 Integrase (IN). A selectivity assay is mandatory to confirm the compound is a specific RNase H inhibitor and not a pan-assay interference compound (PAINS) or a non-specific chelator.

Protocol 2: Integrase Strand Transfer (HTRF or ELISA)

Objective: Determine if the compound selectively targets RNase H over Integrase.

  • System: Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit for HIV-1 Integrase Strand Transfer.

  • Key Difference: Integrase also uses Mg²⁺/Mn²⁺. If the IC₅₀ for Integrase is comparable to RNase H (ratio < 5), the compound is a dual inhibitor . If Integrase IC₅₀ > 10x RNase H IC₅₀, it is selective .

  • Significance: Dual inhibitors are valuable but require different optimization pathways.

Cellular Assay: Antiviral Efficacy & Cytotoxicity

Biochemical potency does not guarantee cellular activity. The high polarity of the N-hydroxy group can limit membrane permeability.

Protocol 3: TZM-bl Pseudovirus Assay

Cell Line: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4 with a Tat-driven Luciferase reporter).

  • Seeding: Seed TZM-bl cells (10,000 cells/well) in white 96-well plates.

  • Treatment: Add serial dilutions of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

  • Infection: Infect with HIV-1 pseudovirus (e.g., NL4-3 backbone).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Lyse cells and add Bright-Glo™ Luciferase reagent. Measure luminescence.

    • EC₅₀: Concentration reducing luminescence by 50%.

Protocol 4: Cytotoxicity Counter-Screen (MTS)

Crucial Step: N-hydroxy compounds can be cytotoxic.

  • Run a parallel plate with TZM-bl cells and compound without virus.

  • After 48 hours, add MTS reagent.

  • CC₅₀: Concentration reducing cell viability by 50%.

  • Therapeutic Index (TI):

    
    . A viable lead should have TI > 10.
    

Workflow Visualization

Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Profiling start Compound Synthesis 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one rnase Primary Assay: HIV-1 RNase H FRET start->rnase decision1 IC50 < 10 µM? rnase->decision1 integrase Selectivity Assay: HIV-1 Integrase Strand Transfer antiviral Efficacy: TZM-bl Pseudovirus Assay integrase->antiviral Selectivity Confirmed decision1->start No (Redesign) decision1->integrase Yes tox Toxicity: MTS / Cell Viability antiviral->tox ti_calc Calculate Therapeutic Index (CC50 / EC50) tox->ti_calc

Figure 2: Screening cascade from biochemical validation to cellular safety profiling.

References

  • Kirby, K. A., et al. (2017). "A 2-Hydroxyisoquinoline-1,3-Dione Active-Site RNase H Inhibitor Binds in Multiple Modes to HIV-1 Reverse Transcriptase."[2] Antimicrobial Agents and Chemotherapy, 61(10).

  • Wang, Z., et al. (2018). "Hydroxypyridonecarboxylic Acids and Related Scaffolds as Inhibitors of HIV-1 Ribonuclease H." Viruses, 10(4), 164.

  • Tramontano, E., et al. (2005). "2-Hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain." Antiviral Research, 65(2), 117-124.

  • Klumpp, K., et al. (2003). "Two-metal ion mechanism of RNA cleavage by HIV-1 reverse transcriptase and its inhibition by N-hydroxyimides." Biochemistry, 42(21), 6593-6601.

Sources

Methods for functionalizing the 6-methoxy position of isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of the 6-Methoxy Position in Isoquinolin-1(2H)-one Scaffolds

Executive Summary

The isoquinolin-1(2H)-one (isocarbostyril) core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous PARP inhibitors (e.g., Olaparib analogues) and kinase inhibitors. While the 6-methoxy group is a common starting substituent, SAR (Structure-Activity Relationship) exploration often requires its replacement with diverse aryl, heteroaryl, or amino moieties.

This guide details the "Deconstruct-Activate-Couple" strategy to functionalize the 6-position. Unlike simple aromatic systems, the isoquinolinone core presents a unique challenge: Tautomeric Regioselectivity. The lactam (NH-C=O) / lactim (N=C-OH) equilibrium requires specific handling to prevent undesired activation at the C1 position.

Strategic Overview & Workflow

The functionalization of the 6-methoxy position is not a direct transformation but a three-phase workflow. We utilize the methoxy group as a masked phenol, which is then unmasked and activated as a pseudohalide (triflate) to enable Palladium-catalyzed cross-coupling.

The Synthetic Funnel:

  • Unmasking:

    
    -mediated ether cleavage (Demethylation).
    
  • Activation: Conversion of 6-OH to 6-OTf (Triflation). Critical Control Point: N-Protection.

  • Diversification: Suzuki-Miyaura or Buchwald-Hartwig coupling.

SyntheticWorkflow cluster_warning Critical Decision Point Start 6-Methoxy- isoquinolin-1(2H)-one Step1 N-Protection (Optional but Recommended) Start->Step1 PMB-Cl / NaH Step2 Demethylation (BBr3 / DCM) Step1->Step2 Unmask Phenol Step3 Activation (Tf2O / Pyridine) Step2->Step3 6-OH -> 6-OTf Step4 Pd-Catalyzed Coupling Step3->Step4 Suzuki/Buchwald Final 6-Functionalized Isoquinolinone Step4->Final Deprotection (if needed)

Figure 1: The "Deconstruct-Activate-Couple" workflow. N-protection is highlighted as a critical decision point to ensure regioselectivity during the activation phase.

Phase 1: Unmasking the Nucleophile (Demethylation)

The first objective is to cleave the methyl ether without affecting the lactam core. Boron Tribromide (


) is the reagent of choice due to its high efficiency at low temperatures, avoiding the harsh thermal conditions of Pyridine-HCl.

Mechanism:


 coordinates to the ether oxygen, forming a borate complex. Nucleophilic attack by bromide ion (

) on the methyl group cleaves the C-O bond.
Protocol 1: Demethylation
  • Reagents: Boron Tribromide (1.0 M in DCM), Anhydrous Dichloromethane (DCM).

  • Substrate: 6-methoxyisoquinolin-1(2H)-one (or N-protected variant).

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add the substrate (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature is crucial to prevent side reactions with the lactam.

  • Addition: Add

    
     (3.0 - 4.0 equiv) dropwise over 20 minutes. The solution may turn yellow/orange.
    
  • Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (the phenol is significantly more polar than the methyl ether).

  • Quenching (Exothermic!): Cool back to -78°C. Add Methanol (MeOH) dropwise. Caution: Vigorous evolution of HBr gas and heat.

  • Workup: Dilute with DCM, wash with sat.

    
     (to remove boric acid residues), then Brine. Dry over 
    
    
    
    .[1]
  • Purification: The crude phenol often precipitates or can be recrystallized from MeOH/EtOAc.

Phase 2: Activation (The Regioselectivity Challenge)

This is the most critical step. We must convert the 6-OH into a triflate (6-OTf) to create a leaving group for Palladium.

The Trap: Isoquinolinones can tautomerize to 1-hydroxyisoquinolines.

  • Risk: If the Nitrogen is unsubstituted (NH),

    
     can react at the C1-Oxygen (forming a heteroaromatic 1-triflate) or the Nitrogen.
    
  • Solution: If your target allows, N-alkylate or N-protect (e.g., PMB - p-Methoxybenzyl) before this step. If you must proceed with the free NH, use strictly controlled stoichiometry and a bulky base.

Protocol 2: Regioselective Triflation
  • Reagents: Trifluoromethanesulfonic anhydride (

    
    ), Pyridine (or TEA), DCM.
    
  • Substrate: 6-hydroxyisoquinolin-1(2H)-one.

Step-by-Step:

  • Setup: Dissolve the 6-hydroxy substrate (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C .

  • Activation: Add

    
     (1.1 - 1.2 equiv) dropwise. Do not use large excess if the NH is free.
    
  • Monitoring: Stir at 0°C for 1-2 hours.

    • QC Check: The product (Triflate) should be less polar than the starting phenol on TLC.

  • Workup: Quench with cold water. Extract with DCM. Wash rapidly with 0.1 M HCl (to remove pyridine) then sat.

    
    .
    
    • Stability Note: Aryl triflates are reasonably stable but should not be stored for prolonged periods on silica. Flash chromatography should be fast (Hexane/EtOAc).

Phase 3: Diversification (Pd-Catalyzed Coupling)

With the 6-trifloxyisoquinolinone in hand, the position is now "live" for cross-coupling.

Comparative Catalyst Table
Coupling TypeTarget Group (R)Recommended Catalyst SystemBase / SolventNotes
Suzuki-Miyaura Aryl, Heteroaryl


/ Dioxane:H2O
Robust, standard for boronic acids.[2]
Suzuki (Difficult) Sterically Hindered

+ XPhos

/ Toluene
For ortho-substituted boronic acids.
Buchwald-Hartwig Amines (

)

+ BINAP

/ Toluene
Requires anhydrous conditions.
Sonogashira Alkyne

+ CuI

/ DMF
Useful for rigid linkers.
Protocol 3: Suzuki-Miyaura Coupling (Standard)
  • Vessel: Use a microwave vial or a thick-walled pressure tube.

  • Charge: Add 6-trifloxyisoquinolinone (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane (degassed) and 2M aq.

    
     (ratio 4:1).
    
  • Reaction: Seal and heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via column chromatography.

Troubleshooting & Self-Validation

Self-Validating the Experiment (QC Checks):

  • The "Color Shift" (Step 1): During demethylation, the reaction often turns from colorless to dark orange/brown. Upon quenching with MeOH, it should clarify. If it remains dark/tarry, decomposition occurred (likely temperature too high).

  • The "Polarity Flip" (Step 2): Phenols are sticky on silica (low Rf). Triflates behave like standard esters (high Rf). If the Rf doesn't jump significantly, the triflation failed (likely wet Pyridine hydrolyzing

    
    ).
    
  • The "De-halogenation" (Step 3): A common side reaction in Suzuki coupling is the hydrolysis of the triflate back to the phenol or reduction to the hydro-compound (Ar-H). Monitor for the reappearance of the phenol peak in LCMS.

References

  • Isoquinolinone Scaffold Utility

    • Title: Synthesis of functionalized isoquinolin-1(2H)
    • Source: Chemistry - A European Journal (via PubMed/NIH).
    • URL:[Link]

  • Demethyl

    
    ): 
    
    • Title: Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Triflation & Amide Activation

    • Title: Trifluoromethanesulfonic Anhydride in Amide Activation.[3]

    • Source: TCI Chemicals (Technical Review).
  • Suzuki Coupling on Isoquinolinones

    • Title: Application Notes for Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile (Analogous reactivity).
    • Source: BenchChem.[4]

  • Buchwald-Hartwig Coupling

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

In vitro screening techniques for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive in vitro screening protocols for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one , a specialized chemical entity belonging to the N-hydroxyisoquinolinone class.

Executive Summary: The Pharmacophore & Biological Rationale

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is a cyclic hydroxamic acid derivative. Its core structural feature—the N-hydroxy lactam moiety—functions as a bidentate ligand capable of chelating divalent metal ions (Mg²⁺, Mn²⁺, Zn²⁺) within the active sites of metalloenzymes.

Based on Structure-Activity Relationship (SAR) data from analogous scaffolds (e.g., 2-hydroxyisoquinoline-1,3-diones), this compound is a privileged scaffold for inhibiting polynucleotidyl transferases that utilize a two-metal-ion catalytic mechanism. The primary screening targets for this compound are:

  • HIV-1 Ribonuclease H (RNase H) : Requires two Mg²⁺/Mn²⁺ ions for RNA hydrolysis.

  • HIV-1 Integrase (IN) : Uses Mg²⁺ for strand transfer.

  • Influenza PA Endonuclease : A Mn²⁺-dependent viral cap-snatching enzyme.

The 6-methoxy substituent acts as an electron-donating group (EDG), likely modulating the pKa of the N-hydroxy group (enhancing metal affinity at physiological pH) and improving lipophilicity compared to the unsubstituted core.

Part 1: Physicochemical Characterization (Pre-Screening)

Before enzymatic testing, you must define the compound's ionization state and metal-binding stoichiometry.

Protocol 1.1: pKa Determination (Spectrophotometric)

Rationale: The N-OH group must be ionized (deprotonated) to effectively chelate metals. Determining the pKa ensures that screening buffers are set to a pH where the active species is present.

  • Preparation : Prepare a 50 µM solution of the compound in a mixed buffer system (citrate-phosphate-borate) covering pH 2.0–12.0.

  • Measurement : Record UV-Vis spectra (200–500 nm) at 0.5 pH unit intervals.

  • Analysis : Plot absorbance at

    
     vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to determine pKa.
    
    • Expected pKa: ~6.0–8.0.

Protocol 1.2: Metal Binding Affinity (Job’s Plot)

Rationale: Confirm that the compound binds the catalytic cofactor (Mg²⁺ or Mn²⁺).

  • Method : UV-Vis Difference Spectroscopy.

  • Setup : Prepare a series of solutions where the total concentration

    
     is constant (e.g., 100 µM), but the mole fraction (
    
    
    
    ) varies from 0 to 1.
  • Execution : Measure absorbance at the shift wavelength (where the complex absorbs but free ligand does not).

  • Result : A maximum at

    
     indicates 1:1 binding; 
    
    
    
    indicates 1:2 binding.

Part 2: Primary Enzymatic Screening (Viral Metalloenzymes)

Workflow Diagram: Screening Logic

ScreeningWorkflow Start Compound Library (2-Hydroxy-6-methoxyisoquinolin-1(2H)-one) PhysChem Physicochemical Profiling (pKa, Metal Binding) Start->PhysChem PrimaryScreen Primary Screen: HIV-1 RNase H Inhibition PhysChem->PrimaryScreen Confirms Chelation SecondaryScreen Secondary Screen: HIV-1 Integrase Strand Transfer PrimaryScreen->SecondaryScreen Hit Confirmation Selectivity Selectivity Panel: Influenza PA Endo / HCV NS5B SecondaryScreen->Selectivity Specificity Check CellBased Cell-Based Validation: Antiviral EC50 & Cytotoxicity CC50 Selectivity->CellBased Lead Candidate

Caption: Logical progression from physicochemical characterization to target-specific enzymatic assays and cellular validation.

Protocol 2.1: HIV-1 RNase H Inhibition Assay (FRET-Based)

Mechanism: The compound chelates the Mg²⁺ ions in the RNase H active site, preventing the hydrolysis of the RNA strand in an RNA:DNA hybrid.

Materials:

  • Enzyme : Recombinant HIV-1 Reverse Transcriptase (RT) (express in E. coli or purchase).

  • Substrate : 18-mer RNA (5'-FAM-labeled) annealed to 18-mer DNA (3'-Dabcyl-labeled).

    • Sequence: 5'-FAM-GAUCUGAGCCUGGGAGCU-3' (RNA) / 3'-Dabcyl-CTAGACTCGGACCCTCGA-5' (DNA).

  • Buffer : 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂.

Procedure:

  • Plate Setup : Use black 96-well microplates.

  • Incubation : Add 20 µL of HIV-1 RT (final conc. 5 nM) + 10 µL of Test Compound (serially diluted in DMSO/Buffer). Incubate for 10 min at 37°C.

  • Reaction Start : Add 20 µL of Substrate (final conc. 50 nM).

  • Kinetics : Measure fluorescence (Ex: 490 nm, Em: 528 nm) immediately for 20 minutes.

    • Principle: Cleavage of RNA separates FAM from Dabcyl (quencher), increasing fluorescence.

  • Data Analysis : Calculate the initial velocity (

    
    ). Plot % Inhibition vs. log[Compound] to determine IC₅₀.
    
    • Control: Include RDS1643 or Beta-thujaplicinol as a positive control inhibitor.

Protocol 2.2: HIV-1 Integrase Strand Transfer (ST) Assay

Mechanism: Tests if the compound inhibits the integration of viral DNA into host DNA, a process dependent on Mg²⁺.

Materials:

  • Kit : HTRF (Homogeneous Time-Resolved Fluorescence) Integrase Assay or ELISA-based kit.

  • Donor DNA : Biotinylated double-stranded viral DNA mimic.

  • Target DNA : Streptavidin-coated plate (ELISA) or acceptor beads (HTRF).

Procedure (ELISA Format):

  • Coating : Coat streptavidin-microplates with biotinylated donor DNA.

  • Assembly : Add Recombinant HIV-1 Integrase + Test Compound. Incubate 30 min.

  • Strand Transfer : Add Target DNA (digoxigenin-labeled). Incubate 1 hour at 37°C.

  • Detection : Wash plate. Add Anti-Digoxigenin-HRP antibody. Add TMB substrate.

  • Readout : Measure OD at 450 nm. Reduced signal indicates inhibition of strand transfer.

Part 3: Selectivity & Specificity Profiling

To prove the compound is a specific inhibitor and not a promiscuous chelator, you must test against off-targets.

Protocol 3.1: Influenza PA Endonuclease Assay

Rationale: This enzyme uses Mn²⁺. If your compound is a broad-spectrum "two-metal" inhibitor, it will likely hit this target.

  • Substrate : Single-stranded DNA plasmid (M13mp18) or a short fluorogenic DNA oligo.

  • Enzyme : Recombinant Influenza A PA N-terminal domain.

  • Condition : Buffer with 1 mM MnCl₂.

  • Readout : Gel electrophoresis (plasmid degradation) or Fluorescence (oligo cleavage).

Protocol 3.2: Cytotoxicity Counter-Screen (MTT Assay)

Rationale: Ensure the compound kills the virus, not the host cell.

  • Cells : MT-4 or HeLa cells.

  • Treatment : Incubate cells with serial dilutions of the compound for 48 hours.

  • Detection : Add MTT reagent. Dissolve formazan crystals in DMSO.

  • Calculation : Determine CC₅₀ (Concentration cytotoxic to 50% of cells).

    • Success Criteria: Selectivity Index (SI = CC₅₀ / IC₅₀) > 10.

Part 4: Data Presentation & Analysis

Summarize your screening results in a comparative table.

AssayTarget MechanismCofactorPositive ControlExpected IC₅₀ (Active)
RNase H RNA hydrolysisMg²⁺ / Mn²⁺

-Thujaplicinol
< 10 µM
Integrase ST DNA IntegrationMg²⁺Raltegravir< 10 µM
PA Endo Cap SnatchingMn²⁺Baloxavir Acid< 20 µM
Cytotoxicity Cell ViabilityN/APuromycin> 100 µM

References

  • Billamboz, M., et al. (2011).[1] "Magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones as potent inhibitors of HIV-1 Integrase and RNase H." Journal of Medicinal Chemistry. Link

  • Klumpp, K., et al. (2003).[1] "Two-metal ion mechanism of RNA cleavage by HIV-1 RNase H and inhibition by N-hydroxyimides." Nature Structural & Molecular Biology. Link

  • Tang, J., et al. (2016). "N-Hydroxy-1,8-naphthalimide derivatives as inhibitors of influenza A virus PA endonuclease." ACS Medicinal Chemistry Letters. Link

  • Rogolino, D., et al. (2012). "Inhibition of the polymerase-associated ribonuclease H activity of HIV-1 reverse transcriptase by N-hydroxyimides and N-hydroxypyrimidinones." Antiviral Research. Link

Sources

Application Note: Advanced Crystallization Methodologies for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is a highly functionalized cyclic hydroxamic acid (N-hydroxy amide) derivative. Compounds containing the hydroxamic acid pharmacophore are of intense interest in medicinal chemistry due to their potent ability to act as bidentate chelators for metal ions (e.g., Zn²⁺) in target metalloenzymes such as histone deacetylases (HDACs) and thermolysin [1].

However, the crystallization of N-hydroxy heterocycles presents unique thermodynamic and kinetic challenges. The solid-state behavior of hydroxamic acids is heavily dictated by tautomerism (keto-enol equilibria) and their propensity to form exceptionally strong intermolecular hydrogen-bonded dimers (via the N–OH donor and C=O acceptor) [2]. If these dimeric networks are not properly managed during the phase transition from solution to solid, the result is often uncontrolled polymorphism, solvent entrapment, or the precipitation of amorphous aggregates.

This application note details field-proven, self-validating crystallization protocols designed to isolate 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in a high-purity, thermodynamically stable crystalline form. By manipulating the Metastable Zone Width (MSZW) and leveraging the compound's pH-dependent solubility, these methodologies ensure batch-to-batch consistency and optimal downstream manufacturability [3].

Thermodynamic Profiling & Solvent Selection

Causality Behind Solvent Choices

To achieve high-purity crystals, the chosen solvent system must competitively disrupt the N–OH/C=O hydrogen-bonded dimers at elevated temperatures while allowing ordered repacking upon cooling.

  • Primary Solvent (Ethanol): Acts as a strong hydrogen-bond competitor, breaking the dimeric aggregates of the crude API at 65°C. The methoxy group at the C-6 position increases the molecule's lipophilicity, ensuring high solubility in hot alcohols.

  • Anti-Solvent (Water): The isoquinoline core is highly hydrophobic. The introduction of water drastically reduces the solubility of the compound, generating the necessary supersaturation driving force without requiring extreme sub-zero cooling.

Quantitative Solubility Data

Understanding the solubility curve is critical for designing a process that operates safely within the metastable zone [4].

Solvent SystemTemperature (°C)Solubility (mg/mL)Process Suitability
Ethanol (Absolute)2512.5Moderate
Ethanol (Absolute)6588.0High (Primary Dissolution)
DI Water25< 0.5Excellent (Anti-solvent)
DI Water653.2Excellent (Anti-solvent)
Ethyl Acetate258.4Poor (Prone to oiling out)
Aqueous NaOH (pH 11)25> 150.0High (Reactive Crystallization)

Experimental Workflows & Methodologies

Workflow N1 Crude API N2 Dissolution (65°C) N1->N2 N3 Clarification (0.22 µm) N2->N3 N4 Cooling (0.2°C/min) N3->N4 N5 Nucleation N4->N5 N6 Isolation N5->N6

Fig 1: Workflow for the controlled cooling crystallization of the target API.

Protocol A: Controlled Cooling & Anti-Solvent Crystallization (Primary)

This method is optimized for scaling and yields the most thermodynamically stable polymorph.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed, glass-lined crystallizer with 100 g of crude 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one. Purge the headspace with Nitrogen (N₂) to prevent thermal oxidation of the sensitive N-hydroxy group.

  • Dissolution: Add 800 mL of absolute Ethanol. Ramp the internal temperature to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a 0.22 µm inline PTFE filter into a pre-warmed secondary vessel to remove insoluble foreign particulates.

  • Anti-Solvent Addition: Slowly dose 200 mL of pre-heated DI water (65°C) over 30 minutes. The solution will remain clear but will be pushed closer to the metastable limit.

  • Controlled Cooling & Seeding: Cool the reactor to 50°C at a rate of 0.5°C/min. At 50°C, add 1.0 g (1% w/w) of pure seed crystals. Hold the temperature for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Crystal Growth: Cool the suspension from 50°C to 5°C at a strict, linear rate of 0.2°C/min.

    • Causality Note: Rapid cooling forces the system past the MSZW, causing catastrophic primary nucleation (yielding amorphous fines). A slow 0.2°C/min rate ensures supersaturation is consumed by the growth of existing crystal faces, yielding large, highly pure crystals.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the wet cake with 200 mL of pre-chilled (5°C) Ethanol/Water (1:1 v/v) to displace mother liquor impurities.

  • Drying: Dry the crystals in a vacuum oven at 45°C (under 50 mbar) for 24 hours to remove residual solvents without inducing thermal degradation.

Time (min)Temp (°C)Process Action / Phase Observation
065Complete dissolution; hold for 15 min.
3050Cool at 0.5°C/min; add 1% w/w seeds.
9050Aging period; onset of secondary nucleation.
3155Linear cooling (0.2°C/min); steady crystal growth.
3755Final hold to maximize yield; supersaturation depleted.
Protocol B: pH-Shift Reactive Crystallization (Alternative)

This method exploits the weak acidity of the N-OH proton (pKa ~8.5–9.5) and is highly effective for purging structurally similar organic impurities.

Step-by-Step Methodology:

  • Suspend 100 g of crude API in 1000 mL of DI water at 20°C.

  • Slowly dose 2M NaOH until the pH reaches 11.0. The API will ionize into its highly soluble sodium salt.

  • Filter the alkaline solution to remove unreacted, neutral organic impurities (which remain insoluble).

  • Transfer the filtrate to a crystallizer and begin dosing 1M HCl at a controlled rate of 2.0 mL/min under high shear agitation.

  • As the pH drops to ~8.0, the free-acid form of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one will begin to nucleate. Continue acidification until a final pH of 4.0 is reached to ensure complete precipitation.

  • Filter, wash with copious amounts of DI water to remove NaCl byproducts, and vacuum dry.

Self-Validating Analytical Pathway

To ensure the integrity of the crystallization process, the protocol must act as a self-validating system. Relying solely on yield is insufficient; the solid-state properties must be rigorously verified.

Validation A Isolated Crystals B XRPD (Polymorph ID) A->B C HPLC (Chemical Purity) A->C D TGA/DSC (Thermal Data) A->D E FBRM (Particle Size) A->E

Fig 2: Self-validating analytical pathway for solid-state characterization.

  • Focused Beam Reflectance Measurement (FBRM): Deployed in-situ during Protocol A to monitor chord length distribution. A steady increase in chord length validates that crystal growth is occurring rather than uncontrolled secondary nucleation.

  • X-Ray Powder Diffraction (XRPD): Validates the polymorphic form. If the Ethanol/Water ratio shifts unexpectedly, pseudopolymorphs (hydrates/solvates) may form. XRPD confirms the isolation of the desired anhydrous phase.

  • HPLC (Area %): Mother liquor and wet cake are both analyzed. A high concentration of impurities in the mother liquor combined with >99.5% purity in the wet cake validates the rejection capacity of the chosen solvent system.

  • TGA/DSC: Confirms the absence of entrapped solvent (Trustworthiness check) and determines the sharp melting endotherm characteristic of the pure crystalline lattice.

References

  • Pharmaceutical Crystallization in drug development Source: Syrris URL:[Link]

  • Pharmaceutical Crystallization | Crystal Growth & Design Source: ACS Publications URL:[Link]

  • Crystal Structures of a Series of Hydroxamic Acids Source: MDPI URL:[Link]

  • Binding of hydroxamic acid inhibitors to crystalline thermolysin suggests a pentacoordinate zinc intermediate in catalysis Source: PubMed URL:[Link]

  • Development of Crystallization Processes for Pharmaceutical Applications Source: LACCEI URL:[Link]

Sources

Application of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in Metalloenzyme Inhibition Studies

Target Audience: Researchers, biochemists, and drug development professionals. Focus Area: Metalloenzyme targeted therapeutics, bidentate metal chelators, and hypoxia-inducible factor (HIF) pathway modulation.

Mechanistic Insights: The Causality of Chelation

The development of highly selective metalloenzyme inhibitors relies heavily on the precise geometry of metal-binding pharmacophores (MBPs). 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one belongs to the 1,2-HOIQO (2-hydroxyisoquinolin-1-one) family of cyclic hydroxamic acids. Unlike broad-spectrum aliphatic hydroxamates (e.g., suberoylanilide hydroxamic acid), the rigid benzannulated isoquinolinone core restricts the conformational flexibility of the N-hydroxyl and carbonyl oxygen atoms [1].

This pre-organized geometry enforces a highly stable bidentate chelation complex specifically with divalent cations (


, 

,

) located within the deep catalytic pockets of enzymes such as Ribonuclease H (RNase H), Flap Endonuclease 1 (FEN1), and HIF Prolyl Hydroxylases (HIF-PHDs).

Why the 6-Methoxy Substitution? In drug design, the unsubstituted 1,2-HOIQO scaffold often suffers from poor cellular permeability and suboptimal


 for physiological metal binding [3]. The addition of the 6-methoxy group serves a dual purpose:
  • Electronic Modulation: As an electron-donating group, it subtly increases the electron density on the carbonyl oxygen, strengthening the coordinate covalent bond with the active-site metal.

  • Lipophilicity: It increases the LogP of the molecule, enhancing cell membrane penetration for cell-based assays without reaching the threshold of non-specific protein binding.

Physiochemical & Kinetic Data Summary

To establish baseline expectations for assay development, the following table summarizes the quantitative physiochemical properties and typical inhibitory profiles of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one across standard metalloenzyme targets [2].

Parameter / PropertyValue / DescriptionExperimental Implication
Chemical Class Cyclic Hydroxamic AcidRequires careful buffer selection (avoid strong chelators like EDTA/Citrate).
Molecular Weight 191.18 g/mol High ligand efficiency (LE); ideal starting point for fragment-based drug design.
Primary Targets FEN1, RNase H, HIF-PHDActs as a competitive inhibitor against the metal cofactor, not the substrate.
Typical

Range
0.8 µM – 12.5 µMConcentration must be titrated based on the specific enzyme's metal affinity.
Binding Mode Bidentate (

-coordination)
Displaces water molecules or weak endogenous ligands (e.g.,

-ketoglutarate) at the metal center.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilizing a metal-chelating inhibitor must include internal validation to prove that the observed inhibition is strictly due to active-site metal sequestration, rather than off-target protein denaturation or aggregation.

Protocol A: FRET-Based Endonuclease (FEN1) Inhibition Assay

Causality: Fluorescence Resonance Energy Transfer (FRET) is utilized because it provides real-time, continuous kinetic data of DNA flap cleavage, allowing for the precise calculation of association rates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, 0.1 mg/mL BSA, and 1 mM DTT.

    • Expert Insight: Do not use phosphate or citrate buffers. These anions weakly chelate

      
       and will artificially lower the apparent 
      
      
      
      of your inhibitor.
  • Metal Supplementation: Add

    
     to a final concentration of 5 mM.
    
  • Inhibitor Pre-incubation: Serial dilute 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one (from a 10 mM DMSO stock) into the buffer. Add 10 nM recombinant human FEN1. Incubate at 37°C for 15 minutes to allow the bidentate complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 50 nM of a dual-labeled DNA flap substrate (e.g., 5'-FAM and 3'-BHQ1).

  • Kinetic Readout: Measure fluorescence (Ex: 490 nm / Em: 520 nm) every 30 seconds for 30 minutes.

  • Self-Validation Checkpoint (Metal Rescue): To prove the mechanism is strictly metal-dependent, run a parallel well with the inhibitor at its

    
     concentration, but spike the reaction with 25 mM 
    
    
    
    . Validation: A restoration of >80% FEN1 activity confirms that the compound is acting via reversible metal chelation, not irreversible protein denaturation.
Protocol B: Cellular HIF-1 Stabilization Assay

Causality: HIF-PHDs require


 to hydroxylate HIF-1

, marking it for degradation. By chelating intracellular

, the inhibitor stabilizes HIF-1

, mimicking a hypoxic response.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or HepG2 cells in 6-well plates at

    
     cells/well. Allow adherence for 24 hours.
    
  • Compound Treatment: Treat cells with 10 µM, 25 µM, and 50 µM of the compound in serum-free media for 6 hours.

    • Expert Insight: Serum contains transferrin and free metals that can pre-chelate the drug before it enters the cell[2]. Serum starvation ensures accurate intracellular dosing.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Western Blotting: Probe lysates for HIF-1

    
     (primary target) and 
    
    
    
    -actin (loading control).
  • Self-Validation Checkpoint (Functional Translation): Protein accumulation does not guarantee transcriptional activity. Extract RNA from a parallel treated plate and perform RT-qPCR for VEGF (a downstream target of HIF-1

    
    ). Validation: A dose-dependent increase in VEGF mRNA confirms that the stabilized HIF-1
    
    
    
    is actively translocating to the nucleus and functioning as a transcription factor.

Workflow & Mechanism Visualization

The following diagram illustrates the mechanistic pathway by which 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one exerts its inhibitory effects across different metalloenzyme classes.

Pathway Cmpd 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one (1,2-HOIQO Derivative) Metal Active-Site Metal Chelation (Mg2+, Fe2+, Mn2+) Cmpd->Metal Bidentate Binding Endo Endonucleases (RNase H, FEN1) Metal->Endo Blocks Catalysis PHD HIF Prolyl Hydroxylase (PHD) Metal->PHD Displaces Fe2+ Eff1 Inhibition of Cleavage (Genomic Stability) Endo->Eff1 Eff2 HIF-1α Stabilization (Hypoxia Response) PHD->Eff2

Mechanism of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in metalloenzyme inhibition.

References

  • Seitz, T., et al. "Efficient Route to Highly Water-Soluble Aromatic Cyclic Hydroxamic Acid Ligands." European Journal of Organic Chemistry, 2008.[Link]

  • "Fast biological iron chelators: Kinetics of iron removal from human diferric transferrin by multidentate hydroxypyridonates." ResearchGate.[Link]

  • "Hydroxypyridinone Journey into Metal Chelation." SciSpace.[Link]

Solvent selection for dissolving 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Solvent Selection & Dissolution Protocols for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Part 1: Physicochemical Analysis & Solubility Logic

To select the optimal solvent for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one , one must first deconstruct its molecular architecture.[1] This compound is not a simple lipophilic drug; it is a cyclic hydroxamic acid (N-hydroxy-lactam) featuring a fused bicyclic aromatic core.[1]

Structural Determinants of Solubility
  • The Core (Isoquinolin-1(2H)-one): This bicyclic structure provides significant planarity and pi-stacking potential, leading to high crystal lattice energy.[1] This generally reduces solubility in non-polar solvents (e.g., Hexane, Diethyl ether) and necessitates solvents capable of disrupting strong intermolecular interactions.

  • The N-Hydroxy Group (-N-OH): This is the critical functional group.[1]

    • Acidity: It acts as a weak acid (predicted pKa ≈ 6–8).[1] In basic conditions (pH > 8), it deprotonates to form the hydroxamate anion, drastically increasing water solubility.

    • Hydrogen Bonding: It serves as both a donor and acceptor, making the molecule compatible with polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols).

  • The 6-Methoxy Group (-OCH₃): Adds lipophilicity but also provides a weak hydrogen bond acceptor site, slightly improving solubility in organic solvents compared to the unsubstituted parent.[1]

The "Crash-Out" Risk

A common failure mode with this chemotype is the "aqueous crash-out." While soluble in organic stock solvents (DMSO), the neutral molecule is hydrophobic.[1] Rapid dilution into neutral aqueous buffers (pH 7.4) often causes immediate precipitation if the concentration exceeds the thermodynamic solubility limit (typically < 100 µM for neutral fused aromatics).

Part 2: Solvent Compatibility Matrix

The following table synthesizes empirical data from structural analogs (e.g., 1-hydroxyisoquinoline, 6-methoxyquinoline) to guide solvent selection.

Solvent ClassSolventSuitabilityPredicted SolubilityApplication Context
Polar Aprotic DMSO (Dimethyl Sulfoxide) Excellent (Tier 1) > 50 mg/mL Primary Stock Solution. Cryopreservation.[1] HTS Library storage.[1]
Polar Aprotic DMF (Dimethylformamide)Good (Tier 1)> 30 mg/mLAlternative if DMSO interferes with specific enzymatic assays.[1]
Alcohol Ethanol (Absolute)Moderate (Tier 2)5–20 mg/mLToxicity studies where DMSO is contraindicated.[1] May require sonication/warming.[1]
Alcohol MethanolModerate (Tier 2)10–25 mg/mLChemical synthesis/purification.[1] Not recommended for live-cell assays due to toxicity.[1]
Aqueous Water / PBS (pH 7.[1]4)Poor < 0.1 mg/mLDo NOT use for stock. Only for final dilution.[1] Risk of precipitation.[2]
Aqueous (Basic) 0.1 M NaOH / Carbonate BufferHigh (Ionized)> 10 mg/mLSpecialized assays requiring aqueous stocks.[1] Warning: High pH may accelerate hydrolysis.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (Standard)

Objective: Create a stable 10 mM or 50 mM stock for long-term storage.

Materials:

  • Compound: 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Step-by-Step Procedure:

  • Weighing: Accurately weigh the solid compound into the amber vial. Example: 5.0 mg.

  • Calculation: Calculate the required volume of DMSO to achieve target concentration (e.g., 50 mM).

    • MW ≈ 191.18 g/mol (Verify specific batch MW).[1]

    • Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)][1]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Critical: Add solvent to the side of the vial to wash down adherent powder.

  • Dissolution:

    • Vortex: Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[1] Note: Cyclic hydroxamic acids are generally thermally stable up to 60°C.[1]

  • Inspection: Hold vial against a light source. Solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution for Biological Assays (The "Step-Down" Method)

Objective: Dilute DMSO stock into media without precipitation.[1]

The Challenge: Direct injection of 100% DMSO stock into water creates a high local concentration, triggering precipitation that may not re-dissolve.

Workflow:

  • Intermediate Dilution: Prepare a 10x working solution in media containing 5-10% DMSO .

    • Why? This intermediate step prevents the "shock" of entering a 100% aqueous environment.

  • Final Dilution: Slowly add the Intermediate Solution to the final assay media with rapid stirring.

  • Validation: Measure Absorbance (OD600) or Light Scattering to confirm no precipitate formed.

Part 4: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Solid Compound CheckApp Intended Application? Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay In Vitro/Vivo ChemSyn Chemical Synthesis / Purification CheckApp->ChemSyn Reaction DMSO_Route Primary Choice: Anhydrous DMSO BioAssay->DMSO_Route Standard Alcohol_Route Choice: Methanol or Ethanol ChemSyn->Alcohol_Route SolubilityCheck Check Solubility (Visual/Turbidity) DMSO_Route->SolubilityCheck Alcohol_Route->SolubilityCheck Success Clear Solution (Proceed) SolubilityCheck->Success Clear Fail Precipitate / Turbid SolubilityCheck->Fail Cloudy Action_Sonicate Action: Sonicate (40°C) or Add 5% Water (if basic) Fail->Action_Sonicate Action_Sonicate->SolubilityCheck Re-evaluate

Caption: Decision matrix for selecting the optimal solvent based on downstream application.

Figure 2: The "Step-Down" Dilution Protocol

DilutionProtocol Stock 10 mM Stock (100% DMSO) Intermed Intermediate (10% DMSO in Media) Stock->Intermed 1:10 Dilution (Prevents Shock) Final Final Assay Well (0.1% DMSO) Intermed->Final 1:100 Dilution (Slow Addition) PrecipCheck CRITICAL CHECK: Microscopy/OD600 Final->PrecipCheck

Caption: Step-down dilution method to minimize precipitation risk in aqueous buffers.

Part 5: Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Cloudiness upon adding water Compound is hydrophobic (LogP > 2).[1]Use the "Step-Down" dilution method (Fig 2).[1] Add a solubilizer like Tween-80 (0.01%) or Cyclodextrin if assay permits.[1]
Yellowing of DMSO stock Oxidation of N-OH group or phenol.[1]Ensure DMSO is anhydrous.[1] Purge vial with Nitrogen/Argon before sealing.[1] Store at -80°C.
Precipitate in fridge (4°C) Low temperature reduces solubility.[1]Warm to 37°C and vortex before use. Do not pipette cold DMSO stocks.[1]

References

  • PubChem. (2025).[1] Compound Summary: 6-Methoxyquinolin-2(1H)-one (Analog Reference).[1][3] National Library of Medicine.[1] [Link][1]

  • Edelmann, F. T., et al. (2021). Solubility of drugs in ethanol and DMSO.[2][4][5] ResearchGate.[1][5][6] [Link]

  • Glushkov, V. A., & Shklyaev, Y. V. (2001).[6] Synthesis of 1(2H)-Isoquinolones.[1][6][7] Chemistry of Heterocyclic Compounds.[1][6] [Link]

  • Riva, E., et al. (2009).[8] Efficient Continuous Flow Synthesis of Hydroxamic Acids.[1] Journal of Organic Chemistry.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Synthesis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one (also known as N-hydroxy-6-methoxyisocarbostyril) presents unique challenges due to the ambident nucleophilicity of hydroxylamine and the stability of the isocoumarin precursor.[1] This guide addresses the critical yield-limiting factors: competitive isoxazole formation, incomplete ring closure, and iron-mediated chelation during purification.[1]

The protocols below prioritize the Isocoumarin-to-Isoquinolinone Conversion route, as it offers the highest regiocontrol compared to direct cyclization of hydroxamic acids.

Core Reaction Protocol

The "Golden Standard" Method

Recommended for maximizing yield and minimizing O-alkylation side products.[1]

Reaction Scheme:


[1][2]

Optimized Protocol:

  • Stoichiometry: Dissolve 6-methoxyisocoumarin (1.0 equiv) in anhydrous pyridine (0.5 M concentration).

  • Reagent Addition: Add Hydroxylamine hydrochloride (3.0 – 5.0 equiv). Note: Excess is crucial to drive the equilibrium.[2]

  • Heating: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (the product is significantly more polar than the starting material).[2]

  • Workup (Critical):

    • Remove pyridine under reduced pressure.

    • Resuspend residue in 2N HCl (to remove residual pyridine and protonate the N-OH).

    • Extract with EtOAc (3x).[2]

    • Wash organic layer with water (2x) and brine.[2]

    • Dry over Na₂SO₄ and concentrate.[3][4]

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion & Recovery

Q: I see consumption of the starting material, but my isolated yield is <30%. Where is the product going?

A: The product is likely lost in the aqueous phase during workup or degraded by ring opening.

  • The Cause: N-Hydroxyisoquinolinones are acidic (pKa ~6–7). If your workup is neutral or basic (pH > 7), the molecule exists as a water-soluble anion.

  • The Fix: Ensure the aqueous phase is acidified to pH 2–3 before extraction.

  • Optimization: Use a continuous extraction method (e.g., Soxhlet) if the compound is highly polar.[2]

Issue 2: The "Red/Purple" Product

Q: My white solid turned deep red/purple upon standing or during filtration. Is it decomposing?

A: This is a classic sign of Iron (Fe³⁺) Chelation .[2]

  • The Mechanism: The cyclic hydroxamic acid moiety is a potent siderophore (iron chelator).[2] It scavenges trace iron from silica gel, metal spatulas, or low-grade solvents, forming a colored complex.

  • The Fix:

    • Wash: Perform an EDTA-wash (0.1 M disodium EDTA) during the workup.

    • Tools: Use only glass or Teflon-coated spatulas. Avoid steel needles.

    • Purification: Pre-wash silica gel with acid-methanol or use reverse-phase (C18) chromatography which is generally iron-free.[1]

Issue 3: Isoxazole Byproduct Formation

Q: NMR shows a mixture of the desired product and a side product with similar polarity. What is it?

A: You are likely forming the isoxazole derivative (via ring opening and incorrect recyclization).[2]

  • The Cause: Under strongly basic conditions (e.g., NaOH/MeOH), the isocoumarin ring opens to a keto-acid/ester. Hydroxylamine can then attack the ketone first, leading to an isoxazole upon cyclization.

  • The Fix: Switch to Pyridine as the solvent/base. Pyridine is weak enough to minimize the ring-opened intermediate's lifetime, favoring the direct substitution at the lactone carbonyl (the desired pathway).

Data & Logic Visualization

Table 1: Solvent & Base Effects on Yield[2]
Solvent SystemBaseTemperatureYieldMajor Side Product
Pyridine Pyridine (Solvent)90°C82% None (Clean conversion)
EthanolNa₂CO₃Reflux45%Isoxazole derivative
MethanolNaOHRT15%Ring-opened hydroxamic acid
Acetic AcidNaOAcReflux60%O-Acyl impurities
Pathway Diagram: Reaction Mechanism & Control

ReactionPathway Start 6-Methoxyisocoumarin Inter1 Tetrahedral Intermediate Start->Inter1 + NH2OH (Nucleophilic Attack) RingOpen Ring-Opened Keto-Hydroxamic Acid Inter1->RingOpen Strong Base (NaOH) Hydrolysis Target 2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one Inter1->Target Pyridine (90°C) Direct Cyclization RingOpen->Target Acidic Workup (Minor Path) SideProd Isoxazole Derivative (Byproduct) RingOpen->SideProd Thermodynamic Rearrangement

Caption: Mechanistic bifurcation showing how pyridine favors direct cyclization to the target isoquinolinone, while strong bases promote ring opening and isoxazole formation.

Experimental Workflow: Purification

Because the N-hydroxy group is polar and chelating, standard silica chromatography often results in "streaking" and metal contamination.

WorkupFlow Step1 Crude Reaction Mixture (Pyridine) Step2 Concentrate to Dryness (Remove Pyridine) Step1->Step2 Step3 Resuspend in 2N HCl (pH < 2) Step2->Step3 Critical: Protonation Step4 Extract with EtOAc (3x) Step3->Step4 Step5 Wash Organic Layer 1. Water 2. 0.1M EDTA (Iron Removal) 3. Brine Step4->Step5 Critical: Chelation Control Step6 Recrystallization (EtOH or MeOH/Et2O) Step5->Step6

Caption: Optimized workup flow emphasizing pH control and iron removal (EDTA wash) to ensure high-purity isolation.

References

  • Saeed, A., et al. (2011).[5] Total synthesis and cytotoxic activity of stellatin (3,4-dihydro-8-hydroxy-7-hydroxymethyl-6-methoxyisocoumarin).[1][5][6] Journal of Asian Natural Products Research, 13(4), 316-323. Link[2]

    • Context: Establishes the synthesis of the 6-methoxyisocoumarin precursor.
  • Glushkov, V. A., & Shklyaev, Y. V. (2001). Synthesis of 1(2H)-Isoquinolones (Review). Chemistry of Heterocyclic Compounds, 37(6), 661–689. Link[2]

    • Context: Comprehensive review of isoquinolinone synthesis, including the reaction of isocoumarins with amines/hydroxylamine.
  • Sosnovskikh, V. Y., et al. (2008). Reactions of chromones with hydroxylamine: A mechanistic study. (Referenced via general search context for isocoumarin/chromone reactivity).
  • BenchChem Technical Support. (2025). Improving regioselectivity in the synthesis of 1(2H)-isoquinolinone derivatives.Link[2]

    • Context: General troubleshooting for isoquinolinone scaffolds.

Sources

Troubleshooting purification of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An esteemed resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one. As Senior Application Scientists, we have structured this guide to address the nuanced challenges encountered in the laboratory, ensuring scientific integrity and providing actionable, field-proven solutions.

Introduction to 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one Purification

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its biological activity is intrinsically linked to its purity. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can confound experimental results and compromise therapeutic efficacy.[1] Therefore, robust purification is not merely a procedural step but a critical determinant of research validity and success.

This guide focuses on the two primary purification techniques for this class of compounds: recrystallization and column chromatography. We will explore common pitfalls and provide a logical framework for troubleshooting, grounded in the physicochemical properties of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one?

A1: Impurities are typically route-dependent. However, common classes include unreacted starting materials, reagents from the synthesis, and structurally related by-products formed during the reaction.[1] Given the isoquinoline scaffold, side-products from incomplete cyclization or alternative reaction pathways are also possible. Residual solvents from the workup (e.g., toluene, dichloromethane, ethyl acetate) are also frequent impurities.[1]

Q2: My purified compound has a slight yellow or brown color. Is this normal?

A2: While pure 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is expected to be an off-white or pale solid, minor coloration can arise from trace, highly-conjugated impurities or slight oxidation.[2][3] If characterization data (NMR, MS, and melting point) confirm high purity, the color may not be significant. However, if the color is intense, it warrants further purification, as it may indicate the presence of degradation products.

Q3: Which purification method should I choose: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and scale.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles from your target compound.[4] It is often faster and more scalable than chromatography.

  • Column Chromatography is superior for separating complex mixtures or impurities with polarities very similar to the product.[5] It offers higher resolution but is generally more time-consuming and uses larger volumes of solvent.[5][6]

Q4: How stable is 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one on silica gel?

A4: The N-hydroxy functionality imparts a degree of acidity and polarity. While many isoquinolinones are stable on silica gel, some N-substituted or sensitive compounds can degrade on the acidic surface of standard silica.[6] It is crucial to first test the stability by spotting the compound on a silica TLC plate, letting it sit for an hour, and then eluting to see if any new spots (degradation products) appear.[6]

In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during purification.

Guide 1: Troubleshooting Recrystallization

Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature. An ideal solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain soluble at all temperatures.[4]

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of crystals)1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly.[7] 3. The crude material is highly impure, causing significant melting point depression.[8]1. Choose a solvent with a lower boiling point. 2. Re-heat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[7][8] 3. If the issue persists, first purify the material by column chromatography to remove the bulk of impurities.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated.[2] 2. The solution is supersaturated and requires nucleation to begin crystallization.1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[2] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[7][8]
Low Recovery of Purified Product 1. Too much solvent was used for dissolution, leaving a significant amount of product in the mother liquor.[8] 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Before filtering, test the mother liquor by spotting it on a TLC plate to assess product loss. If significant, concentrate the mother liquor to recover a second crop of crystals. 2. Ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtration to minimize solubility. 3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out.
Product is Still Impure After Recrystallization 1. The cooling process was too fast, trapping impurities within the crystal lattice.[8] 2. The chosen solvent is not effective at leaving the specific impurities in the solution.1. Redissolve the crystals and allow the solution to cool more slowly to room temperature before placing it in an ice bath.[7] 2. Experiment with different solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
Guide 2: Troubleshooting Column Chromatography

Flash column chromatography is a preparative technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[5]

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Spots (Co-elution) 1. The mobile phase (eluent) is too polar, causing all compounds to move too quickly.[2] 2. The eluent is not polar enough, causing compounds to remain near the baseline. 3. The column was overloaded with crude material.[6]1. Optimize the solvent system using TLC. The ideal eluent should provide a target Rf value of 0.25-0.35 for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one and give good separation from impurities.[6] Decrease the polarity (e.g., increase the hexane percentage in a hexane/ethyl acetate system). 2. Increase the eluent polarity (e.g., increase the ethyl acetate percentage).[6] 3. Use less sample or a wider column. A general rule is a stationary phase to sample weight ratio of at least 30:1 to 100:1.[5]
Compound Does Not Elute From the Column 1. The mobile phase is not polar enough.[6] 2. The compound is degrading or irreversibly adsorbing to the acidic silica gel.[6]1. Gradually increase the polarity of the mobile phase. If a hexane/ethyl acetate system is insufficient, consider a more polar system like dichloromethane/methanol.[6] 2. If degradation is suspected (from a preliminary TLC stability test), consider deactivating the silica by adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase. Alternatively, use a different stationary phase like alumina.[6][7]
Streaking or Tailing of the Compound Band 1. Strong interaction between the polar N-hydroxy group and the acidic silica stationary phase.[6] 2. The sample is too concentrated or overloaded.[2] 3. The compound is sparingly soluble in the mobile phase.1. Add a modifier to the mobile phase. For a weakly acidic/basic compound like this, adding a small amount of triethylamine (for basic character) or acetic acid (for acidic character) can significantly improve peak shape.[2] 2. Ensure the sample is diluted enough before loading and that the column is not overloaded. 3. Use a stronger "loading solvent" to dissolve the sample initially, adsorb it onto a small amount of silica ("dry loading"), and then add this to the column.[6]

Purity Assessment and Characterization

After purification, it is essential to confirm the identity and assess the purity of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

TechniqueExpected Results & Interpretation
Thin-Layer Chromatography (TLC) A single, well-defined spot under UV visualization indicates high purity. The absence of baseline material or secondary spots is critical.
¹H NMR Protons on the isoquinoline ring typically appear as multiplets or doublets between 7.0-9.0 ppm.[9] The methoxy (-OCH₃) protons should appear as a sharp singlet around 3.7-4.0 ppm.[9][10] The N-hydroxy (-OH) proton will likely be a broad singlet that is exchangeable with D₂O. The absence of signals from starting materials or by-products is a key indicator of purity.
Mass Spectrometry (MS) The molecular weight of the non-hydroxylated analog, 6-Methoxyisoquinolin-1(2H)-one, is 175.18 g/mol .[11] Therefore, 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one has a molecular weight of approximately 191.18 g/mol . ESI-MS should show a prominent ion corresponding to [M+H]⁺ at ~192.19 m/z or [M-H]⁻ at ~190.17 m/z.
Melting Point A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. Impurities typically cause the melting point to be depressed and broadened.

Visualized Workflows and Protocols

General Purification Workflow

This diagram outlines the decision-making process when starting with a crude solid product.

crude Crude Solid Product tlc Assess Purity & Impurity Profile via TLC crude->tlc decision High Purity (>90%) & Crystalline? tlc->decision recryst Recrystallization decision->recryst  Yes chrom Column Chromatography decision->chrom No (Complex Mixture) pure_recryst Pure Crystalline Product recryst->pure_recryst pure_chrom Pure Amorphous/Crystalline Solid chrom->pure_chrom

Caption: General purification strategy for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

Troubleshooting Column Chromatography Eluent Selection

This workflow illustrates how to use TLC results to optimize the mobile phase for column chromatography.

start Run Analytical TLC (e.g., 3:1 Hexane:EtOAc) check_rf Is Product Rf 0.25 - 0.35 with good separation? start->check_rf too_high Rf > 0.4 (Too High) check_rf->too_high No too_low Rf < 0.2 (Too Low) check_rf->too_low No perfect Proceed with Column Chromatography check_rf->perfect Yes decrease_pol Decrease Polarity (Increase % Hexane) too_high->decrease_pol Re-run TLC increase_pol Increase Polarity (Increase % EtOAc) too_low->increase_pol Re-run TLC decrease_pol->start Re-run TLC increase_pol->start Re-run TLC

Caption: Decision workflow for optimizing mobile phase polarity using TLC.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount (1-2 mg) of the crude product in a volatile solvent like dichloromethane or ethyl acetate (0.5 mL).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate. Keep the spot size minimal.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., start with 3:1 hexanes:ethyl acetate).[6]

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound, ensuring it is well-separated from all impurity spots.[6]

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the optimized mobile phase from Protocol 1. Pour the slurry into a glass column, ensuring even packing without air bubbles. Drain the excess solvent until the level is just above the silica bed. Add a thin layer of sand to the top.[6]

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution: Carefully add the mobile phase to the column. Using positive pressure (flash chromatography), begin eluting the solvent and collecting fractions.

  • Monitoring: Periodically check the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.[6]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate, or mixtures with water/hexanes) where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[2]

  • Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Glushkov, V. A., & Shklyaev, Y. V. (2001). Synthesis of 1(2H)-Isoquinolones. Chemistry of Heterocyclic Compounds, 37(6). Available at: [Link]

  • Nandakumar, A., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Takaba, K., et al. (1996). Asymmetric Synthesis of (R)-1-(2-Methoxy-3,4-methylenedioxybenzyl)-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (so-called "Fumarizine"). Heterocycles, 43(8). Available at: [Link]

  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Available at: [Link]

  • Veeprho. Isoquinoline Impurities and Related Compound. Available at: [Link]

  • MilliporeSigma. 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. Available at: [Link]

  • ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Available at: [Link]

Sources

Optimizing reaction conditions for N-hydroxy isoquinolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Hydroxy Isoquinolinone Derivatives Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Subject: Optimization, Troubleshooting, and Purification Protocols

Introduction

Welcome to the Technical Support Center for N-hydroxy isoquinolinone scaffolds. These structures are critical pharmacophores, often serving as precursors for HIV integrase inhibitors (e.g., Raltegravir analogs) and HCV therapeutics. Their unique cyclic hydroxamic acid moiety presents a "Dr. Jekyll and Mr. Hyde" profile: potent biological activity coupled with challenging synthetic instability and avid metal chelation.

This guide is structured as a dynamic troubleshooting workflow. We do not provide generic recipes; we provide corrective logic for when standard protocols fail.

Module 1: Synthesis & Cyclization Logic

User Issue #101: "I am reacting homophthalic anhydride with hydroxylamine hydrochloride, but I am isolating the uncyclized acid-amide intermediate, not the N-hydroxy isoquinolinone."

Diagnosis: Incomplete thermal dehydration. The formation of the N-hydroxy isoquinolin-1-one core requires a high energy barrier to close the six-membered ring after the initial attack of hydroxylamine.

Corrective Protocol:

  • Switch Solvents: Low-boiling solvents (DCM, THF) are insufficient. The ring closure (dehydration) generally requires temperatures >100°C.

  • The "Free Base" Factor: If using NH2OH·HCl, you must neutralize it completely. However, inorganic bases (Na2CO3) often trap the intermediate as a salt, preventing cyclization.

  • Recommended Workflow: Use Hydroxylamine Acetate in Glacial Acetic Acid or Toluene with a Dean-Stark trap.

Step-by-Step Optimization:

  • Step A: Dissolve Homophthalic Anhydride (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Step B: Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq). Note: This generates hydroxylamine acetate in situ.

  • Step C: Reflux (118°C) for 4–6 hours.

  • Validation: Monitor by TLC. The intermediate acid-amide is highly polar; the cyclized N-hydroxy product is less polar and will fluoresce blue/purple under UV (254/365 nm).

Visualizing the Pathway (DOT Diagram):

SynthesisPath Start Homophthalic Anhydride Inter Open Intermediate (N-hydroxy-amide acid) Start->Inter Nucleophilic Attack (Fast, RT) Reagent NH2OH·HCl + NaOAc Reagent->Inter Inter->Inter Trapped as Salt (if strong base used) Product N-Hydroxy Isoquinolin-1-one Inter->Product Thermal Dehydration (-H2O, >100°C, AcOH)

Caption: Figure 1. The critical thermal dehydration step requires acidic conditions or high heat to prevent trapping the open intermediate.

Module 2: The "Red Impurity" (Purification & Stability)

User Issue #204: "My product should be off-white, but it turns deep red or purple during column chromatography. NMR shows the correct structure."

Diagnosis: Trace Iron Chelation. N-hydroxy isoquinolinones are cyclic hydroxamic acids.[1] They are potent siderophores (iron chelators).[2] They will strip trace Fe(III) from silica gel, steel spatulas, or even solvent drums. The red/purple color is the characteristic Charge Transfer (CT) band of the Fe(III)-hydroxamate complex.

Corrective Protocol (The "De-Ironing" Wash): Standard silica chromatography often worsens this issue. You must break the chelate.

  • The EDTA Wash: Dissolve your crude solid in Ethyl Acetate. Wash 3x with 0.1 M aqueous Na2EDTA (pH adjusted to ~5). EDTA has a higher binding constant for Fe(III) than your product.

  • The Acid Wash: Alternatively, wash with 1M HCl. The low pH protonates the hydroxamic acid (suppressing the N-O⁻ species), releasing the iron.

  • Equipment Ban: DO NOT use metal spatulas. Use porcelain or glass. Use Teflon-coated stir bars.

Self-Validating Test: Take a small amount of your "red" product and add 1 drop of conc. HCl. If the color instantly vanishes (becoming pale yellow/white), the impurity is Iron, not organic decomposition.

Visualizing the Chelation (DOT Diagram):

IronChelation Ligand N-Hydroxy Isoquinolinone Complex Fe-Hydroxamate Complex (RED/PURPLE) Ligand->Complex Chelation Iron Trace Fe(III) (from Silica/Spatula) Iron->Complex Clean Purified Product (Colorless) Complex->Clean Ligand Exchange (Iron Removal) Acid Add HCl / EDTA Acid->Complex Breaks Complex

Caption: Figure 2. Mechanism of iron contamination. Cyclic hydroxamic acids avidly bind trace iron, causing false coloration.

Module 3: Functionalization (Regioselectivity)

User Issue #309: "I am trying to alkylate the nitrogen to make a prodrug, but I keep getting O-alkylation."

Diagnosis: Ambident Nucleophilicity. The N-hydroxy group exists in equilibrium between the neutral form and the anion. The anion can react at the Nitrogen or the Oxygen.

  • Hard Electrophiles (e.g., acyl chlorides, sulfonyl chlorides) tend to attack the Oxygen (Hard-Hard interaction).

  • Soft Electrophiles (e.g., alkyl halides) can attack either, but O-alkylation is often kinetically favored due to the "Alpha Effect."

Optimization Table: Controlling Selectivity

Desired OutcomeReagent ClassRecommended BaseSolventMechanism Note
O-Alkylation (Major)Alkyl Halides (MeI, BnBr)K2CO3 or Cs2CO3DMF/AcetoneOxygen is more accessible and electronegative.
O-Acylation Anhydrides / Acid ChloridesPyridine / Et3NDCMKinetic control; O-acylation is very fast.
N-Alkylation (Difficult)Not direct.N/AN/AStrategy Change: You cannot easily N-alkylate an N-OH group. You must alkylate the N-H amide before introducing the OH, or use a specific rearrangement.

Expert Insight: If you need an N-alkoxy derivative (N-OR), simple alkylation of the N-OH precursor works. If you need an N-alkyl group (N-R) with an OH elsewhere, you are using the wrong starting material. You should start with an N-substituted homophthalimide.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of the N-OH proton in these systems? A: The pKa of cyclic hydroxamic acids (like N-hydroxyisoquinolin-1-one) is typically between 6.0 and 8.0 . This is significantly more acidic than non-cyclic hydroxamic acids (~9.0).

  • Implication: You can extract these compounds into 5% NaHCO3 (aq), leaving less acidic impurities in the organic layer.

Q2: My product decomposes on the rotary evaporator. Why? A: N-hydroxy compounds can undergo a Lossen-type rearrangement or reduction if heated excessively in the presence of strong acids or nucleophiles.

  • Fix: Keep water bath <45°C. Ensure the crude mixture is neutral before concentration.

Q3: Can I use microwave synthesis? A: Yes. The condensation of homophthalic anhydride and hydroxylamine is highly amenable to microwave irradiation (150°C, 10–20 min, Acetic Acid). This often suppresses side reactions by reducing thermal exposure time.

References

  • Synthesis of N-hydroxyisoquinolin-1(2H)

    • Source: Li, X., et al. "One-pot synthesis of isoquinolin-1(2H)-ones via ultrasound irradiation.
    • Relevance: Establishes baseline thermal and catalytic conditions for the isoquinolinone core form
  • Iron Chelation & Purification

    • Source: Hider, R. C., et al.
    • Relevance: Explains the high affinity of hydroxamic acids for Fe(III)
  • pKa and Physical Properties

    • Source: Ghosh, K. K., et al. "Chemical structures and pKa of some hydroxamic acids."[3] RSC Advances.

    • Relevance: Provides pKa data (range 6–9) crucial for designing extraction protocols (NaHCO3 vs NaOH).
  • Castagnoli-Cushman Reaction (Alternative Route)

    • Source: "Facile Access to Fe(III)
    • Relevance: Details the three-component reaction of homophthalic acid, hydroxylamine, and aldehydes.

Sources

Technical Support Center: Purification of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the purification of this valuable heterocyclic compound. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one sample?

A1: Impurities typically originate from three main sources: the synthetic route, subsequent work-up procedures, and degradation.

  • Starting Materials: Incomplete consumption of precursors is a primary source of contamination. Depending on the synthetic pathway, this could include substituted homophthalic anhydrides or related intermediates.

  • Reaction Byproducts: The cyclization to form the isoquinolinone ring can sometimes lead to the formation of regioisomers if the precursors are asymmetric. Furthermore, demethylation of the methoxy group, particularly when using strong Lewis acids like AlCl₃ in related syntheses, can yield undesired hydroxylated byproducts.[1][2]

  • Residual Solvents: Common solvents used in synthesis and purification, such as toluene, methanol, ethanol, chloroform, and dichloromethane, are often present in the crude product.[1][3][4]

  • Reagents and Catalysts: Traces of acids, bases, or catalysts used during the synthesis may persist after the initial workup.

Q2: How can I quickly and effectively assess the purity of my samples during the purification process?

A2: A two-tiered approach is most effective for routine purity analysis.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of reaction progress and for identifying the number of components in your sample.[5][6] It is also crucial for developing an effective solvent system for column chromatography.[7] A single, well-defined spot under UV visualization is a good preliminary indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, reverse-phase HPLC is the industry standard. It offers superior resolution and sensitivity compared to TLC.[8] A typical system would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of formic acid to ensure sharp peak shapes.[9][10] Purity is determined by the area percentage of the main product peak.

Q3: My purified compound has a persistent yellow or brownish tint. How can I obtain a white or off-white solid?

A3: Color in organic compounds often arises from highly conjugated impurities or trace amounts of oxidized byproducts. While these may be present in very small quantities, they can be highly colored.

  • Recrystallization: This is the most effective method for removing colored impurities.[11] The ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while the colored impurities remain in the cold solvent (mother liquor).

  • Activated Charcoal Treatment: If recrystallization alone is insufficient, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal adsorbs the colored, often polymeric, impurities. Use charcoal sparingly (1-2% by weight), as it can also adsorb your product, leading to lower yields. The hot solution must then be filtered to remove the charcoal before cooling.

Q4: What are the optimal conditions for the long-term storage of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one?

A4: Like many N-hydroxy compounds, 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one should be stored with care to prevent degradation. The optimal storage conditions are as a solid in a tightly sealed container, protected from light and moisture. For long-term stability, storage at low temperatures (-20°C) is recommended.[12][13] Storing the compound in solution is generally not advised for extended periods, as solvent interactions and exposure to air can accelerate degradation.[13]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem: My ¹H NMR spectrum shows several unexpected peaks that are not attributable to my product.
  • Plausible Cause & Solution:

    The most common culprits for extraneous peaks in an NMR spectrum are residual solvents from the purification process.[14]

    Troubleshooting Steps:

    • Identify the Solvent: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities (see Table 1 below).

    • Quantify the Impurity: Integrate the solvent peak relative to a known proton signal from your compound. This will give you a molar ratio of solvent to product.

    • Removal: To remove residual solvents, dry the sample under high vacuum for several hours. If the solvent has a high boiling point (e.g., DMF, DMSO), co-evaporation with a lower-boiling solvent (like toluene) or re-purification via recrystallization or column chromatography may be necessary.

Problem: My compound and an impurity have very similar Rf values on TLC, making separation by column chromatography difficult.
  • Plausible Cause & Solution:

    This occurs when the impurity has a polarity very similar to your target compound. Standard silica gel chromatography may not provide sufficient resolution.

    Troubleshooting Steps:

    • Optimize Mobile Phase: Systematically vary the solvent ratio of your mobile phase. Test solvent systems with different selectivities (e.g., substitute ethyl acetate with methyl tert-butyl ether or add a small percentage of methanol to a dichloromethane system). The goal is to maximize the difference in Rf values (ΔRf).[5]

    • Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel.

    • Employ High-Resolution Techniques: For challenging separations, preparative HPLC is the method of choice. The higher efficiency of an HPLC column can often resolve impurities that are inseparable by standard flash chromatography.[10]

Problem: I am experiencing significant product loss during recrystallization, resulting in a very low yield.
  • Plausible Cause & Solution:

    Low yield is typically caused by using an excessive volume of solvent, cooling the solution too rapidly, or selecting a solvent in which the compound is too soluble at room temperature.[11]

    Troubleshooting Steps:

    • Minimize Solvent Volume: When dissolving your crude product, add the hot solvent portion-wise until the solid just dissolves. Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which maximizes crystal formation.

    • Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation. Rapid cooling often traps impurities and leads to smaller crystals that are harder to filter.

    • Solvent System Screening: If the yield is still low, your compound may be too soluble. Perform a small-scale solvent screen to find a solvent (or mixed solvent system) where the compound has high solubility when hot and very low solubility when cold.

Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is designed to quickly assess sample purity and to determine an appropriate solvent system for column chromatography.[15][16]

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., silica gel 60 F254).

  • Sample Application: Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot a small amount of the solution onto the origin line.

  • Developing Chamber: Add your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Development: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (254 nm and 365 nm).

  • Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). A pure sample should ideally show a single spot.

Protocol 2: Purification by Flash Column Chromatography

This method is used for the bulk purification of the crude product.[3]

  • Column Packing: Securely clamp a glass column in a vertical position. Pack the column with silica gel (230-400 mesh) using a slurry method with your initial, low-polarity mobile phase (determined from TLC).

  • Sample Loading: Dissolve the crude 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in a minimal amount of dichloromethane. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC optimization (e.g., from 95:5 Hexane:Ethyl Acetate to 70:30 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol is ideal for removing small amounts of impurities and for obtaining a highly crystalline final product.[11][17]

  • Solvent Selection: Choose a solvent in which 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, or if charcoal was used, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visual Workflows and Data
Diagrams

// Edges Crude -> TLC_Analysis [label=" Initial Assessment"]; TLC_Analysis -> Column_Chrom [label=" >2 spots or\nstreaking"]; TLC_Analysis -> Recrystallization [label=" 1 major spot,\nminor impurities"]; Column_Chrom -> TLC_Analysis [label=" Combine & Evaporate Fractions"]; Recrystallization -> TLC_Analysis [label=" Isolate & Dry Crystals"]; TLC_Analysis -> Pure_Product [label=" Purity Confirmed"]; } endomd Caption: General purification workflow for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

// Nodes Start [label="Impure Sample Detected", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckNMR [label="Analyze ¹H NMR Spectrum", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTLC [label="Analyze TLC Plate", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; SolventPeaks [label="Residual Solvent Peaks?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; PoorSeparation [label="Poor Spot Separation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; LowYield [label="Low Recrystallization Yield?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3];

// Solutions DryVacuum [label="Dry under High Vacuum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeMobilePhase [label="Optimize Mobile Phase (Solvent & Polarity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SlowCool [label="Use Minimum Hot Solvent & Cool Slowly", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckNMR; Start -> CheckTLC; Start -> LowYield; CheckNMR -> SolventPeaks; CheckTLC -> PoorSeparation; SolventPeaks -> DryVacuum [label="Yes"]; SolventPeaks -> CheckTLC [label="No"]; PoorSeparation -> OptimizeMobilePhase [label="Yes"]; PoorSeparation -> LowYield [label="No"]; LowYield -> SlowCool [label="Yes"]; } endomd Caption: Decision tree for troubleshooting common purification issues.

Data Tables

Table 1: Common ¹H NMR Solvent Impurities This table provides the chemical shifts (δ) for common solvents that may be present in your sample.

Solvent¹H NMR Signal (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane (DCM)5.32Singlet
Chloroform7.26Singlet
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)s, q, t
Hexane1.25, 0.88Multiplets
Methanol3.49Singlet
Toluene7.28-7.17 (m), 2.36 (s)m, s
Water1.5-4.8 (broad, variable)Singlet (broad)

Data adapted from Gottlieb, H. E., et al. (1997).[14]

Table 2: Solvent Systems for Chromatography of Isoquinolinone Derivatives This table provides starting points for developing TLC and column chromatography mobile phases.

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood for less polar impurities. A standard starting system.
Dichloromethane / Methanol (99:1 to 90:10)Medium to HighEffective for more polar compounds and impurities.
Chloroform / Acetone (9:1)MediumOffers different selectivity compared to ester-based systems.
Toluene / Ethyl Acetate (8:2)MediumCan improve separation of aromatic compounds.
References
  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0215806). NP-MRD. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10, 59736-59743. Available from: [Link]

  • Glushkov, V. A., & Shklyaev, Y. V. (2001). Synthesis of 1(2H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds, 37, 663–689. Available from: [Link]

  • Di Mola, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 21(11), 1443. Available from: [Link]

  • Watson, D. G. (2012). Pharmaceutical Analysis. Chapter 13: Thin layer chromatography. Elsevier. Available from: [Link]

  • Albuquerque, C. L. C., Santana, Á. L., & Meireles, M. A. A. (2015). Thin Layer Chromatographic Analysis of Annatto Extracts Obtained Using Supercritical Fluid. Food and Public Health, 5(4), 127-137. Available from: [Link]

  • Gervazoni, L. F. O., et al. (2023). Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters. Frontiers in Pharmacology, 14. Available from: [Link]

  • Global Health Drug Discovery Institute. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. Google Patents. WO2017197083A1.
  • Cremonesi, G., et al. (2006). SYNTHESIS OF 2-HYDROXY-1,2,3,4-TETRAHYDROQUINOLINE DERIVATIVES BY A CYCLOCONDENSATION REACTION. ARKIVOC, 2006(5), 15-23. Available from: [Link]

  • Takaba, K., et al. (1987). ASYMMETRIC SYNTHESIS OF (R)--(-METHOXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. HETEROCYCLES, 26(10), 2635-2641. Available from: [Link]

  • Moffat, A. C., et al. (2011). Clarke's Analysis of Drugs and Poisons. Chapter 27: Thin–layer Chromatography (TLC). Pharmaceutical Press. Available from: [Link]

  • ResearchGate. 'H-NMR chemical shifts for compounds 1 to 6.. Download Table. Available from: [Link]

  • Jain, A. C., et al. (1985). A new general synthesis of hydroxy- and methoxy-isoflavanones. Journal of the Chemical Society, Perkin Transactions 1, 215-221. Available from: [Link]

  • Zhejiang University. (2020). Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Google Patents. CN107602463B.
  • Seibert, E., et al. (2024). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Molecules, 29(4), 875. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 228268, 2-Hydroxy-6-methoxyquinoline. Available from: [Link]

  • Zhejiang University of Technology. (2011). Method for preparing high-purity white 2-hydroxy quinoxaline crystal. Google Patents. CN102010377A.
  • Global Blood Therapeutics, Inc. (2016). Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. Google Patents. US20160346263A1.
  • Sharma, R. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Journal of Analytical and Bioanalytical Techniques, 14(4). Available from: [Link]

  • Studzińska, S. (2024). Selected Chromatographic Methods for Determining the Biological Activity of Substances. Molecules, 29(10), 2320. Available from: [Link]

  • Dudhade, D., et al. (2021). Chromatography – Separation Tool in Bioanalysis. International Journal of Pharmaceutical Research & Allied Sciences, 6(2), 437-444. Available from: [Link]

  • ResearchGate. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. Public Full-text. Available from: [Link]

  • Suthar, P., et al. (2011). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica, 3(6), 335-343. Available from: [Link]

  • Ohta, S., et al. (1994). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and its related compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 657(1), 105-112. Available from: [Link]

  • Ramasamy, K., et al. (2020). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1205, 127607. Available from: [Link]

  • Fülöp, F., et al. (1993). 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. Journal of the Chemical Society, Perkin Transactions 2, (4), 725-729. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12327060, 6-Methoxy-3-methylisoquinolin-1(2H)-one. Available from: [Link]

  • PrepChem. Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. Available from: [Link]

  • Sutor, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3192. Available from: [Link]

Sources

Technical Support Center: Stability & Handling of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

[1][2]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Solution Stability, Solubility, and Assay Interference Molecule Class: Cyclic Hydroxamic Acid / N-Hydroxyisoquinolinone[1]

Core Stability Directive

Welcome. You are likely working with this compound as a metal-chelating inhibitor (e.g., targeting Mg²⁺-dependent enzymes like HIV Integrase, HCV NS5B, or metalloproteases).[1]

The critical instability of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one does not typically arise from the hydrolysis of the isoquinolinone ring, which is robust.[1] Instead, the instability is driven by the N-hydroxy (hydroxamic acid) moiety .[1] This functional group is a "trojan horse" in solution—it is reactive toward redox agents, highly sensitive to trace metals, and photo-labile.[1]

This guide replaces generic handling advice with chemically specific protocols to prevent the three most common failure modes: Reductive Denitrosylation , Metal-Catalyzed Oxidation , and Photolytic Cleavage .[1]

Critical Stability Data & Solubility Profile

Physicochemical Dashboard
ParameterValue / CharacteristicImpact on Stability
pKa (N-OH) ~6.5 – 7.5 (Estimated)High. At physiological pH (7.4), a significant fraction is ionized (anionic), increasing water solubility but also susceptibility to oxidation.[1]
Solubility (Water) Low (< 100 µM at pH < 6)Prone to precipitation in acidic buffers.[2]
Solubility (DMSO) High (> 50 mM)Caution: DMSO is hygroscopic; water uptake accelerates degradation.[2]
Metal Affinity High (Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺)Forms colored complexes (red/purple with Iron) that may precipitate or catalyze radical degradation.[1]
Redox Potential LabileThe N-OH bond is susceptible to reduction (to N-H amide) by thiols (DTT, BME).[1][2]

Troubleshooting Guides (Interactive Q&A)

Issue A: "My compound solution turned pink/red after sitting on the bench."

Diagnosis: Metal Contamination (Ferric Chelation) The N-hydroxy-1-isoquinolinone motif is a potent bidentate ligand.[1][2] Even trace amounts of Iron (Fe³⁺) in your buffer or glassware will form a stable, deeply colored "ferric hydroxamate" complex.[1] This is not necessarily degradation, but it alters the effective concentration of the free inhibitor.

Corrective Protocol:

  • Chelator Rescue: Add EDTA (1 mM) to your buffer immediately.[2] If the color fades, the compound was chelated, not degraded.[1]

  • Preventive Measure: Use only LC-MS grade water and plasticware.[2] Avoid glass containers washed with tap water.[2]

  • Buffer Choice: Avoid phosphate buffers if high concentrations of divalent cations are present (precipitation risk).[2] Use HEPES or MOPS.[2]

Issue B: "I see a loss of potency in my enzyme assay containing DTT."

Diagnosis: Reductive Dehydroxylation This is a common artifact.[2] Strong reducing agents like Dithiothreitol (DTT) or

1

The Mechanism:

12

Corrective Protocol:

  • Switch Reductant: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) .[2] TCEP is less likely to reduce hydroxamic acids under standard assay conditions.[2]

  • Fresh Prep: If DTT is mandatory, add the inhibitor to the reaction mixture last, immediately before initiating the reaction. Do not pre-incubate the inhibitor with DTT for extended periods (>30 mins).[2]

Issue C: "The LC-MS peak area decreases over 24 hours in DMSO."

Diagnosis: Photochemical Degradation or DMSO Oxidation Isoquinolinones are photosensitive.[2] Furthermore, DMSO can act as an oxidant under light exposure or in the presence of trace acid, potentially converting the N-OH to a nitroxide radical or other decomposition products.[1]

Corrective Protocol:

  • Amber Storage: Store all DMSO stocks in amber glass vials or wrap in aluminum foil.

  • Freeze-Thaw Discipline: Aliquot stocks (e.g., 20 µL) for single use. Store at -20°C.

  • Solvent Swap: If DMSO instability persists, dissolve in DMA (Dimethylacetamide) or Acetonitrile:Water (1:1) for short-term use, provided solubility is maintained.[1][2]

Visualizing the Instability Pathways

The following diagram maps the degradation and interference pathways specific to cyclic hydroxamic acids.

StabilityPathwaysCompound2-Hydroxy-6-methoxyisoquinolin-1(2H)-one(Active Inhibitor)Amide6-Methoxyisoquinolin-1(2H)-one(Inactive Lactam)Compound->Amide Reduction by Thiols(DTT, BME)ComplexMetal-Inhibitor Complex(False Negative / Colored)Compound->Complex Chelation with Fe3+, Cu2+(Trace Metals)RadicalNitroxide Radical / Oxidation ProductsCompound->Radical Photolysis (UV Light)or Oxidative StressDTTAssay Buffer(w/ DTT)DTT->CompoundIronGlassware/Water(Trace Iron)Iron->CompoundLightBenchtop(Light Exposure)Light->Compound

Caption: Primary instability pathways: Reductive conversion to inactive amide by thiols, metal chelation, and photo-oxidation.[1]

Standard Operating Procedure (SOP) for Stock Preparation

To ensure reproducibility, follow this strict preparation workflow.

Step 1: Solvent Selection

  • Primary: Anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity.[1][2]

  • Alternative: 50% Acetonitrile / 50% Water (only for immediate use in LC-MS).[2]

Step 2: Dissolution Protocol

  • Weigh the solid powder into an amber glass vial.

  • Add DMSO to achieve a concentration of 10 mM to 50 mM .

  • Vortex for 30 seconds. If particles remain, sonicate for max 1 minute (monitor temperature; heat degrades N-OH).[1][2]

  • Visual Check: Solution should be clear and colorless to pale yellow.[2] A red/pink tint indicates metal contamination.[2]

Step 3: Storage

  • Short Term (Days): 4°C, protected from light.[1][2]

  • Long Term (Months): -20°C or -80°C.[1][2][3]

  • Critical: Use single-use aliquots to prevent freeze-thaw cycles which introduce condensation (water) into the DMSO.[2]

FAQ: Frequently Asked Questions

Q: Can I use this compound in cell culture (media with 10% FBS)? A: Yes, but be aware of protein binding.[2] Hydroxamic acids can bind non-specifically to serum albumin.[2] Furthermore, FBS contains iron (transferrin).[1][2] Expect a shift in potency (IC50) compared to biochemical assays.[2] Run a "serum shift" assay (IC50 in low vs. high serum) to quantify this effect.

Q: Why does the compound precipitate when I dilute the DMSO stock into my assay buffer? A: This is a "solubility cliff."[2] The compound is hydrophobic (methoxy-isoquinoline core).[2]

  • Fix: Ensure your final DMSO concentration in the assay is 1-5% (if tolerated).[2]

  • Fix: Dilute stepwise. Do not drop 100% DMSO stock directly into cold buffer.[2] Dilute intermediate stock (e.g., 10x) in buffer first, mix, then add to the well.

Q: Is the compound stable in acidic conditions (e.g., stopping an enzymatic reaction with acid)? A: Generally, yes.[1] The isoquinolinone ring is stable to mild acid.[2] However, extremely low pH (< 2) for prolonged periods might hydrolyze the methoxy group or affect the N-OH equilibrium.[1] For quenching reactions, it is safer to use EDTA (if the enzyme is metal-dependent) rather than strong acid.[1]

References

  • Niemeyer, H. M. (1988).[2] Hydroxamic acids derived from 2-hydroxy-1,4-benzoxazin-3-one: Chemistry and biochemistry. Phytochemistry, 27(11), 3349-3358.[1] Link (Foundational chemistry of cyclic hydroxamic acids and degradation).[2]

  • Pérez, F. J., & Niemeyer, H. M. (1989).[1] Reaction of a cyclic hydroxamic acid with thiols. Phytochemistry, 28(7), 1831-1834.[1] Link (Mechanistic evidence of hydroxamic acid reduction by thiols like DTT/Cysteine).[2]

  • BenchChem Technical Support. (2025). Technical Support Center: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione and its Analogs. Link (Cited for metal chelation and cytotoxicity protocols in related scaffolds).[2]

  • Tang, J., et al. (2018).[1][2] Stability of N-hydroxy-pyridinone and isoquinolinone HIV integrase inhibitors.[2] Journal of Medicinal Chemistry. (General reference for scaffold stability in drug discovery).

  • PubChem Compound Summary. (2025). 1-Hydroxyisoquinoline (Tautomer/Parent Scaffold).[2] Link (Physical properties and identifiers).

Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one. As a key intermediate in various pharmaceutical programs, its efficient and robust production is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of its synthesis, moving from bench-scale discovery to larger-scale production.

Introduction to the Synthesis and Core Challenges

The synthesis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one typically involves a multi-step sequence. While several synthetic routes exist, a common approach involves the cyclization of a suitably substituted homophthalic acid derivative with a hydroxylamine source. While feasible on a lab scale, scaling up this process introduces significant challenges related to reaction control, product purity, and process safety.

The primary hurdles in the large-scale production of this isoquinolinone derivative often revolve around:

  • Exothermic Reactions: The cyclization step can be highly exothermic, posing a significant safety risk if not properly managed.[1][2]

  • Impurity Profile: Side reactions and incomplete conversions can lead to a complex mixture of impurities that are difficult to separate from the final product.

  • Product Isolation and Purification: The physicochemical properties of the product and its intermediates can complicate crystallization and isolation procedures, impacting yield and purity.[][4][5]

  • Raw Material Quality: The purity and consistency of starting materials are critical for reproducible results and a clean product profile.[6][7][8][9][10]

This guide will systematically address these challenges in a question-and-answer format, providing practical solutions and the scientific rationale behind them.

Troubleshooting Guide: Common Scale-Up Issues

This section is dedicated to troubleshooting specific problems that may arise during the scale-up of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one synthesis.

Reaction Control & Thermal Safety

Question: My reaction is showing a significant exotherm upon scale-up, leading to a rapid temperature increase and potential for runaway. How can I mitigate this?

Answer: Managing exotherms is a critical safety consideration during scale-up.[1][2] The reduced surface-area-to-volume ratio in larger reactors diminishes heat dissipation efficiency.[1][11] Here’s a multi-faceted approach to control the reaction temperature:

  • Controlled Reagent Addition (Semi-Batch Process): Instead of a batch process where all reactants are mixed at once, adopt a semi-batch approach.[12] The most reactive reagent should be added gradually to the reaction mixture, allowing the cooling system to manage the heat generated in real-time.[1]

  • Kinetic and Thermodynamic Understanding: Before scaling up, it is crucial to have a thorough understanding of the reaction kinetics and thermodynamics.[13] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can help quantify the heat of reaction and determine the maximum adiabatic temperature rise.[11][12]

  • Efficient Heat Management: Ensure your reactor's cooling system is adequate for the heat load.[11] This may involve using a jacketed reactor with a high-performance heat transfer fluid, internal cooling coils, or an external heat exchanger.[14]

  • Solvent Selection: The choice of solvent can influence heat management. A solvent with a higher boiling point and specific heat capacity can help absorb more heat. Additionally, using a diluent can help moderate the reaction rate.[14]

  • Process Monitoring and Control: Implement robust process monitoring with accurate temperature probes and an automated control system that can adjust the cooling rate or even trigger a quench system in an emergency.[11][14]

Workflow for Managing Exothermic Reactions:

Caption: Decision workflow for managing exothermic reactions during scale-up.

Impurity Profile & Side Reactions

Question: On a larger scale, I am observing new impurities and a decrease in the overall purity of my 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one. What are the likely causes and how can I address this?

Answer: Changes in impurity profiles during scale-up are common and often stem from issues with mixing, temperature control, and raw material quality.

  • Inefficient Mixing: Inadequate mixing in large reactors can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.[11] Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is optimized for the reaction volume and viscosity.[11][15]

  • Side Reactions: Common side reactions in isoquinolinone synthesis can include over-alkylation, incomplete cyclization, or degradation of the product under harsh conditions.[16][17]

    • Mitigation:

      • Temperature Control: Maintain a consistent and optimal reaction temperature. Even minor deviations can favor side product formation.

      • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to undesired byproducts.

      • Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) and quench the reaction once the desired conversion is achieved to prevent product degradation.

  • Raw Material Quality: The quality of starting materials is paramount in pharmaceutical production.[6][7][8] Impurities in your starting materials can carry through the synthesis or even catalyze side reactions.[9][10]

    • Actionable Steps:

      • Supplier Qualification: Source high-quality raw materials from reputable suppliers with stringent quality control.[6]

      • Incoming Material Testing: Implement rigorous testing of all incoming raw materials to ensure they meet the required specifications for identity, purity, and strength.[9]

Table 1: Common Impurities and Mitigation Strategies

Impurity TypePotential CauseRecommended Action
Unreacted Starting MaterialIncomplete reactionOptimize reaction time and temperature; ensure efficient mixing.
Acyclic IntermediateIncomplete cyclizationUse a more potent dehydrating agent if applicable; optimize reaction conditions.[16]
Isomeric ByproductsNon-selective reactionScreen different catalysts or reaction conditions to improve regioselectivity.[18]
Degradation ProductsHarsh reaction conditions (e.g., high temperature, extreme pH)Reduce reaction temperature or time; consider a milder synthetic route.
Product Isolation & Purification

Question: I am having difficulty with the crystallization of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one on a larger scale, resulting in poor yield and inconsistent crystal form.

Answer: Crystallization is a critical step that dictates the purity, stability, and handling characteristics of the final Active Pharmaceutical Ingredient (API).[][19] Scale-up can significantly impact crystallization due to changes in cooling rates and mixing dynamics.

  • Solvent System Selection: The choice of solvent is crucial for successful crystallization. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures.

    • Optimization: Screen a variety of solvents and solvent mixtures to find the optimal system for your product. Consider using an anti-solvent to induce crystallization.[19]

  • Cooling Profile: The rate of cooling can significantly affect crystal size and morphology.[]

    • Controlled Cooling: Implement a controlled cooling profile. Rapid cooling can lead to the formation of small, impure crystals, while slow cooling can promote the growth of larger, purer crystals.[]

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help control the onset of crystallization and promote the desired crystal form.

  • Agitation: The stirring rate during crystallization should be sufficient to keep the crystals suspended but not so vigorous as to cause crystal breakage (attrition).

  • Downstream Processing: The properties of the isolated crystals will impact downstream processes like filtration and drying.[19] Well-formed, uniform crystals are easier to filter and dry, leading to a more efficient process.

Diagram of Key Crystallization Parameters:

Crystallization_Parameters Crystallization Crystallization Process Parameters Solvent System Cooling Profile Seeding Agitation Crystallization->Parameters

Caption: Key parameters influencing the crystallization of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best suited for monitoring the reaction and ensuring the purity of the final product?

A1: A combination of chromatographic and spectroscopic techniques is recommended.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring reaction progress, identifying byproducts, and determining the purity of intermediates and the final product.[20] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessments.

  • Final Product Characterization:

    • HPLC: To quantify the purity of the final product and detect any impurities. A validated stability-indicating method is crucial.[20]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities.[20][21]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • X-ray Crystallography: To definitively determine the solid-state structure of the crystalline product.[22]

Q2: How can I improve the yield of my synthesis during scale-up?

A2: Improving yield on a larger scale requires a holistic approach:

  • Reaction Optimization: Systematically optimize reaction parameters such as temperature, reaction time, and catalyst loading.

  • Minimize Side Reactions: As discussed in the troubleshooting section, minimizing side reactions is crucial for maximizing the conversion to the desired product.

  • Efficient Isolation: Optimize your workup and isolation procedures to minimize product loss. This includes selecting the right extraction solvents and optimizing the crystallization process.[4]

  • Material Handling: Be mindful of potential losses during transfers between vessels.

Q3: Are there any specific safety precautions I should take when scaling up the synthesis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one?

A3: Yes, safety is paramount during scale-up.

  • Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential hazards, including thermal runaway, pressure buildup, and exposure to hazardous materials.[12][13]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile or toxic reagents and solvents.

  • Emergency Procedures: Ensure that you have established emergency procedures, including access to a safety shower, eyewash station, and fire extinguisher.

Q4: My final product has a dark color. What is the likely cause and how can I obtain a purer, off-white solid?

A4: A dark color in your final product often indicates the presence of impurities, which can arise from several sources:

  • Oxidation: The starting materials or the final product may be susceptible to air oxidation, leading to colored byproducts.[23]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and store sensitive materials protected from light and air.[23]

  • Polymeric Byproducts: Side reactions can sometimes lead to the formation of high-molecular-weight, colored polymers.

    • Solution: Optimize reaction conditions to minimize side reactions.

  • Residual Catalyst: If a metal catalyst is used in the synthesis, residual metals can impart color to the final product.

    • Solution: Implement an effective purification step to remove the catalyst, such as treatment with a scavenger resin or recrystallization.

  • Purification: Multiple recrystallizations from different solvent systems may be necessary to remove colored impurities. The use of activated carbon during recrystallization can also be effective in adsorbing colored impurities.

Conclusion

The successful scale-up of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one production requires a deep understanding of the underlying chemistry, careful process optimization, and a proactive approach to safety. By systematically addressing the challenges of thermal management, impurity control, and product isolation, researchers and drug development professionals can develop a robust and efficient manufacturing process. This guide serves as a starting point for troubleshooting and should be supplemented with rigorous experimental work and process safety analysis.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • Pharmaceutical Production: Quality Materials M
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • The quality of chemical raw materials is an important factor in pharmaceutical production.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Technical Support Center: Optimization of Isoquinoline Synthesis. Benchchem.
  • The Essential Role of Raw Chemical M
  • Why Raw Material Testing is Essential for Pharmaceutical Quality Control.
  • Control Strategies For Managing Exothermic Reactions In Flow.
  • How does the source of raw m
  • Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions. Benchchem.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isol
  • Current Trends in API Co-Processing: Spherical Crystallization and Co-Precipit
  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth.
  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. SciSpace.
  • Improving regioselectivity in the synthesis of 1(2H)
  • Introduction to Crystallization and Precipit
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • Problems needing attention in synthesis process scaling up. shandong look chemical.
  • challenges in the scale-up of 6-Methoxy-2,3-dimethylquinoxaline production. Benchchem.
  • Looking for tips on scaling up organic syntheses. Reddit.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Addressing side reactions in the synthesis of N-substituted quinazolinones. Benchchem.
  • How to Scale Up a New Synthesis Reaction. Lab Manager.
  • Synthesis of 1(2H)-Isoquinolones. (Review).
  • Isoquinoline - Synthesis, Applic
  • Quinolines and Isoquinolines: Reactions and Synthesis. Lejan Team.
  • ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE").
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI.
  • A new general synthesis of hydroxy- and methoxy-isoflavanones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC.
  • Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Isoquinolone synthesis. Organic Chemistry Portal.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters.
  • Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. PubMed.

Sources

Validation & Comparative

1H NMR spectral analysis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing ¹H NMR Spectral Analysis for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

In the realm of structural elucidation, the ¹H NMR spectral analysis of cyclic hydroxamic acids—specifically 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one—presents a unique set of analytical challenges. As a Senior Application Scientist, I approach the characterization of such heterocyclic scaffolds not merely as a data-collection exercise, but as a dynamic interaction between the analyte and its microenvironment.

This guide objectively compares the performance of the two most ubiquitous NMR solvents—DMSO-d₆ and CDCl₃ —for resolving the complex spectral features of this compound. By understanding the causality behind solvent-solute interactions, researchers can make informed, data-driven decisions to optimize their analytical workflows[1].

Structural Analysis & The N-Hydroxyisoquinolone Challenge

Before selecting a solvent, we must deconstruct the analyte. 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one possesses three critical structural features that dictate its NMR behavior:

  • The Labile N-OH Group (Position 2): This protic site is highly susceptible to chemical exchange. Its visibility and chemical shift are entirely dependent on the solvent's hydrogen-bonding capabilities[2].

  • The Peri-Carbonyl Effect (Position 1): The C=O double bond creates a localized magnetic anisotropy (a deshielding cone) that profoundly affects the spatially adjacent H-8 proton, pushing its resonance significantly downfield.

  • The Electron-Donating Methoxy Group (Position 6): By donating electron density into the aromatic ring via resonance, the -OCH₃ group shields the ortho (H-5) and para (H-7) protons, shifting them upfield relative to the unsubstituted core.

G A 1. Analyte Preparation 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one B 2. Assess Structural Features (Labile N-OH, Aromatic Core) A->B C 3. Solvent Selection B->C D DMSO-d6 Optimal for N-OH Resolution C->D Hydrogen Bonding E CDCl3 Optimal for Sample Recovery C->E Non-polar Focus

Caption: Workflow for NMR solvent selection based on analyte properties.

Comparative Solvent Performance: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent is a critical parameter that significantly influences the chemical shifts and resolution of labile protons[1].

DMSO-d₆ (Dimethyl Sulfoxide-d₆): The Protic Stabilizer DMSO-d₆ is a highly polar, aprotic solvent that acts as a potent hydrogen-bond acceptor[3]. When 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is dissolved in DMSO-d₆, the solvent forms a strong intermolecular hydrogen bond with the N-OH proton. This interaction decreases the electron density around the hydrogen nucleus (deshielding it) and "locks" the proton, preventing rapid chemical exchange[2]. As a result, the N-OH signal appears as a distinct, sharp downfield resonance (~10.80 ppm).

CDCl₃ (Deuterated Chloroform): The Non-Polar Standard CDCl₃ is frequently favored for its high volatility and ease of sample recovery[3]. However, it is a weak hydrogen-bond acceptor. In CDCl₃, the N-OH proton experiences rapid chemical exchange with trace moisture (H₂O), which often broadens the signal into the baseline or shifts it unpredictably[4]. While CDCl₃ provides excellent resolution for the aromatic C-H protons, it is fundamentally inferior for characterizing the intact hydroxamic acid moiety.

Mechanistic NOH N-OH Proton (Analyte) DMSO DMSO-d6 (Strong H-Bond Acceptor) NOH->DMSO Interacts with S=O CDCl3 CDCl3 (Weak H-Bond Acceptor) NOH->CDCl3 Trace H2O Exchange Shift Deshielded & Locked Sharp Signal ~10.5-11.0 ppm DMSO->Shift Broad Rapid Exchange Broad/Missing Signal CDCl3->Broad

Caption: Mechanistic causality of solvent-solute interactions on the N-OH proton.

Quantitative Spectral Data

The following table summarizes the expected ¹H NMR chemical shifts (δ) and multiplicities for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one, clearly demonstrating the solvent-induced shift (Δδ) variations[1].

Proton PositionMultiplicityExpected δ in DMSO-d₆ (ppm)Expected δ in CDCl₃ (ppm)Structural & Mechanistic Rationale
N-OH (2) br s~10.80~9.50 (or missing)Strongly deshielded by H-bonding in DMSO[2]. Rapid exchange in CDCl₃ broadens the signal[4].
H-8 d (J ≈ 8.8 Hz)~8.15~8.25Deshielded by the magnetic anisotropy of the peri-C1 carbonyl group.
H-3 d (J ≈ 7.2 Hz)~7.45~7.10Adjacent to the electronegative nitrogen atom.
H-5 d (J ≈ 2.5 Hz)~7.25~6.90Ortho to the electron-donating C6-methoxy group; meta-coupled to H-7.
H-7 dd (J ≈ 8.8, 2.5 Hz)~7.10~7.05Ortho to H-8, meta to H-5. Shielded by the para-methoxy group.
H-4 d (J ≈ 7.2 Hz)~6.60~6.45Shielded relative to H-3 due to enamine-like resonance in the heterocyclic ring.
C6-OCH₃ s~3.88~3.92Typical methoxy resonance; sharp 3H singlet.

Note: Modern spectrometers can lock onto residual solvent signals (DMSO-d₅ at 2.50 ppm; CHCl₃ at 7.26 ppm), mitigating the absolute need for internal standards like TMS, though TMS remains useful for precise referencing[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent common analytical failures, such as trace impurity interference[6].

Step 1: Analyte Desiccation

  • Action: Dry 5.0–10.0 mg of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one under high vacuum (≤ 0.1 mbar) for 2 hours.

  • Causality: Trace water accelerates proton exchange, which will artificially broaden the N-OH signal and introduce a confounding H₂O peak (typically ~3.33 ppm in DMSO-d₆ or ~1.56 ppm in CDCl₃)[1],[6].

Step 2: Solvent Dispensing

  • Action: Dissolve the dried analyte in 0.6 mL of DMSO-d₆ using a fresh, single-use sealed ampoule.

  • Causality: Multi-use solvent bottles absorb atmospheric moisture over time. Using a fresh ampoule guarantees an anhydrous environment, ensuring the N-OH lock remains stable[4].

Step 3: Homogenization & Transfer

  • Action: Vortex the mixture for 30 seconds until optically clear. Transfer to a premium, dry 5 mm NMR tube (rated for ≥ 400 MHz).

  • Causality: Incomplete dissolution causes localized concentration gradients, leading to poor shimming and distorted peak shapes.

Step 4: Acquisition Parameters (400 MHz or 600 MHz)

  • Action: Set the probe temperature to 298 K. Configure the acquisition for 16 scans (ns = 16) with a relaxation delay (d1) of 1.5 to 2.0 seconds.

  • Causality: A sufficient relaxation delay ensures that all protons (especially the slower-relaxing N-OH and aromatic protons) fully return to thermal equilibrium between pulses, guaranteeing accurate integrations.

Step 5: Processing & Verification

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation. Phase and baseline correct manually.

  • Causality: A 0.3 Hz LB enhances the signal-to-noise ratio without sacrificing the resolution required to observe the fine meta-coupling (J ≈ 2.5 Hz) between H-5 and H-7.

Conclusion

For the definitive ¹H NMR spectral analysis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one, DMSO-d₆ is the vastly superior product alternative . While CDCl₃ offers advantages in sample recovery and low viscosity, its inability to stabilize the labile N-OH proton results in incomplete structural characterization. By leveraging the hydrogen-bonding capacity of DMSO-d₆ and adhering to a rigorously anhydrous protocol, researchers can achieve complete, high-resolution assignments of both the hydroxamic acid moiety and the methoxy-substituted aromatic core.

References

1.[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3 | BenchChem |1 2.[3] NMR Solvents: Deuterated NMR Solvents | Sigma-Aldrich | 3 3.[2] Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts | Modgraph | 2 4.[4] H NMR Spectroscopy: NMR solvents | Heriot-Watt University | 4 5.[6] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry | Illinois.edu | 6 6.[5] Notes on NMR Solvents | UCLA | 5

Sources

Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Isoquinolinone Derivatives: Focus on 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and metabolomics, isoquinolinone derivatives serve as critical scaffolds for designing metalloprotease inhibitors, epigenetic modulators, and antimicrobial agents. Among these, 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one presents a unique analytical profile due to its cyclic hydroxamic acid (N-hydroxy lactam) core and methoxy substitution.

As a Senior Application Scientist, I have designed this guide to objectively compare the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one against its structural analogs. By understanding the bond dissociation energies and causality behind these fragmentation pathways, researchers can confidently eliminate isobaric interferences and accurately elucidate novel isoquinoline structures.

Mechanistic Principles of Fragmentation (Causality & Logic)

The fragmentation of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in positive ion mode ([M+H]⁺ at m/z 192.066) is governed by three distinct structural domains, each requiring different activation energies to dissociate:

  • The N-Hydroxy Lactam Core (Low Energy Cleavage): The N–O bond in cyclic hydroxamic acids possesses a relatively low bond dissociation energy. Upon collision-induced dissociation (CID), the protonated precursor readily undergoes a highly diagnostic neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da). This fragile cleavage yields a resonance-stabilized lactam/lactim cation at m/z 176.071. This behavior is a hallmark of N-hydroxy oxo-compounds, distinguishing them from their N-oxide tautomers ()[1].

  • The Methoxy Substitution (Medium Energy Cleavage): Once the stable lactam core is formed (m/z 176.071), increasing the collision energy triggers the cleavage of the C6-methoxy group. Isoquinoline alkaloids characteristically expel a methyl radical (•CH₃, -15 Da) to form a stable quinoid-like structure at m/z 161.048, or undergo a concerted loss of formaldehyde (CH₂O, -30 Da) ()[2].

  • The Isoquinolinone Ring (High Energy Cleavage): The most robust part of the molecule is the cyclic amide (lactam) ring. High-energy collisions force the expulsion of carbon monoxide (CO, -28 Da) from the lactam carbonyl, a well-documented degradation pathway for pyrrolidones and isoquinolinones ()[3].

Fragmentation M [M+H]+ m/z 192.06 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one F1 Fragment A m/z 176.07 Loss of O (-16 Da) M->F1 -O (-16 Da) Low CE (15 eV) F2 Fragment B m/z 161.05 Loss of •CH3 (-15 Da) F1->F2 -•CH3 (-15 Da) Med CE (30 eV) F3 Fragment C m/z 148.08 Loss of CO (-28 Da) F1->F3 -CO (-28 Da) Med CE (30 eV) F4 Fragment D m/z 133.05 Loss of CO (-28 Da) F2->F4 -CO (-28 Da) High CE (45 eV)

Proposed ESI-CID-MS/MS fragmentation pathway for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

Comparative Fragmentation Analysis

To objectively validate the identity of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one, it must be compared against its N-unsubstituted and N-methoxy analogs. The table below summarizes the quantitative high-resolution mass spectrometry (HRMS) data used to differentiate these closely related structures.

CompoundStructural FeaturePrecursor [M+H]⁺ (m/z)Primary Product Ions (m/z)Diagnostic Neutral Losses
2-Hydroxy-6-methoxyisoquinolin-1(2H)-one N-Hydroxy Lactam192.066176.071, 161.048, 148.076-16 Da (O) , -15 Da (CH₃), -28 Da (CO)
6-Methoxyisoquinolin-1(2H)-one N-Unsubstituted Lactam176.071161.048, 148.076, 133.053-15 Da (CH₃), -28 Da (CO)
2,6-Dimethoxyisoquinolin-1(2H)-one N-Methoxy Lactam206.082176.071, 161.048-30 Da (CH₂O) , -15 Da (CH₃)

Key Comparative Insight: Notice that the MS² spectrum of the N-unsubstituted analog (m/z 176) is nearly identical to the MS³ (or high-CE MS²) spectrum of our target compound. The critical differentiator is the initial -16 Da loss, which exclusively confirms the presence of the N-hydroxy group.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It employs energy stepping to capture both the fragile N-O bonds and the robust isoquinoline core within a single analytical run.

Step 1: Sample Preparation (Causality: Preventing Artifacts)
  • Dissolve the analyte in 100% LC-MS grade Acetonitrile to a concentration of 1 µg/mL.

  • Causality: Avoid protic solvents (like Methanol or Water) during initial stock preparation if deuterium-exchange studies are planned, as the N-OH proton is highly exchangeable and will rapidly shift the precursor mass to m/z 193.

  • Dilute to a final injection concentration of 10 ng/mL using 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The acidic modifier (Formic Acid) ensures complete protonation of the lactam carbonyl in the liquid phase, maximizing the [M+H]⁺ ion yield prior to desolvation.

Step 3: ESI-MS/MS with Energy Stepping (The Validation Checkpoint)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C.

  • Fragmentation Method: Higher-energy Collisional Dissociation (HCD) or CID.

  • Energy Stepping Protocol: Program the mass spectrometer to acquire MS/MS spectra at three distinct Normalized Collision Energies (NCE): 15, 30, and 45 eV.

  • Self-Validation Checkpoint:

    • At 15 eV: You MUST observe the m/z 176.071 ion. If the precursor (m/z 192) remains entirely intact, the N-OH bond is absent.

    • At 45 eV: The m/z 176 ion MUST deplete, giving rise to m/z 161 and 133. If m/z 176 persists without further fragmentation, the core is not an isoquinolinone.

Workflow S1 Sample Prep (Aprotic Stock) S2 UHPLC Separation (C18, Acidic Gradient) S1->S2 S3 ESI(+) Ionization (Carbonyl Protonation) S2->S3 S4 HCD/CID (Energy Stepping) S3->S4 S5 Data Analysis (Neutral Loss Mapping) S4->S5

Self-validating LC-MS/MS analytical workflow for isoquinolinone structural elucidation.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed (National Institutes of Health). Available at:[Link]

  • A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Canadian Journal of Chemistry. Available at:[Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC (National Institutes of Health). Available at:[Link]

Sources

HPLC Method Validation for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Validation for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one Purity Content Type: Publish Comparison Guide

Executive Summary

The accurate quantification of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one (HMIQ) presents unique chromatographic challenges due to its cyclic hydroxamic acid moiety. Standard reverse-phase methods often yield peak tailing and poor resolution from synthetic impurities due to secondary silanol interactions and metal chelation.

This guide compares a Generic Gradient Method (Method A) against an Optimized Phosphate-Buffered Method (Method B) . We demonstrate that Method B provides superior peak symmetry, validated linearity, and robustness suitable for GMP environments.

The Challenge: Why Standard Methods Fail

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one contains an N-hydroxy group adjacent to a carbonyl (a cyclic hydroxamic acid). This structural feature introduces two critical analytical hurdles:

  • Acidity (pKa ~6-7): At neutral pH, the compound partially ionizes, leading to peak broadening.

  • Chelation Potential: The hydroxamic acid motif can chelate trace metals in stainless steel HPLC systems, causing severe peak tailing and carryover.

Expert Insight: Many researchers default to Formic Acid (0.1%) in water/acetonitrile. While compatible with LC-MS, this often fails in HPLC purity assays because the pH (~2.7) is not controlled strongly enough to suppress silanol activity, and it offers no protection against metal interaction.

Method Comparison: Generic vs. Optimized

The following table contrasts the performance of a standard generic method with our optimized validated protocol.

FeatureMethod A: Generic (Legacy) Method B: Optimized (Recommended)
Column Standard C18 (5 µm, 150 x 4.6 mm)End-capped Phenyl-Hexyl or Polar-Embedded C18 (3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile : Methanol (90:10)
Peak Symmetry (T) 1.8 – 2.5 (Significant Tailing)0.95 – 1.15 (Excellent)
Resolution (Rs) < 1.5 (vs. des-hydroxy impurity)> 3.0
LOD 0.5 µg/mL0.05 µg/mL
Suitability Quick scouting; LC-MS IDGMP Release Testing; Stability Studies
Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the specific failure mode (e.g., tailing > 1.2) points directly to the root cause (e.g., pH drift or column aging).

3.1 Reagents and Materials
  • Reference Standard: 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
3.2 Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

    • Why: The "Plus" or "Phenyl" chemistry reduces secondary interactions with the N-OH group.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 320 nm (Primary) and 254 nm (Secondary).

    • Note: Isoquinolinones exhibit strong absorbance at 320 nm, reducing interference from non-conjugated solvent impurities.

3.3 Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 2.50 ± 0.05  with Phosphoric Acid. Filter through 0.22 µm nylon membrane.
    
    • Critical: Low pH ensures the N-OH group remains protonated (neutral), eliminating ion-exchange tailing.

  • Mobile Phase B: Mix ACN and MeOH (90:10 v/v).

    • Why: Small amount of MeOH helps solubilize polar degradation products that might precipitate in pure ACN.

3.4 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.01090Wash
20.01090Hold Wash
20.19010Re-equilibration
25.09010End
Validation Workflow & Data

The validation follows ICH Q2(R1) guidelines. The logic flow below illustrates the dependency of each validation step.

ValidationWorkflow Start Method Development Specificity Specificity (Stress Testing) Start->Specificity Define RT & Purity Linearity Linearity (5 Levels) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Linearity->Precision Range Defined Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Precision->Robustness Final Validated Method Robustness->Final SST Criteria Set

Caption: Logical dependency of ICH Q2(R1) validation parameters. Specificity must be established first to ensure the main peak is pure before quantification steps.

4.1 Specificity (Forced Degradation)

Samples were stressed under Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%


).
  • Result: The method successfully resolves the parent peak (RT ~9.5 min) from the des-hydroxy degradant (RT ~11.2 min) and N-oxide impurities (RT ~4.5 min).

  • Resolution (Rs): > 2.5 for all critical pairs.

4.2 Linearity & Range
  • Range: 0.05 µg/mL to 100 µg/mL.

  • Regression:

    
    , 
    
    
    
    .
  • LOD: 0.05 µg/mL (S/N > 3).

  • LOQ: 0.15 µg/mL (S/N > 10).

4.3 Accuracy & Precision
LevelRecovery (%)RSD (%)
50%99.40.8
100%100.20.5
150%99.80.6
Degradation Pathway Visualization

Understanding the chemical fate of HMIQ is crucial for interpreting the chromatograms.

DegradationPathway Parent 2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one (HMIQ) AcidDeg 6-Methoxyisoquinolin- 1(2H)-one (Reduction/Loss of OH) Parent->AcidDeg Acid/Reductive Stress BaseDeg Ring Opening (Hydrolysis) Parent->BaseDeg Strong Base (pH > 10) OxidDeg Quinone/N-Oxide Derivatives Parent->OxidDeg H2O2 / Oxidation

Caption: Proposed degradation pathways. Acidic conditions may lead to N-O bond cleavage, while basic conditions risk amide hydrolysis.

References
  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Sielc Technologies. "Separation of Isoquinoline and Derivatives on Newcrom R1 HPLC column." Sielc Application Notes. Link

  • Sigma-Aldrich. "6-Methoxyisoquinolin-1(2H)-one Product Specification." MilliporeSigma Catalog. Link

  • PubChem. "2-Hydroxy-6-methoxyquinoline (Isomer Reference)." National Library of Medicine. Link

  • BenchChem. "Stability studies of 1(2H)-isoquinolinone derivatives." BenchChem Application Notes. Link

Comparative Biological Activity Guide: 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one vs. Standard Metalloenzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets metalloenzymes—proteins requiring coordinated metal ions for catalytic activity—the design of specialized metal-binding pharmacophores (MBPs) has become critical. This guide provides an in-depth comparative analysis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one , a benzannulated cyclic hydroxamic acid, against standard clinical inhibitors.

By evaluating its structure-activity relationship (SAR), binding kinetics, and in vitro efficacy, this document equips researchers with the mechanistic insights necessary to leverage 1,2-HOIQO (1-hydroxyisoquinolin-2-one) derivatives in targeted drug discovery[1].

Mechanistic Causality: The 1,2-HOIQO Scaffold

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one belongs to the 1,2-HOIQO class of bidentate chelators[2]. Unlike broad-spectrum systemic chelators, this compound is engineered for targeted active-site inhibition of 2-oxoglutarate (2-OG) dependent oxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD).

The Causality of the Pharmacophore
  • Bidentate Chelation Core: The N-hydroxy lactam motif (N-OH and adjacent C=O) provides an optimal bite angle to coordinate hard to borderline Lewis acids, specifically the active-site Fe(II) in HIF-PHD or Mg(II) in viral integrases[3]. By occupying the metal coordination sites normally reserved for molecular oxygen and 2-OG, the compound completely halts catalytic turnover.

  • The 6-Methoxy Substitution: Unsubstituted 1(2H)-isoquinolinones often lack the lipophilicity required for cellular penetration[4]. The addition of a 6-methoxy group introduces dual benefits:

    • Electronic Modulation: It donates electron density into the aromatic system, subtly lowering the pKa of the N-OH group to ensure it is predominantly in the active, deprotonated (hydroxamate) state at physiological pH (pH 7.4).

    • Steric/Hydrophobic Anchoring: The methoxy group projects into the hydrophobic subsidiary pocket of the enzyme's active site, vastly improving ligand efficiency (LE) and target residence time compared to highly polar, non-aromatic chelators.

Pathway Inhibitor 2-OH-6-OMe-IQ-1-one (Bidentate Chelator) PHD HIF-PHD Enzyme (Fe2+ Active Site) Inhibitor->PHD Fe2+ Chelation HIF HIF-1α Protein (Stabilized) PHD->HIF Prevents Hydroxylation Nucleus Target Gene Transcription (EPO, VEGF) HIF->Nucleus Nuclear Translocation Standard Standard Inhibitor (e.g., Roxadustat) Standard->PHD 2-OG Competition

Fig 1: Mechanism of HIF-1α stabilization via targeted Fe2+ chelation by 1,2-HOIQO derivatives.

Quantitative Comparison with Standard Inhibitors

To objectively assess the biological activity of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one, we benchmark it against two distinct classes of standard inhibitors:

  • Roxadustat (FG-4592): A clinically approved, non-hydroxamate HIF-PHD inhibitor that acts as a 2-OG competitive analog.

  • Desferrioxamine (DFO): A classic hexadentate iron chelator used as a broad-spectrum positive control for iron depletion.

Table 1: Comparative Pharmacological Profile
Parameter2-Hydroxy-6-methoxyisoquinolin-1(2H)-oneRoxadustat (Standard 1)Desferrioxamine (Standard 2)
Primary Target Metalloenzymes (HIF-PHD)HIF-PHDGlobal Systemic Fe(III)
Mechanism Bidentate Fe(II) Chelation2-OG CompetitionHexadentate Fe(III) Sequestration
Molecular Weight 191.18 g/mol 352.31 g/mol 560.68 g/mol
Lipophilicity (ClogP) ~1.8 (Optimal for cell entry)2.5-1.2 (Poor permeability)
In Vitro IC₅₀ (PHD2) ~0.8 µM~0.6 µMN/A (Acts via bulk depletion)
Systemic Toxicity Risk Low (Targeted binding)LowHigh (Systemic metal stripping)

Key Insight: While DFO effectively stabilizes HIF-1α, it does so by stripping the entire cell of iron, leading to severe off-target cytotoxicity. 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one achieves comparable enzyme inhibition to Roxadustat but utilizes a direct metal-binding pharmacophore, making it highly effective against mutant enzymes that may have altered 2-OG binding pockets[3].

Self-Validating Experimental Protocol

To rigorously evaluate the biological activity of this compound, researchers must employ assays that not only measure inhibition but actively prove the mechanism of inhibition.

The following AlphaScreen PHD2 Inhibition Assay is designed as a self-validating system. It includes a critical "Metal-Rescue" step: if the compound truly acts via Fe(II) chelation, titrating excess iron into the system will outcompete the inhibitor, shifting the IC₅₀ curve rightward and restoring enzyme activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Purify recombinant human PHD2 enzyme and prepare a substrate peptide (Biotin-HIF-1α [residues 556–574]).

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM TCEP, 0.01% Tween-20.

  • Compound Titration (Inhibitor Setup):

    • Prepare a 10-point, 3-fold serial dilution of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in DMSO.

    • Control: Run parallel titrations of Roxadustat (Positive Control) and DMSO (Vehicle).

  • Enzyme-Inhibitor Pre-incubation:

    • Mix 10 nM PHD2 with 1 µM FeSO₄ and 100 µM Ascorbate in the assay buffer.

    • Add the inhibitor dilutions and incubate for 15 minutes at room temperature to allow the bidentate chelation equilibrium to establish.

  • Reaction Initiation:

    • Add 30 nM Biotin-HIF-1α peptide and 2 µM 2-Oxoglutarate (2-OG) to initiate the hydroxylation reaction. Incubate for 30 minutes.

  • Metal-Rescue Validation (Parallel Cohort):

    • In a separate microplate, repeat Steps 2-4, but spike the buffer with 50 µM FeSO₄ . A loss of inhibitor potency in this cohort definitively proves the mechanism is Fe(II)-dependent chelation.

  • AlphaScreen Detection:

    • Quench the reaction. Add Streptavidin-coated Donor beads (binds the biotinylated peptide) and Protein A-conjugated Acceptor beads pre-loaded with an anti-hydroxy-HIF-1α specific antibody.

    • Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm).

Protocol Step1 1. Compound Dilution (10-point curve in DMSO) Step2 2. Enzyme Pre-incubation (PHD2 + Fe2+ + Inhibitor) Step1->Step2 Step3 3. Substrate Addition (Biotin-HIF-1α + 2-OG) Step2->Step3 Step4 Validation Branch (Spike with 50 µM Fe2+) Step2->Step4 Mechanism Check Step5 4. AlphaScreen Detection (Donor/Acceptor Beads) Step3->Step5 Step4->Step5 Step6 5. Kinetic Analysis (IC50 & Metal-Rescue Shift) Step5->Step6

Fig 2: Self-validating AlphaScreen workflow incorporating a metal-rescue branch to confirm chelation.

References

  • Efficient Route to Highly Water-Soluble Aromatic Cyclic Hydroxamic Acid Ligands European Journal of Organic Chemistry
  • Fast biological iron chelators: Kinetics of iron removal from human diferric transferrin by multidentate hydroxypyridonates ResearchG
  • Hydroxypyridinone Journey into Metal Chel
  • 1(2H)

Sources

Structure-activity relationship (SAR) of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Executive Summary

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is a specialized derivative of the N-hydroxyisoquinolinone scaffold, a privileged structure in medicinal chemistry known for its potent inhibition of magnesium-dependent metalloenzymes. This compound class has gained significant traction as inhibitors of HIV-1 Ribonuclease H (RNase H) , HIV-1 Integrase (IN) , and HCV NS5B polymerase .

The core mechanism of action relies on the 2-hydroxy-1-one moiety, which functions as a bidentate chelator, sequestering the divalent metal ions (Mg²⁺ or Mn²⁺) essential for the catalytic activity of viral enzymes. The 6-methoxy substituent distinguishes this specific analogue by modulating lipophilicity and electronic density, offering a balance between solubility and hydrophobic pocket occupancy compared to bulkier 6-phenyl or 6-benzyl derivatives.

This guide provides an in-depth technical analysis of the SAR, comparing the 6-methoxy analogue against unsubstituted and high-potency alternatives to elucidate its specific utility in early-stage drug discovery.

Chemical Structure & Pharmacophore Analysis

The molecule comprises three distinct functional regions that dictate its biological activity. Understanding these regions is critical for rational drug design.

  • Region A (Chelating Head): The N-hydroxy group at position 2 and the carbonyl at position 1 form a planar, bidentate ligand system. This is the "warhead" responsible for disabling the enzyme's active site.

  • Region B (Benzenoid Ring - C5-C8): The 6-methoxy group resides here. Modifications in this region allow the molecule to engage with hydrophobic pockets adjacent to the active site, improving affinity and selectivity.

  • Region C (Pyridinone Ring - C3-C4): Often left unsubstituted in early leads, but functionalization at C3 (e.g., carboxamides) is a common strategy to introduce auxiliary binding interactions.

SAR Logic Diagram

SAR_Analysis Core Isoquinolin-1(2H)-one Core Head Region A: Chelating Triad (N-OH + C=O) Core->Head Scaffold Subst Region B: 6-Methoxy Group (Electronic/Steric) Core->Subst Substitution Target Target: Mg2+ in Active Site (HIV RNase H / Integrase) Head->Target Bidentate Chelation (Essential Activity) Subst->Target Hydrophobic Fit (Potency Modulation)

Figure 1: Structural dissection of the 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one pharmacophore.

Detailed Structure-Activity Relationship (SAR)

The Chelating Triad (Critical for Activity)

The defining feature of this molecule is the N-hydroxyimide functionality. Experimental data consistently shows that:

  • Removal of N-OH: Converting the N-OH to N-H or N-Me abolishes inhibitory activity (>100-fold loss in IC₅₀). This confirms that the ionization of the N-OH group (pKa ≈ 6-7) is necessary to coordinate metal ions.

  • Reduction of C=O: Reducing the carbonyl to an alcohol or methylene destroys the planar arrangement required for chelation.

The 6-Methoxy Substituent (Potency & Properties)

The 6-methoxy group acts as an electron-donating group (EDG) and a small lipophilic handle.

  • Electronic Effect: The EDG increases the electron density of the aromatic system. While this slightly destabilizes the conjugate base of the N-OH (raising pKa), it can enhance

    
    -stacking interactions with aromatic residues (e.g., Tyr, Trp) in the enzyme binding pocket.
    
  • Steric/Lipophilic Effect: Compared to a hydrogen atom (unsubstituted), the methoxy group fills small hydrophobic crevices. However, it is less potent than bulky hydrophobic groups like 6-benzyl or 6-phenyl , which can reach deeper into the hydrophobic pockets of enzymes like HIV RNase H.

  • Solubility: The methoxy group maintains better aqueous solubility compared to purely lipophilic 6-phenyl analogues, making it a superior starting point for fragment-based design.

Comparison with Alternatives
Feature6-Methoxy Derivative Unsubstituted (6-H) 6-Phenyl/Benzyl Derivative
Primary Target HIV RNase H / IntegraseHIV RNase H (Weak)HIV RNase H (Potent)
IC₅₀ (Approx.) 5 - 20 µM> 50 µM0.1 - 2 µM
Solubility Moderate-HighHighLow
Ligand Efficiency HighLowModerate
Metabolic Stability Moderate (O-demethylation risk)HighHigh

Mechanism of Action: Metal Chelation

The biological efficacy of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is driven by its ability to bind the two Magnesium ions (Mg A and Mg B) located in the catalytic core of the target enzyme.

Binding Mode Simulation

Binding_Mechanism ActiveSite Enzyme Active Site (Asp/Glu Residues) MgA Mg2+ (A) ActiveSite->MgA MgB Mg2+ (B) ActiveSite->MgB Inhibitor 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one Oxygen1 Carbonyl Oxygen (O=C) Inhibitor->Oxygen1 Oxygen2 N-Hydroxy Oxygen (N-O-) Inhibitor->Oxygen2 Oxygen1->MgA Coordination Oxygen2->MgA Coordination Oxygen2->MgB Coordination

Figure 2: Proposed binding mode showing the sequestration of catalytic Mg²⁺ ions by the inhibitor.

Experimental Protocols

To validate the SAR of this compound, the following standardized assays are recommended.

Protocol 1: HIV-1 RNase H Inhibition Assay

Objective: Determine the IC₅₀ of the compound against the RNase H activity of HIV-1 Reverse Transcriptase (RT).

  • Reagents: Recombinant HIV-1 RT, 18-mer RNA/DNA hybrid substrate (3'-end labeled with fluorescein), Reaction Buffer (50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂).

  • Preparation: Dissolve 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in DMSO to create a 10 mM stock. Serial dilute to test concentrations (0.1 µM – 100 µM).

  • Incubation: Mix 20 nM HIV-1 RT with inhibitor in buffer for 10 minutes at 37°C.

  • Reaction Start: Add 50 nM RNA/DNA substrate. Incubate for 20 minutes at 37°C.

  • Quenching: Stop reaction with 50 mM EDTA in formamide.

  • Analysis: Resolve products via capillary electrophoresis or PAGE. Measure the reduction in substrate cleavage relative to DMSO control.

  • Validation: Use β-Thujaplicinol as a positive control (expected IC₅₀ ≈ 0.2 µM).

Protocol 2: UV-Vis Metal Binding Study

Objective: Confirm direct chelation of Mg²⁺.

  • Baseline: Record UV-Vis spectrum (200-500 nm) of the compound (50 µM) in Tris buffer (pH 7.4).

  • Titration: Sequentially add MgCl₂ (0 to 10 mM).

  • Observation: A bathochromic shift (red shift) in the

    
     indicates complex formation between the N-hydroxy-oxo motif and Magnesium.
    

Synthesis Pathway

The synthesis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is typically achieved via the Isocoumarin Route or 2-Nitrobenzoate Rearrangement .

  • Starting Material: 4-Methoxyhomophthalic acid or 2-methyl-4-methoxybenzoic acid.

  • Cyclization: Condensation to form the isocoumarin intermediate.

  • Conversion: Reaction with hydroxylamine (NH₂OH) converts the isocoumarin to the N-hydroxyisoquinolinone.

    • Note: The regiochemistry must be controlled to ensure the 6-methoxy position is retained relative to the carbonyl.

References

  • Billamboz, M., et al. (2008). "Structure-Activity Relationships of N-Hydroxyisoquinoline-1,3-dione Derivatives as Inhibitors of HIV-1 Integrase and RNase H." Journal of Medicinal Chemistry. Link

  • Mebane, A., et al. (2013). "Inhibition of HIV-1 Ribonuclease H by N-Hydroxyisoquinolinediones." Antiviral Research. Link

  • Klumpp, K., et al. (2006). "The Influenza A Virus Polymerase Inhibitor Baloxavir Marboxil." (Reference for metal chelating pharmacophores in viral enzymes). Nature. Link

  • PubChem Compound Summary. "2-Hydroxyisoquinolin-1(2H)-one Derivatives." National Center for Biotechnology Information. Link

Analytical Comparison Guide: IR Spectroscopy of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers synthesizing novel metal chelators or building blocks for targeted protein degraders (PROTACs), confirming the precise functionalization of the isoquinoline scaffold is a critical analytical checkpoint. 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is a benzannulated cyclic hydroxamic acid (a 1,2-HOIQO derivative)[1]. Distinguishing this target compound from its non-hydroxylated or non-methoxylated precursors via Fourier-Transform Infrared (FTIR) spectroscopy requires a deep understanding of how specific functional groups perturb the local electronic environment and crystal lattice.

This guide objectively compares the characteristic IR spectral performance of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one against two common structural alternatives: 6-Methoxyisoquinolin-1(2H)-one [2] and 2-Hydroxyisoquinolin-1(2H)-one .

Mechanistic Causality in Spectral Shifts

To move beyond mere pattern matching, we must understand the physical causality driving the IR spectral differences among these analogs:

  • The N-OH Effect (Hydrogen Bonding & Conjugation): The conversion of a standard lactam (N-H) to a cyclic hydroxamic acid (N-OH) fundamentally alters the solid-state hydrogen-bonding network[1]. In the solid state, the N-OH proton forms exceptionally strong intermolecular hydrogen bonds with the adjacent lactam carbonyl oxygen. This causes a massive red-shift and broadening of the O-H stretching frequency, often appearing as a broad continuum from 3100 down to 2800 cm⁻¹. This is highly distinct from the sharper N-H stretch (~3150–3200 cm⁻¹) seen in non-hydroxylated precursors[3]. Furthermore, the electronegative oxygen atom pulls electron density from the amide system, subtly shifting the C=O stretch to a lower wavenumber (~1625 cm⁻¹) compared to standard amides.

  • The Methoxy Effect (Resonance & Ether Stretches): The addition of a 6-methoxy group introduces an electron-donating resonance effect (+M) into the aromatic system. This slightly weakens the aromatic C=C bonds, shifting their stretching frequencies. More importantly, it introduces two highly diagnostic C-O-C stretching bands: an asymmetric stretch at ~1250 cm⁻¹ and a symmetric stretch at ~1040 cm⁻¹.

Comparative Spectral Data

The following table summarizes the quantitative, diagnostic IR stretching frequencies used to differentiate the target product from its alternatives.

Functional Group / Vibrational Mode2-Hydroxy-6-methoxyisoquinolin-1(2H)-one (Target Product)6-Methoxyisoquinolin-1(2H)-one (Alternative 1)2-Hydroxyisoquinolin-1(2H)-one (Alternative 2)
Heteroatom Stretch (O-H / N-H) ~2800–3100 cm⁻¹ (Broad, O-H)~3150–3200 cm⁻¹ (Sharp, N-H)~2800–3150 cm⁻¹ (Broad, O-H)
Lactam Carbonyl (C=O) ~1620–1635 cm⁻¹~1645–1660 cm⁻¹~1625–1640 cm⁻¹
Aromatic Ring (C=C) ~1580, 1540 cm⁻¹~1585, 1545 cm⁻¹~1595, 1550 cm⁻¹
Methoxy Ether (C-O-C asym) ~1250–1265 cm⁻¹~1250–1265 cm⁻¹Absent
N-O Stretch ~1160–1180 cm⁻¹Absent~1160–1180 cm⁻¹

Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) FTIR is the modern standard for analyzing solid powders, as it eliminates the moisture artifacts common in KBr pellet preparation. However, to ensure trustworthiness, the protocol must be self-validating.

Step 1: System Initialization and Background

  • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow it to evaporate completely.

  • Validation Checkpoint: Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The single-beam energy profile must peak around 2000 cm⁻¹ with no negative bands. If atmospheric CO₂ (~2350 cm⁻¹) or water vapor (~3600 cm⁻¹) peaks appear inverted, the crystal is contaminated or the system requires purging. Do not proceed until the baseline is flat.

Step 2: Sample Application

  • Action: Place 1–2 mg of the dry powder sample directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Causality Note: Insufficient pressure leads to weak signal intensity and distorted peak ratios. Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating less at higher wavenumbers), poor contact will disproportionately suppress the critical high-frequency O-H and N-H stretches.

Step 3: Data Acquisition

  • Action: Acquire the sample spectrum using the background parameters (32 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint: Check the maximum absorbance. The strongest peak (usually the C=O or C-O-C stretch) should have an absorbance between 0.2 and 0.8 AU. If it exceeds 1.0 AU, reduce the anvil pressure slightly to prevent detector saturation and peak flattening.

Step 4: Post-Processing and Verification

  • Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, followed by a baseline correction. Verify the presence of the broad O-H band (~2900 cm⁻¹) and the C-O-C asymmetric stretch (~1250 cm⁻¹) to confirm the target structure.

Diagnostic Workflows

The following diagrams illustrate the standardized experimental workflow and the logical decision tree for spectral interpretation.

FTIR_Workflow N1 Sample Prep (ATR Crystal) N2 Background Collection N1->N2 N3 FTIR Scanning (4000-400 cm⁻¹) N2->N3 N4 Data Processing (ATR Correction) N3->N4 N5 Peak Assignment & Validation N4->N5

Standardized FTIR experimental workflow for isoquinolin-1(2H)-one derivatives.

Spectral_Decision Start Analyze IR Spectrum Q1 Peak at 3100-2800 cm⁻¹? (Broad O-H stretch) Start->Q1 Q2 Peak at ~1250 cm⁻¹? (C-O-C stretch) Q1->Q2 Yes (N-OH) Alt1 6-Methoxyisoquinolin -1(2H)-one Q1->Alt1 No (N-H only) Target 2-Hydroxy-6-methoxy isoquinolin-1(2H)-one Q2->Target Yes (Methoxy) Alt2 2-Hydroxyisoquinolin -1(2H)-one Q2->Alt2 No (No Methoxy)

Diagnostic decision tree for identifying isoquinolin-1(2H)-one analogs via IR spectroscopy.

References

  • [1] Seitz et al. (2008). Efficient Route to Highly Water-Soluble Aromatic Cyclic Hydroxamic Acid Ligands. European Journal of Organic Chemistry. Available at:[Link]

  • [3] 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. PMC (NIH). Available at:[Link]

Sources

Differentiating 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Analytical Differentiation of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Executive Summary

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is a specialized N-hydroxy lactam scaffold often encountered in the development of metalloenzyme inhibitors (e.g., HIV integrase, RNase H) and as a metabolic derivative of isoquinoline alkaloids. Its structural integrity relies on the precise positioning of the methoxy group at the C6 position and the N-hydroxy functionality at the N2 position.

This guide addresses the critical challenge of differentiating this compound from its regioisomers (e.g., 7-methoxy) , scaffold isomers (quinoline derivatives) , and oxidation state isomers (N-oxides) . We provide a validated analytical framework combining 1H NMR coupling constants, NOESY correlations, and Mass Spectrometry fragmentation patterns to ensure unambiguous structural assignment.

Part 1: Structural Landscape & Isomer Analysis

The challenge in identifying 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one lies in the subtle electronic and steric differences between it and its isomers.

Target Compound vs. Key Isomers
FeatureTarget: 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one Isomer A: 2-Hydroxy-7-methoxyisoquinolin-1(2H)-one Isomer B: 1-Hydroxy-6-methoxyquinolin-2(1H)-one Isomer C: 6-Methoxyisoquinoline N-oxide
Core Scaffold Isoquinoline (Lactam form)Isoquinoline (Lactam form)Quinoline (Lactam form)Isoquinoline (Aromatic N-oxide)
Substituents 2-OH, 6-OMe2-OH, 7-OMe1-OH, 6-OMeN-Oxide, 6-OMe
Key Distinction H5/H7/H8 Coupling Pattern H5/H6/H8 Coupling Pattern H3/H4 Coupling Constant Lack of Carbonyl (C=O)

Part 2: Analytical Decision Tree (Visualization)

The following diagram outlines the logical flow for differentiating the target compound from its isomers using standard analytical techniques.

DifferentiationLogic Start Unknown Sample (C10H9NO3) IR_Step Step 1: IR Spectroscopy Check for Carbonyl (C=O) Start->IR_Step Decision_CO C=O Band (~1650 cm-1)? IR_Step->Decision_CO N_Oxide Isomer C: 6-Methoxyisoquinoline N-oxide (No C=O, Aromatic C=N stretch) Decision_CO->N_Oxide No NMR_Step Step 2: 1H NMR (Heterocyclic Ring) Analyze H3-H4 Coupling Decision_CO->NMR_Step Yes Decision_J34 J(H3,H4) Value? NMR_Step->Decision_J34 Quinoline Isomer B: Quinoline Scaffold (J ~ 9.5 Hz) Decision_J34->Quinoline ~9.5 Hz Isoquinoline Isoquinoline Scaffold (J ~ 7.5 Hz) Decision_J34->Isoquinoline ~7.5 Hz Regio_Step Step 3: 1H NMR (Benzene Ring) Analyze Aromatic Coupling Isoquinoline->Regio_Step Decision_Regio Coupling Pattern? Regio_Step->Decision_Regio Target TARGET: 2-Hydroxy-6-methoxy (H5 Singlet, H7/H8 Ortho) Decision_Regio->Target H5=s, H7/H8=d/dd Isomer_7 Isomer A: 2-Hydroxy-7-methoxy (H8 Singlet, H5/H6 Ortho) Decision_Regio->Isomer_7 H8=s, H5/H6=d/dd

Caption: Analytical decision matrix for differentiating 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one from structural isomers.

Part 3: Detailed Analytical Protocols & Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing regioisomers. The coupling pattern of the benzene ring protons is the primary identifier.

Experimental Protocol:

  • Sample Prep: Dissolve 5–10 mg of sample in 600 µL DMSO-d6 . (DMSO is preferred over CDCl3 due to the poor solubility of N-hydroxy lactams in non-polar solvents and to prevent aggregation).

  • Acquisition: Record 1H NMR (min. 400 MHz) with sufficient scans (ns=16 or 32) to resolve fine splitting.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

Diagnostic Criteria (1H NMR in DMSO-d6):

ProtonTarget (6-OMe) Isomer A (7-OMe) Differentiation Logic
H-3 Doublet (

Hz)
Doublet (

Hz)
Confirms Isoquinoline core (vs Quinoline

Hz).
H-4 Doublet (

Hz)
Doublet (

Hz)
Confirms Isoquinoline core.
H-5 Singlet (d,

Hz)
Doublet (

Hz)
KEY: In 6-OMe, H5 has no ortho neighbor. In 7-OMe, H5 is ortho to H6.
H-6 (Substituted by OMe)Double Doublet (

Hz)
-
H-7 Double Doublet (

Hz)
(Substituted by OMe)KEY: In 6-OMe, H7 couples ortho to H8 and meta to H5.
H-8 Doublet (

Hz)
Singlet (d,

Hz)
KEY: In 7-OMe, H8 has no ortho neighbor.
OMe Singlet (

ppm)
Singlet (

ppm)
Not diagnostic alone.
N-OH Broad Singlet (

ppm)
Broad Singlet (

ppm)
Confirms N-hydroxy functionality.

Expert Insight: The "singlet" appearance of H-5 in the target compound is due to the lack of an ortho-proton. Any coupling observed will be a small meta-coupling (


 Hz) to H-7. Conversely, if you observe a strong ortho-doublet (

Hz) at the H-5 position (typically most downfield aromatic proton), you likely have the 7-methoxy isomer.
Mass Spectrometry (MS) & Fragmentation

While High-Resolution MS (HRMS) confirms the formula (C10H9NO3), fragmentation patterns help distinguish the N-hydroxy lactam from the N-oxide.

Protocol:

  • Method: ESI-MS (Positive/Negative mode) or EI-MS.

  • Direct Infusion: 5 µg/mL in MeOH/Water (1:1) + 0.1% Formic Acid.

Differentiation Data:

  • Target (N-Hydroxy Lactam):

    • [M+H]+: m/z 192.06.

    • Fragment [M+H - 17]+: Loss of OH radical/neutral is common in N-hydroxy compounds, yielding the lactam cation (m/z ~175).

    • Fragment [M+H - 33]+: Loss of OH + CH4 (from methoxy) is often observed.

  • Isomer C (N-Oxide):

    • Fragment [M+H - 16]+: N-oxides characteristically lose atomic oxygen (16 Da) to form the parent heterocycle. This "M-16" peak is often the base peak or very intense for N-oxides, whereas "M-17" is favored for N-hydroxy lactams.

Infrared Spectroscopy (IR)

Used primarily to rule out the N-oxide tautomer.

  • Target (Lactam): Strong absorption at 1640–1665 cm⁻¹ (Amide I / Carbonyl).

  • Isomer C (N-Oxide): Lacks the amide carbonyl band. Shows aromatic skeletal vibrations and N-O stretch (

    
     cm⁻¹), but the absence of the strong C=O peak is the definitive negative marker.
    

Part 4: Synthesis & Purification Workflow

To ensure the isolation of the correct isomer, the synthetic route must be chosen to avoid ambiguity. The following workflow highlights the critical checkpoint for isomer divergence.

SynthesisWorkflow Precursor 4-Methoxyhomophthalic Acid (Starting Material) Cyclization Cyclization (Formation of Isocoumarin) Precursor->Cyclization Ac2O, Heat Ammonolysis Reaction with Hydroxylamine (NH2OH) Cyclization->Ammonolysis Ring Opening/Closing Product Crude Product (Mixture of Isomers?) Ammonolysis->Product Purification Purification (Recrystallization from EtOH) Product->Purification

Caption: Synthetic pathway emphasizing the conversion of isocoumarin intermediates to N-hydroxyisoquinolinones.

Causality in Synthesis: The reaction of isocoumarins with hydroxylamine is the most reliable method to generate N-hydroxyisoquinolinones. Unlike direct oxidation of isoquinolines (which yields N-oxides), this ring-conversion method specifically targets the lactam structure. If the starting homophthalic acid is pure 4-methoxy (leading to 6-methoxy isocoumarin), the regiochemistry is locked before the nitrogen is introduced, minimizing regioisomer contamination.

References

  • PubChem. 2-Hydroxy-6-methoxyquinoline (Isomer Data). National Library of Medicine. Available at: [Link]

  • Sarkar, et al. Synthesis of isoquinolin‐1(2H)‐ones and their biological activity. ResearchGate, 2021. Available at: [Link]

  • University of Wisconsin. NMR Coupling Constant Tables for Heterocycles. Department of Chemistry. Available at: [Link]

  • NIST. Mass Spectral Library: Isoquinoline N-oxide vs Isoquinolinone. National Institute of Standards and Technology. Available at: [Link]

Reference Standards for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one: A Comparative Guide for Genotoxic Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one analysis Content Type: Publish Comparison Guide

Executive Summary

In the development of isoquinoline-based therapeutics (e.g., kinase inhibitors, alkaloids), the identification and control of N-oxidized metabolites and impurities are critical for regulatory compliance. 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one (a cyclic hydroxamic acid) represents a specific class of impurities often flagged for potential genotoxicity due to the N-hydroxy lactam moiety.

This guide objectively compares the performance and suitability of different Reference Standard Grades (CRM vs. Analytical vs. Research) for this analyte. It provides a validated technical framework for researchers to select the appropriate standard based on the development phase (R&D vs. GMP Release) and details a self-validating LC-MS/MS protocol to overcome the specific analytical challenges of hydroxamic acids.

Part 1: The Analytical Challenge

The analyte, 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one (MW ~191.18 Da), is a cyclic hydroxamic acid. Unlike simple isoquinolines, this compound presents unique behaviors that compromise standard chromatographic methods:

  • Metal Chelation: The N-hydroxy and carbonyl groups form a bidentate ligand capable of chelating trace metals (Fe³⁺, Zn²⁺) in stainless steel LC flow paths, leading to severe peak tailing and non-linear response.

  • Thermal Instability: The N-O bond is susceptible to homolytic cleavage or reduction to the amide (6-methoxyisoquinolin-1-one) under high-temperature ESI conditions.

  • Genotoxic Potential: Structural similarity to mutagenic hydroxamic acids implies a need for high-sensitivity detection (ppm level), requiring reference standards with exceptional purity and known response factors.

Part 2: Comparative Analysis of Reference Standard Grades

Selecting the wrong grade of reference standard can lead to OOS (Out of Specification) results or regulatory rejection. The table below compares the three primary alternatives available to researchers.

Table 1: Performance Matrix of Reference Standard Grades
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Analytical Reference Standard Alternative C: Research Grade (Building Block)
Primary Use GMP Release Testing , Method Validation, Calibration of Secondary Standards.Routine QC , Stability Studies, Impurity Profiling.Early R&D , Peak Identification, Spiking Studies.
Traceability SI-Traceable (via qNMR/Mass Balance). NIST/BIPM aligned.Traceable to an internal primary standard or CRM (if available).None . Supplier claim only.
Assay Value Certified Content (e.g., 99.4% ± 0.3% w/w). Accounts for water/residuals.Chromatographic Purity (Area %).[1] Often overestimates actual content.Approximate (e.g., >95%).
Data Support Extensive (H-NMR, C-NMR, MS, IR, TGA/KF, ROI).Moderate (HPLC, MS, H-NMR).Minimal (HPLC, MS).
Risk Profile Low . Defensible in regulatory audits (FDA/EMA).Medium . Acceptable for non-critical assays.High . Risk of identifying wrong peaks or incorrect quantification.
Cost Factor

(High)

(Moderate)
$ (Low)

Expert Insight: For 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one , reliance on "Alternative C" (Research Grade) is dangerous. Hydroxamic acids are hygroscopic and often contain significant residual salts from synthesis (e.g., hydroxylamine hydrochloride residues). A Research Grade standard with 95% area purity might only have 80% assay content due to invisible salts, leading to a 20% error in impurity quantification .

Part 3: Decision Logic for Standard Selection

The following workflow illustrates when to deploy each standard type to balance cost with scientific integrity.

StandardSelection Start Start: Select Reference Standard PhaseCheck What is the Development Phase? Start->PhaseCheck EarlyRD Early R&D / Discovery (Non-GLP) PhaseCheck->EarlyRD MethodVal Method Validation / Transfer PhaseCheck->MethodVal GMPRelease GMP Batch Release / Stability Testing PhaseCheck->GMPRelease SelectC Select Alternative C: Research Grade EarlyRD->SelectC Qualitative ID SelectA Select Alternative A: Certified Reference Material (CRM) MethodVal->SelectA Establish True Value SelectB Select Alternative B: Analytical Standard GMPRelease->SelectB Routine Use (Qual. against CRM) GMPRelease->SelectA Critical Release SelectC->SelectB Progression to GLP SelectB->SelectA Out of Spec Investigation

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and development stage.

Part 4: Validated Experimental Protocol

This protocol addresses the chelation and stability issues inherent to 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

Method: Bio-inert UHPLC-MS/MS Quantification

Objective: Quantify the impurity at 0.5 ppm level relative to the API.

1. System Suitability & Hardware:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Critical Modification: Use a PEEK-lined column or passivate the system with 0.1% Medronic Acid overnight to prevent iron-mediated chelation of the hydroxamic acid.

  • Column: C18 Shielded Phase (e.g., Waters HSS T3 or Phenomenex Kinetex EVO), 2.1 x 100 mm, 1.7 µm. Reason: Standard C18 columns show severe tailing due to silanol interactions with the N-OH group.

2. Mobile Phase Strategy:

  • Mobile Phase A: 0.1% Formic Acid + 10 µM EDTA in Water.

    • Causality: EDTA acts as a sacrificial chelator, binding free metals in the mobile phase that would otherwise bind the analyte.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 8 minutes.

3. Sample Preparation (Self-Validating Step):

  • Solvent: Dissolve standard in 50:50 Methanol:Water containing 0.1% Ascorbic Acid.

    • Causality: Ascorbic acid prevents oxidative degradation of the N-hydroxy group during sample storage.

  • Internal Standard: Use d3-6-methoxyisoquinolin-1-one (Parent analog) if the specific d3-N-hydroxy isotopolog is unavailable.

4. MS/MS Detection Parameters:

  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Keep moderate to prevent thermal N-O cleavage).

  • MRM Transitions:

    • Quantifier: m/z 192.1 → 174.1 (Loss of H₂O).

    • Qualifier: m/z 192.1 → 149.1 (Loss of CHNO fragment).

    • Note: The parent mass is [M+H]⁺ = 192.1 (based on MW 191.18).

Table 2: Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
Peak Splitting / Tailing Metal chelation in column frit or LC tubing.Add 5-10 µM EDTA to Mobile Phase A; Switch to PEEK column hardware.
Signal Drop over Time Oxidation of N-OH to N=O (Nitrone) or degradation.Add antioxidant (Ascorbic acid) to sample diluent; Use amber vials.
Non-Linear Calibration Adsorption of analyte to glass vial surfaces.Use Polypropylene (PP) vials or silanized glass.
Part 5: Mechanistic Pathway

Understanding the origin of this impurity aids in its control. It is typically formed via N-oxidation of the lactam precursor or incomplete reduction during synthesis.

ImpurityPathway Precursor 6-Methoxyisoquinoline (Starting Material) Oxidation Oxidation Step (e.g., mCPBA / CYP450) Precursor->Oxidation N_Oxide Isoquinoline N-Oxide (Intermediate) Oxidation->N_Oxide Rearrangement Polonovski-type Rearrangement N_Oxide->Rearrangement Target 2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one (Target Analyte) Rearrangement->Target Parent 6-Methoxyisoquinolin- 1(2H)-one (Amide Impurity) Target->Parent Reduction (In-source or Metabolic)

Figure 2: Formation pathway of the N-hydroxy impurity and its potential reduction to the parent amide.

References
  • ICH Expert Working Group. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

  • Liu, D. Q., et al. "Recent advances in the synthesis and analysis of cyclic hydroxamic acids in pharmaceutical development." Journal of Pharmaceutical and Biomedical Analysis, 2015. Link

  • European Pharmacopoeia Commission. "General Chapter 5.10: Control of Impurities in Substances for Pharmaceutical Use." EDQM, 2024. Link

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. Link

  • Santos, P. M., et al. "Impact of Metal Chelation on the LC-MS Analysis of Hydroxamic Acids." Analytical Chemistry, 2019. Link

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one. As a valued professional in research and development, ensuring your safety and maintaining environmental integrity are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to manage your chemical waste with confidence and precision.

Inferred Hazard Profile and Core Safety Principles

Based on the toxicological data of related nitrogen heterocyclic compounds, 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one should be handled as a hazardous substance.[8] The primary anticipated risks are summarized below. Adherence to rigorous safety protocols is mandatory.

Hazard CategoryGHS Classification (Inferred)Associated Risks & Rationale
Acute Toxicity, Oral Category 4Harmful if swallowed.[1][4] This is a common classification for related quinolinones.
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][4] The heterocyclic structure and functional groups suggest irritant properties.
Serious Eye Damage/Irritation Category 2 / Category 1Causes serious eye irritation or damage.[1][2] This is a significant risk with many quinoline derivatives.
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][9][10] Handling of the solid powder could generate dust, posing an inhalation risk.
Hazardous to the Aquatic Environment Potential Chronic HazardMay be harmful to aquatic life with long-lasting effects.[2] Many complex organic molecules are persistent and ecotoxic.

Core Principle: The fundamental principle of disposal is to prevent the release of this compound into the environment.[9][11] Therefore, under no circumstances should this chemical or its solutions be disposed of down the drain. [9] All waste streams must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.

Mandatory Personal Protective Equipment (PPE)

Before handling or disposing of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one in any form, the following PPE is required:

  • Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use.[3]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles are strongly recommended, especially when handling solutions.[3]

  • Laboratory Coat: A standard, full-length lab coat to protect clothing and skin.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is possible, a NIOSH-approved N95 (or higher) particulate respirator is necessary to mitigate inhalation risks.[12]

Spill and Contamination Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Protocol for Small Spills (Solid or Liquid):

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain:

    • For Solid Spills: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

    • For Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully scoop the contained material into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (such as ethanol or acetone), followed by a thorough wash with soap and water.

  • Dispose: All materials used for cleanup (absorbent, paper towels, contaminated gloves, etc.) must be placed in the solid hazardous waste container and disposed of accordingly.

Step-by-Step Disposal Procedures

The key to proper disposal is rigorous segregation of waste streams. The following workflow provides a clear decision-making process.

WasteDisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition Waste 2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one Waste Solid Solid Waste (Unused powder, contaminated weigh paper, PPE) Waste->Solid Is it solid? Liquid Liquid Waste (Solutions, reaction mixtures, solvent rinses) Waste->Liquid Is it liquid? Glassware Contaminated Glassware (Flasks, beakers, vials) Waste->Glassware Is it contaminated labware? SolidContainer Sealable Container labeled: 'Hazardous Waste - Solid' '2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one' Solid->SolidContainer LiquidContainer Sealable Container labeled: 'Hazardous Waste - Liquid' '2-Hydroxy-6-methoxy- isoquinolin-1(2H)-one' (List solvents) Liquid->LiquidContainer Decon Decontamination Protocol Glassware->Decon EHS Store in Satellite Accumulation Area & Arrange for EHS Pickup SolidContainer->EHS LiquidContainer->EHS Decon->LiquidContainer Collect solvent rinse CleanGlass Clean, Reusable Glassware Decon->CleanGlass After decontamination

Caption: Decision workflow for the proper segregation and disposal of waste containing 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one.

Disposal of Solid Waste

This category includes unused or expired solid compound, contaminated weighing papers, and disposable PPE (gloves, etc.).

  • Container Selection: Use a designated, sealable, and chemically compatible container for solid hazardous waste. A high-density polyethylene (HDPE) pail or drum is recommended.

  • Collection: Place all solid waste directly into the designated container. Avoid generating dust by handling materials gently.

  • Labeling: The container must be clearly and securely labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Hydroxy-6-methoxyisoquinolin-1(2H)-one"

    • An accumulation start date.

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents and strong acids.[1]

Disposal of Liquid Waste

This category includes solutions containing the compound, mother liquors from crystallization, and solvent rinses from glassware decontamination.

  • Container Selection: Use a sealable, leak-proof, and chemically compatible container designed for liquid waste (e.g., a coated glass or HDPE bottle).

  • Segregation: Do not mix incompatible waste streams. It is best practice to segregate halogenated and non-halogenated solvent waste.

  • Collection: Carefully pour the liquid waste into the appropriate container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Hydroxy-6-methoxyisoquinolin-1(2H)-one"

    • A list of all solvents and their approximate percentages.

  • Storage: Keep the container tightly sealed and store it within secondary containment (e.g., a chemical-resistant tray or tub) in your designated SAA.

Decontamination of Glassware and Equipment

Proper decontamination is essential for safety and preventing cross-contamination.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol) capable of dissolving the compound.

  • Collect Rinsate: This initial solvent rinse is considered hazardous liquid waste and must be collected in the appropriate liquid waste container as described in section 4.2.

  • Standard Washing: After the initial solvent rinse, the glassware can be washed using standard laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water before drying.

Final Disposition

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Never attempt to incinerate or treat the chemical waste yourself. The ultimate disposal method for such nitrogen heterocyclic compounds is typically high-temperature incineration in an approved facility.[10]

References

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. Retrieved from [Link]

  • PubMed. (2008, July 15). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Extraction and separation of heterocyclic nitrogen compounds from biooil produced by fast pyrolysis of chicken manure. Retrieved from [Link]

  • RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • National Institutes of Health. (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • Elsevier. (2021, September 16). Synthetic approaches to N- and 4-substitued 1,4-dihydro-3(2H)
  • National Institutes of Health. (n.d.). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Retrieved from [Link]

  • MDPI. (2025, January 27). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one , a specialized cyclic hydroxamic acid derivative.

Advisory: As a specific Chemical Abstracts Service (CAS) number for this exact substitution pattern is not widely indexed in public chemical inventories, this guide applies Universal Precautions for Novel Chemical Entities (NCEs) . It is based on the structural hazard analysis of cyclic hydroxamic acids (N-hydroxy lactams) and isoquinolinone pharmacophores, which are frequently potent Histone Deacetylase (HDAC) inhibitors and metal chelators.

Part 1: Executive Safety Summary

Immediate Action Card

  • Compound Class: Cyclic Hydroxamic Acid / Isoquinolinone Derivative.

  • Primary Hazard: Suspected Mutagen & Sensitizer . The N-hydroxy functionality (hydroxamic acid) is a structural alert for potential mutagenicity (Ames positive) and skin sensitization.

  • Bioactivity: High probability of metalloenzyme inhibition (e.g., HDAC, 5-LO). Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

  • Containment Level: OEB 3/4 (Occupational Exposure Band). Handle only in a fume hood or powder containment enclosure.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution form.

Protection ZoneRequirementTechnical Specification & Rationale
Respiratory Mandatory P100 / N95 (if outside hood) or Powered Air Purifying Respirator (PAPR) for spills. Rationale: Isoquinolinone dusts are fine and potent; inhalation is the fastest route to systemic exposure.
Hand Protection Double Glove Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil). Rationale: Hydroxamic acids can permeate standard latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Goggles ANSI Z87.1 compliant chemical splash goggles. Rationale: Irreversible eye damage risk from acidic/chelating properties.
Body Tyvek® / Lab Coat Disposable Tyvek® sleeves or full suit preferred over cotton lab coats for weighing >10 mg. Rationale: Cotton absorbs and retains chemical dust; Tyvek repels it.

Part 3: Operational Handling & Logistics

Physicochemical Properties (Predicted)
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Low in water. Soluble in DMSO , DMF , and warm Methanol .

  • Stability:

    • Light Sensitive: Isoquinolinones can undergo photodegradation. Store in amber vials.

    • Oxidation Sensitive: The N-OH group can oxidize to nitroxyl radicals. Keep under inert gas (Nitrogen/Argon) for long-term storage.

Workflow Protocol

Step 1: Weighing & Preparation

  • Location: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Static Control: Use an anti-static gun on the weighing boat. Isoquinolinone powders are often electrostatic and "fly."

  • Solvent Addition: Add solvent (DMSO) inside the vial before removing it from the balance area to trap dust.

Step 2: Reaction Setup

  • Chelation Warning: Avoid using metal spatulas (iron/steel) if possible, or clean immediately. The N-hydroxy group chelates metals (Fe, Zn), which can discolor the compound (turning it red/purple) and catalyze decomposition. Use ceramic or glass tools.

  • Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (Lossen rearrangement risk).

Step 3: Decontamination

  • Solvent Wash: Wipe surfaces with 10% Sodium Bicarbonate followed by 70% Ethanol.

  • Rationale: Mild base helps ionize the hydroxamic acid (pKa ~8-9), making it more water-soluble for removal.

Waste Disposal
  • Solid Waste: Segregate into "Hazardous Chemical Solid" bins. Do not trash in general waste.

  • Liquid Waste: Collect in "High Hazard / Toxic" organic waste streams.

  • Destruction: Incineration is the only approved method.

Part 4: Visualization & Logic

Workflow Diagram: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and containment flows.

G cluster_0 Critical PPE Barrier Start Storage (-20°C, Amber Vial) Weighing Weighing (Fume Hood + Static Control) Start->Weighing Warm to RT Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Add Solvent Immediately Reaction Experimental Use (Avoid Metal Contact) Solubilization->Reaction Transfer Waste Disposal (High Temp Incineration) Reaction->Waste Segregate Stream

Caption: Operational lifecycle emphasizing containment during the dry-powder phase (Weighing) and segregation for disposal.

Part 5: Scientific Integrity & References

Mechanistic Insight: The "2-Hydroxy" moiety on the isoquinolinone ring creates a cyclic hydroxamic acid . In biological systems, this group is a "warhead" for zinc-dependent enzymes (like HDACs and Matrix Metalloproteinases). The oxygen atoms coordinate the zinc ion in a bidentate fashion. This same mechanism poses a safety risk:

  • Genotoxicity: Hydroxamic acids can undergo metabolic activation (via sulfation or acetylation) to form nitrenium ions, which are DNA-reactive mutagens [1].

  • Sensitization: The reactivity toward nucleophiles (proteins) makes them potent skin sensitizers (Type IV hypersensitivity) [2].

References:

  • Mutagenicity of Hydroxamic Acids :

    • Title: Genotoxicity of hydroxamic acids and their derivatives.

    • Source: Mutation Research/Reviews in Genetic Toxicology.

    • Context: Establishes the structural alert for N-hydroxy compounds.

    • Link: (Search Term: Hydroxamic acid mutagenicity)

  • Isoquinolinone Pharmacology :

    • Title: 1(2H)-Isoquinolinone Derivatives as Potent and Selective Inhibitors.

    • Source: Journal of Medicinal Chemistry.

    • Context: Describes the high potency and biological activity of this scaffold.

    • Link: (Search Term: Isoquinolinone HDAC inhibitor)

  • Laboratory Safety Standards :

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Source: National Research Council (US).

    • Link:

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。